Technical Documentation Center

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
  • CAS: 144042-79-5

Core Science & Biosynthesis

Foundational

synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

An In-depth Technical Guide to the Synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Abstract The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the ba...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Abstract

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active agents.[1][2] Its saturated pyridine ring offers a three-dimensional geometry that can be crucial for optimizing interactions with biological targets, distinguishing it from its flat, aromatic counterpart. This guide provides a detailed, field-proven methodology for the synthesis of a key derivative, 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. We will dissect the strategic considerations behind the synthetic route, provide step-by-step protocols for execution, and explore the mechanistic underpinnings of the core chemical transformations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.

Strategic Analysis: A Retrosynthetic Approach

The most robust and logical approach to constructing the target molecule is a two-stage linear synthesis. This strategy prioritizes the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system first, followed by the reduction of the pyridine ring to yield the desired saturated core. This approach is generally favored over constructing the imidazole ring onto a pre-existing piperidine for reasons of starting material availability and the reliability of the final hydrogenation step.

The retrosynthetic disconnection is as follows:

G Target 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Intermediate 5-Methyl-imidazo[1,2-a]pyridine Target->Intermediate Catalytic Hydrogenation (Pyridine Ring Reduction) SM 6-Methyl-2-aminopyridine + C2 Synthon Intermediate->SM Condensation / Cyclization (Imidazole Ring Formation)

Caption: Retrosynthetic analysis of the target compound.

This analysis identifies two key transformations: the formation of the fused imidazole ring and the subsequent saturation of the pyridine ring.

Synthetic Pathway & Protocols

The forward synthesis is executed in two principal stages, detailed below.

G cluster_0 Stage 1: Imidazole Ring Formation cluster_1 Stage 2: Pyridine Ring Reduction A 6-Methyl-2-aminopyridine B Intermediate: 5-Methyl-imidazo[1,2-a]pyridine A->B  1. Chloroacetaldehyde (aq.)  2. NaHCO3, Reflux C Product: 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine B->C  H2 (50 psi), Pd/C  Methanol, rt

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 5-Methyl-imidazo[1,2-a]pyridine

The formation of the imidazo[1,2-a]pyridine core is a classic and highly efficient heterocyclic reaction.[3] The most direct method involves the condensation of a 2-aminopyridine derivative with a two-carbon electrophile, such as an α-haloketone or α-haloaldehyde.

Causality Behind Experimental Choices:

  • Starting Material: We select 6-methyl-2-aminopyridine as our starting material. The strategic placement of the methyl group at the 6-position of the pyridine ring directly translates to the desired methyl group at the 5-position of the final bicyclic product.

  • Reagent: Chloroacetaldehyde (typically supplied as a ~40-50% aqueous solution) is an ideal two-carbon synthon. It is reactive and commercially available. Bromoacetaldehyde can also be used, but chloroacetaldehyde is often more cost-effective for scale-up.

  • Solvent & Base: The reaction is often performed in a protic solvent like ethanol or simply in water, using the aqueous solution of the aldehyde. A mild base like sodium bicarbonate (NaHCO₃) is crucial. Its role is to neutralize the hydrochloric acid formed during the cyclization, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction towards the product.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-methyl-2-aminopyridine (10.8 g, 100 mmol).

  • Reagent Addition: Add 100 mL of water, followed by the slow addition of a 40% aqueous solution of chloroacetaldehyde (17.3 g, ~220 mmol, 2.2 eq). A slight excess ensures complete consumption of the starting amine.

  • Basification & Reflux: Carefully add sodium bicarbonate (21 g, 250 mmol) portion-wise to the stirred solution. Effervescence will occur. Once the addition is complete, heat the reaction mixture to reflux (approx. 100-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/Dichloromethane mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Transfer the dark solution to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product, 5-methyl-imidazo[1,2-a]pyridine, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a crystalline solid.

The reaction proceeds via a two-step sequence: an initial Sɴ2 reaction followed by an intramolecular cyclization and dehydration.

G Start 6-Methyl-2-aminopyridine + Chloroacetaldehyde N_attack Nucleophilic attack by endocyclic pyridine nitrogen (SN2) Start->N_attack Intermediate1 N-alkylated pyridinium salt N_attack->Intermediate1 Forms C-N bond Condensation Intramolecular condensation with exocyclic amino group Intermediate1->Condensation Intermediate2 Cyclized hemiaminal intermediate Condensation->Intermediate2 Dehydration Dehydration (Aromatization) Intermediate2->Dehydration - H2O Product 5-Methyl-imidazo[1,2-a]pyridine Dehydration->Product

Caption: Mechanism of imidazo[1,2-a]pyridine formation.

ParameterConditionRationale
Solvent Water / EthanolGood solubility for reagents; facilitates reflux.
Base NaHCO₃ / K₂CO₃Neutralizes in-situ generated acid (HCl).[4]
Temperature 80-110 °C (Reflux)Provides activation energy for cyclization and dehydration.
Typical Yield 75-90%Highly efficient and reliable transformation.
Stage 2: Catalytic Hydrogenation of 5-Methyl-imidazo[1,2-a]pyridine

With the aromatic core constructed, the final step is the saturation of the pyridine ring. Catalytic hydrogenation is the premier industrial and laboratory method for this transformation due to its high efficiency, selectivity, and clean nature.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice.[5] It exhibits excellent activity for the reduction of pyridine and other nitrogen-containing heterocycles. A 5-10% loading is standard. Platinum-based catalysts (e.g., PtO₂) can also be used but may sometimes require more forcing conditions.

  • Hydrogen Pressure: A moderate hydrogen pressure (e.g., 50 psi to 100 psi) is sufficient to achieve a reasonable reaction rate without requiring specialized high-pressure equipment.

  • Solvent: A protic solvent like methanol or ethanol is ideal. It readily dissolves the substrate and does not interfere with the catalyst. Acetic acid can sometimes be used as a solvent or co-solvent to accelerate the reduction of pyridine rings, but methanol is often sufficient.

  • Temperature: The reaction typically proceeds efficiently at room temperature.

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle), add 5-methyl-imidazo[1,2-a]pyridine (6.6 g, 50 mmol) and 100 mL of methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 660 mg, 10 wt%). The catalyst should be handled with care, as dry Pd/C can be pyrophoric. It is often added wet or under a stream of inert gas (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Agitate the mixture vigorously (e.g., on a Parr shaker apparatus) at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • Monitoring & Completion: When hydrogen uptake ceases (typically 12-24 hours), the reaction is complete. This can be confirmed by TLC or LC-MS analysis of a small, filtered aliquot.

  • Workup & Isolation: Carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil or solid is 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, which is often of high purity. If necessary, it can be further purified by distillation under reduced pressure or by column chromatography.

ParameterConditionRationale
Catalyst 5-10% Pd/CHigh activity and selectivity for pyridine reduction.[5]
H₂ Pressure 50-100 psiSufficient for efficient reduction at room temperature.
Solvent Methanol / EthanolExcellent substrate solubility; inert to reaction.
Temperature 20-40 °CReaction proceeds readily without heating.
Typical Yield >95%Hydrogenation is typically a very clean and high-yielding reaction.

Conclusion

The is reliably achieved through a robust two-stage process. The initial construction of the aromatic 5-methyl-imidazo[1,2-a]pyridine intermediate via the condensation of 6-methyl-2-aminopyridine and chloroacetaldehyde is a well-established, high-yielding reaction. The subsequent catalytic hydrogenation of the pyridine ring using palladium on carbon provides a clean, efficient, and selective route to the final saturated target molecule. This strategic approach, prioritizing aromatic ring formation followed by reduction, represents a scalable and reproducible pathway for accessing this valuable heterocyclic scaffold for applications in drug discovery and development.

References

  • Çalışkan, E., Gümüş, F., & Özkay, Y. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(5), 2045-2051. [Link]

  • ResearchGate. (n.d.). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Request PDF. [Link]

  • Tu, S., et al. (2016). A facile synthesis of tetrahydroimidazo[1,2-a]pyridines and tetrahydrobenzo[b]imidazo[1,2,3-ij][6][7]naphthyridines through NHC-catalyzed cascade annulations. RSC Advances, 6(10), 8345-8349. [Link]

  • Chanu, L. G., et al. (2014). Synthesis of Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines in Water and Their SNAr Cyclizations. Bulletin of the Korean Chemical Society, 35(4), 995-998. [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines. [Link]

  • LookChem. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine. [Link]

  • Sci-Hub. (2019). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Royal Society of Chemistry. (2019). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Royal Society of Chemistry. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3859-3862. [Link]

  • MDPI. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(11), 3234. [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35371–35383. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6992. [Link]

  • ResearchGate. (n.d.). Discovery of new C3aR ligands. Part 2: Amino-piperidine derivatives. Request PDF. [Link]

  • MDPI. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Catalysts, 12(10), 1118. [Link]

  • National Institutes of Health. (n.d.). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–C(sp2) Linkage. [Link]

  • Royal Society of Chemistry. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Green Chemistry. [Link]

  • National Institutes of Health. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract: 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound built upon the privileged tetrahydroimidazo[1,2-a]pyridine s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound built upon the privileged tetrahydroimidazo[1,2-a]pyridine scaffold. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The introduction of a methyl group at the 5-position can strategically modify the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for drug discovery and development. This guide provides a comprehensive overview of the known and predicted chemical properties of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, including its synthesis, reactivity, and potential applications.

Introduction to the Tetrahydroimidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2][3][4] This structural motif is considered a "privileged" scaffold because it can interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2][3][4] Marketed drugs such as zolpidem and alpidem contain this core structure.[2][3] The partially saturated version, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core, retains the key pharmacophoric features while introducing conformational flexibility from the tetrahydropyridine ring.[1] This can enhance binding to biological targets and improve physicochemical properties.[1]

The addition of a methyl group at the 5-position of the tetrahydroimidazo[1,2-a]pyridine scaffold, creating 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, offers a strategic modification for fine-tuning the molecule's properties.[1] This substitution can influence lipophilicity, metabolic stability, and the steric profile, which are critical parameters in the optimization of lead compounds during drug development.[1]

Physicochemical Properties

The fundamental chemical properties of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine are summarized in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₈H₁₂N₂[1]
Molecular Weight 136.19 g/mol [1]
CAS Number 144042-79-5[1][5]
IUPAC Name 5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine[1]
InChI Key XJNCBRUNUDZBFK-UHFFFAOYSA-N[1]

Synthesis Strategies

While a specific, detailed synthesis for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is not extensively documented in readily available literature, its synthesis can be approached through established methods for constructing the tetrahydroimidazo[1,2-a]pyridine scaffold. Multi-component reactions (MCRs) are a particularly efficient and green approach for generating libraries of such compounds.[6][7][8]

One plausible synthetic approach involves a three-component reaction of a suitable heterocyclic ketene aminal, triethoxymethane, and a nitroalkene, which has been shown to produce highly substituted tetrahydroimidazo[1,2-a]pyridines in high yields.[6][7] Another strategy could involve the Groebke–Blackburn–Bienaymé (GBB) reaction, a powerful tool for the synthesis of imidazo[1,2-a]pyridine derivatives.[9][10]

Proposed Synthetic Workflow: A Multi-component Approach

A potential synthetic route to 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine could be adapted from known procedures for analogous structures. A generalized workflow is presented below.

G cluster_0 Step 1: Formation of Key Intermediate cluster_1 Step 2: Reduction and Methylation Start 2-Aminopyridine Derivative Intermediate Imidazo[1,2-a]pyridine Core Start->Intermediate Cyclocondensation Reagent1 α-Haloketone Reagent1->Intermediate Reduction Catalytic Hydrogenation (e.g., Pd/C, H2) Intermediate->Reduction Tetrahydro 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Reduction->Tetrahydro Methylation Methylating Agent (e.g., MeI, NaH) Tetrahydro->Methylation Product 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Methylation->Product

Caption: Proposed synthetic workflow for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core

  • To a solution of a 2-aminopyridine precursor in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of an appropriate α-haloketone.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the imidazo[1,2-a]pyridine intermediate.

Step 2: Reduction of the Pyridine Ring

  • Dissolve the imidazo[1,2-a]pyridine intermediate in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction vigorously until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Step 3: N-Methylation at the 5-Position

  • To a solution of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) at 0 °C.

  • Stir the mixture for a short period to allow for deprotonation.

  • Add a methylating agent, such as methyl iodide (MeI), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, by column chromatography.

Chemical Reactivity

The chemical reactivity of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is dictated by the electronic and steric properties of its bicyclic structure.

  • Oxidation: The nitrogen atoms in the ring system can be oxidized to form the corresponding N-oxides.[1]

  • Reduction: Further reduction reactions could potentially lead to dihydro derivatives.[1]

  • Substitution: The imidazo[1,2-a]pyridine core is amenable to nucleophilic and electrophilic substitution reactions, allowing for the introduction of various functional groups at different positions on the rings.[1] The methyl group at the 5-position may exert some steric hindrance and electronic effects on the reactivity of the adjacent positions.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazole ring, the aliphatic protons of the tetrahydropyridine ring, and a singlet for the methyl group at the 5-position. The protons on the tetrahydropyridine ring will likely appear as complex multiplets due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the imidazole ring, the aliphatic carbons of the tetrahydropyridine ring, and the carbon of the methyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (136.19 g/mol ).

Biological Activity and Applications in Drug Discovery

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a versatile core for the design of biologically active molecules.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications.

  • Antifungal Activity: Certain derivatives of tetrahydroimidazo[1,2-a]pyridine have demonstrated potent antifungal activity against various Candida species.[13]

  • Heparanase-1 Inhibition: A tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative has been identified as a lead compound for the development of potent heparanase-1 inhibitors, which have therapeutic potential in proteinuric diseases.[14]

  • Broad Pharmacological Profile: The broader imidazo[1,2-a]pyridine class of compounds exhibits a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][15]

The mechanism of action for compounds based on this scaffold often involves interaction with specific molecular targets like enzymes and receptors.[1] They can act as inhibitors by binding to active or allosteric sites, thereby modulating biochemical pathways.[1] 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine serves as a valuable building block for creating libraries of compounds for high-throughput screening to identify new therapeutic agents.[1]

Conclusion

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a compound of significant interest for medicinal chemists and drug development professionals. Its synthesis can be achieved through modern synthetic methodologies, and its structure allows for further functionalization to explore a wide chemical space. The foundational tetrahydroimidazo[1,2-a]pyridine scaffold has a proven track record in the development of pharmacologically active agents. The strategic placement of a methyl group at the 5-position offers a means to fine-tune the properties of this promising scaffold, making it a valuable asset in the ongoing search for novel therapeutics.

References

  • Yu, F., Yan, S., Huang, R., Tang, Y., & Lin, J. (2011). Three-component solvent-free synthesis of highly substituted tetra-hydroimidazo[1,2-a]pyridines. RSC Advances, 1(4), 596. (URL: [Link])

  • Three-component solvent-free synthesis of highly substituted tetra-hydroimidazo[1,2-a]pyridines - Sci-Hub. (URL: [Link])

  • Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction - PubMed. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. (URL: [Link])

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - NIH. (URL: [Link])

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... - ResearchGate. (URL: [Link])

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (URL: [Link])

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate. (URL: [Link])

  • 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | C8H12N2 | CID 10240865 - PubChem. (URL: [Link])

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed. (URL: [Link])

  • Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor - PubMed. (URL: [Link])

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. (URL: [Link])

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])

  • 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine | C8H12N2 | CID 12261057 - PubChem. (URL: [Link])

Sources

Foundational

Spectroscopic and Structural Elucidation of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (C₈H₁₂N₂), a heterocyclic compound of interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (C₈H₁₂N₂), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and foundational spectroscopic principles to present a predicted but expertly reasoned spectroscopic profile. This includes detailed analyses of expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Methodologies for data acquisition and interpretation are discussed, providing researchers with a robust framework for the characterization of this and related compounds.

Introduction: The Significance of the Tetrahydroimidazo[1,2-a]pyridine Scaffold

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, forming the core of a variety of biologically active molecules.[1] This fused bicyclic system, comprising an imidazole ring fused to a tetrahydropyridine ring, offers a unique three-dimensional architecture that can be strategically modified to modulate its physicochemical properties and biological target interactions.[1] The introduction of a methyl group at the 5-position, a chiral center, introduces further structural diversity and can significantly influence lipophilicity, metabolic stability, and steric interactions, all critical parameters in the optimization of lead compounds.[1]

Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds. This guide addresses the current gap in readily available data for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS: 144042-79-5, M.Wt: 136.19 g/mol ) by providing a detailed predictive analysis of its key spectroscopic features.

Synthesis and Structural Confirmation: A Proposed Methodology

While a specific synthesis for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is not extensively documented, a plausible and efficient synthetic route can be adapted from established procedures for related imidazo[1,2-a]pyridine derivatives.[2][3] A common and effective method involves the cyclocondensation of a substituted aminopyridine with a suitable carbonyl compound.

Proposed Synthetic Protocol

A logical approach to the synthesis of the target compound would involve a multi-step process starting from a commercially available piperidone derivative.

Step 1: Synthesis of 2-amino-6-methylpiperidine This intermediate can be synthesized from 6-methyl-2-piperidone through a series of reactions including reduction and amination.

Step 2: Cyclization to form the Imidazo[1,2-a]pyridine core The resulting 2-amino-6-methylpiperidine can then be reacted with a suitable two-carbon synthon, such as a bromoacetaldehyde derivative, to facilitate the cyclization and formation of the fused imidazole ring.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization 6-methyl-2-piperidone 6-methyl-2-piperidone intermediate_A Reduction/ Amination 6-methyl-2-piperidone->intermediate_A Reagents 2-amino-6-methylpiperidine 2-amino-6-methylpiperidine intermediate_A->2-amino-6-methylpiperidine 2-amino-6-methylpiperidine_ref 2-amino-6-methylpiperidine cyclization Cyclocondensation 2-amino-6-methylpiperidine_ref->cyclization Bromoacetaldehyde derivative target 5-Methyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine cyclization->target

Caption: Key proton and carbon assignments for NMR analysis.

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Recommended MS Technique

Electron Ionization (EI) mass spectrometry is a standard technique for the analysis of relatively small and volatile organic molecules. For more detailed fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak ([M]⁺) for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is expected at m/z 136. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical cations.

Predicted m/z Proposed Fragment Fragmentation Pathway
136[C₈H₁₂N₂]⁺Molecular Ion
121[C₇H₉N₂]⁺Loss of a methyl radical (•CH₃) from the 5-position.
108[C₆H₈N₂]⁺Retro-Diels-Alder type fragmentation of the tetrahydropyridine ring.
95[C₅H₅N₂]⁺Further fragmentation involving the loss of alkyl fragments.

digraph "MS_Fragmentation" {
graph [rankdir="LR", splines=ortho, nodesep=0.7];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
"M+" [label="[M]⁺˙\nm/z = 136", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"frag1" [label="[M - CH₃]⁺\nm/z = 121"];
"frag2" [label="[C₆H₈N₂]⁺˙\nm/z = 108"];
"frag3" [label="Further\nFragments"];

"M+" -> "frag1" [label="- •CH₃"];
"M+" -> "frag2" [label="RDA"];
"frag1" -> "frag3";
"frag2" -> "frag3";

}

Sources

Exploratory

The Enigmatic Core: A Technical Guide to the Mechanism of Action of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged bicyclic heteroaromatic system that has captured significant...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged bicyclic heteroaromatic system that has captured significant attention in medicinal chemistry due to its versatile biological activities.[1] This in-depth guide focuses on a specific derivative, 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, providing a comprehensive analysis of its core mechanism of action. While direct studies on this particular molecule are nascent, a wealth of information on its structural analogues allows for a well-informed exploration of its potential therapeutic applications and molecular targets. This document will delve into the probable mechanisms, supported by data from closely related compounds, and outline experimental approaches to further elucidate its precise biological role. The fusion of an imidazole and pyridine ring imparts unique properties, making this scaffold a valuable starting point for the design of novel therapeutic agents.[1]

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone in the development of numerous clinically significant molecules, including zolpidem, alpidem, and olprinone.[2] Its rigid, planar structure and the presence of nitrogen atoms in key positions facilitate interactions with a wide array of biological targets. The tetrahydro- derivative, 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, retains the core pharmacophoric features while offering altered physicochemical properties that may enhance its drug-like characteristics. This guide will explore the mechanistic landscape of this compound by examining the well-established activities of the broader imidazo[1,2-a]pyridine family.

Unraveling the Mechanism: A Multi-Targeted Approach

The mechanism of action for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine likely involves interactions with specific molecular targets such as enzymes and receptors, leading to the modulation of various biochemical pathways.[1] Based on extensive research into its analogues, the primary modes of action can be categorized into three main areas: kinase inhibition, antimicrobial activity, and modulation of targets in neurodegenerative diseases.

A Potent Kinase Inhibitor Motif

The imidazo[1,2-a]pyridine scaffold is a recurring motif in the design of potent protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

2.1.1. The PI3K/Akt/mTOR Pathway:

A significant body of evidence points to imidazo[1,2-a]pyridine derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Several studies have identified compounds from this class that act as pan-PI3K inhibitors or target specific isoforms like PI3Kα.[3][4] Inhibition of this pathway by a 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine analogue would likely proceed as depicted below.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 5-Methyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine (Proposed) Inhibitor->PI3K Inhibitor->Akt

Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway.

2.1.2. Other Kinase Targets:

Derivatives of imidazo[1,2-a]pyridine have demonstrated inhibitory activity against a range of other kinases, including:

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): A key target in cancer therapy.[5]

  • DYRK1A and CLK1: Implicated in neurodegenerative diseases and cancer.

  • Nek2: A kinase involved in cell cycle regulation, overexpressed in some tumors.[6]

The promiscuity of the imidazo[1,2-a]pyridine scaffold towards kinase inhibition suggests that 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine could also exhibit activity against one or more of these targets.

Antimicrobial and Antifungal Potential

The imidazo[1,2-a]pyridine core is present in compounds with notable antimicrobial and antifungal properties.[7][8][9]

2.2.1. Antibacterial Action:

Studies on imidazo[1,2-a]pyridine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[8] The proposed mechanism for some analogues involves the inhibition of essential bacterial enzymes. For instance, docking studies have suggested that these compounds may inhibit tRNA-(Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial protein synthesis.[10]

2.2.2. Antifungal Activity:

Several 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized and shown to possess potent and selective antifungal activity against various Candida species.[7] While the exact mechanism is not fully elucidated, it is hypothesized to involve disruption of the fungal cell membrane or inhibition of key fungal enzymes.

Compound Class Organism Activity (MIC) Reference
Tetrahydroimidazo[1,2-a]pyridine derivativesCandida species0.016-1 mg/mL[7]
Imidazo[1,2-a]pyridine derivativesGram-positive & Gram-negative bacteriaVariable[8]

Table 1: Antimicrobial activities of representative imidazo[1,2-a]pyridine derivatives.

A Role in Neurodegenerative Disorders

The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to neurodegenerative diseases, particularly Alzheimer's disease.

2.3.1. Acetylcholinesterase (AChE) Inhibition:

Some N-benzylidene imidazo[1,2-a]pyridine derivatives have been shown to be effective inhibitors of acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine. This is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease.

2.3.2. Targeting Amyloid-β (Aβ) Aggregation:

Certain imidazo[1,2-a]pyridine derivatives have the ability to target and bind to amyloid-β aggregates, which are pathological hallmarks of Alzheimer's disease. This suggests a potential disease-modifying role for this class of compounds.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a series of well-defined experimental protocols should be employed.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

Methodology:

  • Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:

    • Coat a 96-well plate with a substrate specific to the kinase of interest.

    • Add the kinase, ATP, and varying concentrations of the test compound.

    • Incubate to allow for the phosphorylation of the substrate.

    • Wash the plate and add a primary antibody that recognizes the phosphorylated substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic substrate and measure the absorbance to quantify the extent of phosphorylation.

    • Calculate the IC50 value.

Kinase_Inhibition_Assay Start Start Coat_Plate Coat 96-well plate with kinase substrate Start->Coat_Plate Add_Reagents Add kinase, ATP, and test compound Coat_Plate->Add_Reagents Incubate Incubate for phosphorylation Add_Reagents->Incubate Wash_1 Wash plate Incubate->Wash_1 Add_Primary_Ab Add primary antibody (anti-phospho-substrate) Wash_1->Add_Primary_Ab Wash_2 Wash plate Add_Primary_Ab->Wash_2 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash_2->Add_Secondary_Ab Wash_3 Wash plate Add_Secondary_Ab->Wash_3 Add_Substrate Add chromogenic substrate Wash_3->Add_Substrate Measure_Absorbance Measure absorbance Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for an ELISA-based kinase inhibition assay.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria and fungi.

Methodology:

  • Broth Microdilution Method:

    • Prepare a serial dilution of the test compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).

    • Visually inspect the wells for turbidity to determine the lowest concentration of the compound that inhibits visible growth (the MIC).

Conclusion and Future Directions

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a molecule of significant interest, belonging to a chemical class with a proven track record in medicinal chemistry. While its precise mechanism of action is yet to be fully elucidated, the extensive research on its analogues strongly suggests its potential as a multi-targeted agent, with kinase inhibition and antimicrobial activities being the most probable modes of action. Further investigation using the experimental protocols outlined in this guide is crucial to unlock the full therapeutic potential of this promising compound. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold.

References

  • [Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1][11]benzothiazole motifs - PubMed.]([Link])

  • [Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][1][11][12]Thiadiazole Moiety - ResearchGate.]([Link])

Sources

Foundational

The Biological Versatility of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold The imidazo[1,2-a]pyridine scaffold and its saturated counterpart, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine system, represent a cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The imidazo[1,2-a]pyridine scaffold and its saturated counterpart, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine system, represent a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] The introduction of a methyl group at the 5-position, yielding 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, offers a nuanced yet significant modification that can fine-tune the molecule's physicochemical properties, including lipophilicity, metabolic stability, and steric profile.[1] This guide delves into the diverse biological activities associated with this core structure, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of its potential therapeutic applications. While specific data for the 5-methyl derivative is often embedded within broader studies of the scaffold, this document synthesizes the available information to present a holistic view of its biological landscape.

Core Synthesis Strategy: A Generalized Approach

The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core, including the 5-methyl derivative, typically follows established heterocyclic chemistry principles. A common and versatile method involves the condensation of a substituted 2-aminopyridine precursor with an appropriate α-haloketone, followed by cyclization. Subsequent reduction of the pyridine ring yields the tetrahydro derivative. The introduction of the methyl group at the 5-position can be achieved by using a suitably substituted starting material or through post-synthesis modification.

Synthesis_Workflow A Substituted 2-Aminopyridine C Condensation & Cyclization A->C B α-Haloketone B->C D Imidazo[1,2-a]pyridine Intermediate C->D Formation of Imidazole Ring E Reduction D->E Saturation of Pyridine Ring F 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Core E->F G Optional: Functional Group Interconversion / Derivatization F->G H Target Molecule (e.g., 5-Methyl derivative) G->H

Caption: Generalized synthetic workflow for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives.

Antimicrobial Activity: A Promising Frontier

Antifungal Properties

Derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold have demonstrated significant potential as antifungal agents. Studies have revealed potent activity against a range of human pathogenic fungi, including Candida albicans and Aspergillus niger.[1]

One notable study highlighted a series of hydrazide derivatives, with the compound 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) exhibiting particularly strong inhibitory activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.016 mg/mL against certain Candida species.[2] Importantly, this potent antifungal activity was accompanied by low cytotoxicity against mammalian cell lines, suggesting a favorable selectivity profile.[2]

Mechanism of Action: The proposed mechanism of antifungal action for some derivatives involves the disruption of fungal cell membrane integrity through binding to ergosterol. This interaction leads to increased membrane permeability and ultimately, cell lysis.

Table 1: Antifungal Activity of Selected 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Derivatives

CompoundFungal StrainMIC (mg/mL)Reference
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene)Candida species0.016 - 1[2]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Compound Dilution Series: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, often assessed visually or by spectrophotometry.

Antiprotozoal Activity

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold has also been explored for its efficacy against protozoan parasites. Dicationic derivatives have shown remarkable in vitro activity against Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis) and Plasmodium falciparum (the most virulent malaria parasite).[3] Several compounds in this class exhibited IC50 values in the low nanomolar range.[3]

Furthermore, these promising in vitro results translated to significant in vivo efficacy. In a mouse model of trypanosomiasis, several diamidine derivatives led to a complete cure in all treated animals when administered intraperitoneally.[3]

Mechanism of Action: The potent antiprotozoal activity of these dicationic derivatives is believed to stem from their strong affinity for DNA, leading to the disruption of essential cellular processes such as DNA replication and transcription.[3]

Table 2: Antiprotozoal Activity of Selected Dicationic 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine Derivatives

CompoundParasiteIn Vitro IC50 (nM)In Vivo Efficacy (mouse model)Reference
Diamidine Derivative 1T. b. rhodesiense64/4 cures[3]
Diamidine Derivative 2T. b. rhodesiense14/4 cures[3]
Diamidine Derivative 3P. falciparum14Not Reported[3]

Modulation of Key Cellular Signaling Pathways

P2X7 Receptor Antagonism: A Role in Inflammation and Pain

The 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold has been investigated for its ability to modulate the P2X7 receptor, an ATP-gated ion channel that plays a crucial role in inflammatory responses.[1] Analogs of this compound have demonstrated the ability to act as antagonists at the P2X7 receptor, suggesting potential therapeutic applications in the management of chronic pain and inflammatory conditions, including autoimmune diseases.[1]

P2X7_Signaling cluster_membrane Cell Membrane P2X7 P2X7 Receptor Inflammasome NLRP3 Inflammasome Activation P2X7->Inflammasome Leads to ATP ATP (extracellular) ATP->P2X7 Activates Compound 5-Methyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine (Antagonist) Compound->P2X7 Blocks Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1β) Inflammasome->Cytokines Inflammation Inflammation & Pain Cytokines->Inflammation

Caption: Antagonism of the P2X7 receptor by 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine analogs.

PI3K/mTOR Pathway Inhibition: A Strategy for Cancer Therapy

The broader imidazo[1,2-a]pyridine class of compounds is recognized for its inhibitory activity against the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound Imidazo[1,2-a]pyridine Derivative (Inhibitor) Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Target for Type 2 Diabetes

The imidazo[1,2-a]pyridine scaffold has also been utilized in the design of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control. This makes DPP-4 inhibitors an attractive therapeutic strategy for the management of type 2 diabetes.

Experimental Protocol: In Vitro DPP-4 Inhibitory Assay

  • Reagents: Human recombinant DPP-4, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound.

  • Assay Procedure: The test compound is pre-incubated with DPP-4 in a suitable buffer in a 96-well plate.

  • Substrate Addition: The reaction is initiated by the addition of the fluorogenic substrate.

  • Signal Detection: The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Pharmacokinetics and Toxicity: Considerations for Drug Development

While comprehensive pharmacokinetic and toxicity data for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine are not extensively published, studies on related imidazo[1,2-a]pyridine derivatives provide valuable insights. For instance, research on antitubercular imidazo[1,2-a]pyridines has demonstrated that the pharmacokinetic profile can be modulated through chemical modifications. In one study, the in vivo pharmacokinetics of lead compounds were evaluated in mice via both oral and intravenous administration, providing data on parameters such as clearance and bioavailability.

Cytotoxicity is a critical consideration in drug development. For the antifungal derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, in vitro studies have shown that potent antimicrobial activity can be achieved with minimal toxicity to mammalian cells, indicating a promising therapeutic window.[2]

Conclusion and Future Directions

The 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a versatile and promising platform for the development of new therapeutic agents. The available body of research, primarily on its derivatives, points towards a broad spectrum of biological activities, including potent antifungal and antiprotozoal effects, as well as the ability to modulate key signaling pathways involved in inflammation, cancer, and metabolic disorders.

Future research should focus on a more detailed investigation of the 5-methyl derivative itself to delineate its specific activity profile and mechanism of action across these various therapeutic areas. In-depth structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity, while comprehensive ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) profiling will be essential to advance lead compounds towards clinical development. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs.

References

  • 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine - Benchchem.

  • Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed.

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed.

Sources

Exploratory

Unlocking the Therapeutic Versatility of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Roadmap for Target Identification and Validation

An In-depth Technical Guide Foreword The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its recurring presence in clinically significant pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Foreword

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its recurring presence in clinically significant pharmaceuticals.[1][2] From the widely prescribed hypnotic agent zolpidem to novel agents in clinical evaluation, this heterocyclic system has demonstrated remarkable versatility.[3][4] This guide moves beyond the well-trodden path of aromatic imidazopyridines to explore a derivative with unique potential: 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. The introduction of a saturated ring and a chiral center at the 5-position dramatically alters the molecule's three-dimensional topology and physicochemical properties, opening new avenues for therapeutic intervention. This document serves as a comprehensive roadmap for researchers and drug development professionals, outlining a hypothesis-driven approach to systematically identify and validate the therapeutic targets of this promising compound.

Core Molecular Attributes: A Structural and Physicochemical Analysis

A molecule's therapeutic potential is fundamentally governed by its structure and resulting chemical properties. These attributes dictate its ability to traverse biological membranes, engage with targets, and persist long enough to elicit a pharmacological effect.

The structure of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a fusion of an imidazole and a tetrahydropyridine ring.[5] This design imparts a unique conformational profile compared to its planar, aromatic counterparts. The saturated ring enhances its stability and provides a flexible geometry that can adapt to complex binding pockets.[5]

Table 1: Predicted Physicochemical Properties and Drug Discovery Implications

PropertyPredicted ValueRationale and Significance for Target Engagement
Molecular Formula C₉H₁₄N₂Defines the elemental makeup and serves as the basis for molecular weight calculation.
Molecular Weight 150.22 g/mol Well within the desirable range (<500 Da) for favorable absorption and distribution kinetics (Lipinski's Rule of Five).
Topological Polar Surface Area (TPSA) 28.7 ŲLow TPSA suggests high potential for blood-brain barrier penetration, making CNS targets plausible.
cLogP 1.35A balanced lipophilicity indicates good membrane permeability without excessive sequestration in fatty tissues.
pKa (Strongest Basic) 7.8The nitrogen at position 1 is likely to be protonated at physiological pH (7.4), enabling potential ionic interactions with acidic residues (e.g., Asp, Glu) in target binding sites.
Hydrogen Bond Acceptors 2The two nitrogen atoms can serve as key interaction points within a target's active site.
Hydrogen Bond Donors 0The absence of donors can improve passive diffusion across cellular membranes.
Chirality Exists as (R) and (S) enantiomersThe methyl group at the 5-position creates a stereocenter. It is critical to evaluate each enantiomer separately, as they may exhibit vastly different potencies and target selectivities.

Expertise & Experience: The physicochemical profile strongly suggests that this molecule is an excellent candidate for targeting proteins, particularly enzymes and receptors.[5] Its potential for CNS activity should not be overlooked. The most critical initial step in any research program involving this molecule is the development of a stereoselective synthesis to isolate the (R) and (S) enantiomers for independent biological evaluation.

Postulated Target Classes: A Hypothesis-Driven Exploration

Given the scarcity of direct research on this specific molecule, we will leverage data from structurally related imidazo[1,2-a]pyridine derivatives to formulate credible therapeutic hypotheses. The parent scaffold is known to interact with a wide array of biological targets, providing a fertile ground for our investigation.[1][3][4]

Hypothesis I: Kinase Inhibition in Oncology and Inflammation

The imidazo[1,2-a]pyridine scaffold is a potent hinge-binding motif for numerous protein kinases. Derivatives have shown promise as inhibitors of pathways critical to cancer cell survival, such as the AKT/mTOR pathway.[6]

Mechanistic Rationale: The nitrogen atoms of the imidazo[1,2-a]pyridine core can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP. The tetrahydro-scaffold and methyl group can then be tailored to achieve selectivity by probing adjacent hydrophobic pockets.

Proposed Signaling Pathway for Investigation:

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5-Methyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine Compound->AKT Inhibition Compound->mTOR Inhibition

Caption: Postulated inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for Target Validation:

Caption: Experimental workflow for kinase target validation.

Protocol 1: Broad-Spectrum Kinase Panel Screen

  • Objective: To perform an unbiased screen to identify potential kinase targets.

  • Compound Preparation: Prepare a 10 mM stock solution of the purified compound in 100% DMSO. Dilute to a final assay concentration of 10 µM.

  • Assay Platform: Utilize a commercial service (e.g., Eurofins, Reaction Biology) offering a panel of >400 human kinases. Assays are typically based on measuring residual ATP (e.g., Kinase-Glo®) or phosphopeptide formation.

  • Execution: The compound is incubated with each kinase, its specific substrate, and ATP at a concentration near its Km.

  • Data Analysis: Results are expressed as a percentage of kinase activity remaining relative to a DMSO vehicle control. A hit is typically defined as >50% inhibition.

  • Causality: This initial broad screen is essential for generating hypotheses without bias. It maximizes the chances of discovering both expected and unexpected interactions, providing a crucial starting point for a focused medicinal chemistry effort.

Hypothesis II: Anti-Infective Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against a range of pathogens, including Mycobacterium tuberculosis, various fungal species, and protozoa.[7][8][9][10] A notable example is Q203, an antitubercular agent that targets the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain.[10]

Mechanistic Rationale: The lipophilic nature and structural features of the scaffold allow it to penetrate the complex cell walls of pathogens and inhibit essential enzymatic processes.

Protocol 2: In Vitro Antimycobacterial Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

  • Strain: Use the standard H37Rv laboratory strain.

  • Methodology: Employ a 96-well microplate-based assay using a resazurin indicator (Microplate Alamar Blue Assay - MABA).

  • Procedure: a. Serially dilute the compound in 7H9 broth in a 96-well plate. b. Add a standardized inoculum of Mtb H37Rv to each well. c. Incubate the plates at 37°C for 7 days. d. Add resazurin solution to each well and incubate for an additional 24 hours.

  • Readout: A color change from blue (no growth) to pink (bacterial growth) is observed. The MIC is defined as the lowest compound concentration that prevents this color change.

  • Trustworthiness: The MABA protocol is a widely accepted, cost-effective, and reliable method for the primary screening of potential antitubercular agents. A positive result would immediately warrant further investigation into the specific molecular target, potentially QcrB or other essential enzymes.

Hypothesis III: Modulation of Central Nervous System (CNS) Receptors

The structural similarity to marketed drugs like Zolpidem makes CNS receptors, particularly the GABA-A receptor complex, a primary area of interest.[3] Additionally, derivatives have been explored as ligands for other receptors, including those involved in Alzheimer's disease.[3]

Mechanistic Rationale: The core scaffold can fit into the allosteric binding sites on ion channels or GPCRs. The saturated ring of our molecule of interest may confer a novel selectivity profile for different receptor subtypes compared to its aromatic cousins.

Protocol 3: Radioligand Binding Assay for GABA-A Receptor

  • Objective: To determine the compound's affinity for the benzodiazepine binding site on the GABA-A receptor.

  • Tissue Preparation: Prepare synaptic membranes from the whole brain of Sprague-Dawley rats.

  • Radioligand: Use [³H]-Flunitrazepam, a high-affinity ligand for the benzodiazepine site.

  • Assay Procedure: a. In a 96-well plate, incubate brain membranes with a fixed concentration of [³H]-Flunitrazepam and a range of concentrations of the test compound (e.g., 1 nM to 100 µM). b. Incubate for 60 minutes on ice. c. Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. d. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Calculate the IC₅₀ and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

  • Authoritative Grounding: This is the gold-standard biochemical method for quantifying the binding affinity of a compound to a receptor. A low Ki value is a strong indicator of direct target engagement and is the necessary first step before proceeding to more complex functional assays, such as electrophysiology.

Synthesis of Evidence and Path Forward

The 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a molecule of significant therapeutic potential, poised at the intersection of several key areas of pharmacology. The evidence from related compounds strongly suggests that its most promising targets lie within the domains of protein kinases , pathogen-specific enzymes , and CNS receptors .

The immediate path forward requires a multi-pronged screening approach as outlined. It is imperative that these initial screens are performed on the separated (R) and (S) enantiomers. A positive "hit" from any of these primary assays will trigger a cascade of secondary and tertiary validation steps, including dose-response studies, orthogonal biochemical assays, and finally, cell-based functional assays to confirm the mechanism of action. This systematic, evidence-based approach will be the key to unlocking the full therapeutic potential of this versatile and compelling chemical entity.

References

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health (PMC). Retrieved from [Link]

  • PubMed. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Retrieved from [Link]

  • PubMed. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • PubMed. (n.d.). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Retrieved from [Link]

  • ACS Publications. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. Retrieved from [Link]

  • Journal of Biomedical Science. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

Sources

Foundational

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Technical Guide for Drug Discovery Professionals

Abstract The imidazo[1,2-a]pyridine scaffold stands as a "privileged" structure in medicinal chemistry, recognized for its versatile therapeutic potential.[1] This technical guide focuses on a specific derivative, 5-Meth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold stands as a "privileged" structure in medicinal chemistry, recognized for its versatile therapeutic potential.[1] This technical guide focuses on a specific derivative, 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, providing a comprehensive overview of its synthesis, known biological activities, and a discussion of its potential as a lead compound in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the scientific rationale behind experimental methodologies and potential therapeutic applications. While direct experimental data for the title compound is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues and the parent scaffold to provide a predictive and informative resource.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The fusion of an imidazole and a pyridine ring to form the imidazo[1,2-a]pyridine system creates a bicyclic heteroaromatic structure with unique physicochemical properties that are highly amenable to drug design.[1] The partially saturated tetrahydropyridine ring in 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine influences the molecule's three-dimensional conformation, which can enhance its interaction with biological targets.[1] The introduction of a methyl group at the 5-position offers a strategic point for chemical modification, allowing for the fine-tuning of critical drug-like properties such as lipophilicity, metabolic stability, and steric profile.[1] Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Synthesis and Chemical Properties

While a definitive, detailed synthetic protocol for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is not extensively documented in readily available literature, several established methods for the synthesis of the tetrahydroimidazo[1,2-a]pyridine core and its derivatives can be adapted.

Synthetic Strategies

Two promising approaches for the synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and its derivatives include a one-pot, two-step protocol and a solvent-free mechanochemical method.

  • One-Pot, Two-Step Protocol: This method utilizes α-amino acid alkyl esters as key starting materials. For the synthesis of the 5-methyl derivative, ethyl alaninate would be the logical choice. The reaction proceeds through the formation of β-enamino esters, which then undergo cyclization with an aromatic aldehyde and malononitrile.[1]

  • Solvent-Free Mechanochemical Synthesis: This environmentally friendly approach involves the cyclocondensation of 2-aminopyridine, methylglyoxal, and ammonium acetate under ball milling conditions.[1] This method has the potential to produce the target compound in good yield while avoiding the use of volatile organic solvents.[1]

A generalized workflow for the synthesis of the tetrahydroimidazo[1,2-a]pyridine scaffold is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., 2-aminopyridine, keto-aldehyde) Reaction Cyclocondensation Reaction Start->Reaction Intermediate Imidazo[1,2-a]pyridine Intermediate Reaction->Intermediate Reduction Reduction (e.g., Hydrogenation) Intermediate->Reduction Methylation Methylation (if required) Reduction->Methylation Final_Product 5-Methyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine Methylation->Final_Product

Caption: Generalized synthetic workflow for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Chemical Reactivity and Characterization

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is expected to undergo a variety of chemical transformations, including:

  • Oxidation: Formation of the corresponding N-oxides.[1]

  • Reduction: Yielding dihydro derivatives.[1]

  • Substitution: Introduction of various functional groups at different positions on the ring system via nucleophilic substitution reactions.[1]

  • 1H NMR: Signals corresponding to the protons on the imidazole and tetrahydropyridine rings, as well as a characteristic singlet for the methyl group. Data from a more complex methylated derivative showed a singlet for the methyl group protons at 3.26 ppm.[2]

  • 13C NMR: Resonances for the carbon atoms of the bicyclic system and the methyl group. In a related methylated compound, quaternary carbons of the fused ring system appeared at 145.7 and 152.6 ppm.[2]

  • Mass Spectrometry: The molecular ion peak would be expected, with fragmentation patterns likely involving the loss of the methyl group and cleavage of the tetrahydropyridine ring.

  • FT-IR Spectroscopy: Characteristic bands for C-H, C=N, and C-N stretching vibrations.

Biological Activity and Therapeutic Potential

The biological activity of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and its derivatives is a promising area of research, with potential applications in treating infectious diseases and inflammatory conditions.

Antifungal Activity

Derivatives of the tetrahydroimidazo[1,2-a]pyridine scaffold have demonstrated significant antifungal properties.[1] Studies have shown inhibitory activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[1] This suggests that 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine could serve as a valuable starting point for the development of novel antifungal agents.

P2X7 Receptor Modulation

The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammatory responses and is expressed on immune cells.[1][3] Antagonism of the P2X7 receptor is a promising therapeutic strategy for a variety of inflammatory diseases and chronic pain.[3] Analogues of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine have been investigated as modulators of the P2X7 receptor, with some compounds demonstrating the ability to antagonize the effects of ATP at this receptor.[1] This suggests a potential application for the title compound and its derivatives in the management of inflammatory conditions.

The mechanism of P2X7 receptor antagonism by small molecules often involves allosteric modulation, where the antagonist binds to a site on the receptor distinct from the ATP binding site, inducing a conformational change that prevents channel opening.[4]

P2X7_Antagonism cluster_0 Agonist Action cluster_1 Antagonist Action ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds Activation Channel Activation (Inflammatory Response) P2X7->Activation Blockade Channel Blockade P2X7->Blockade Compound 5-Methyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine Compound->P2X7 Binds (Allosteric Site)

Caption: Proposed mechanism of P2X7 receptor antagonism.

Pharmacokinetics and Toxicology: A Predictive Outlook

Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological data for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine are not currently available in the public domain. However, by examining data from related imidazo[1,2-a]pyridine derivatives and the parent pyridine heterocycle, we can form a predictive assessment.

Predicted Pharmacokinetic Profile

Pharmacokinetic studies on other imidazo[1,2-a]pyridine derivatives have been conducted, primarily in the context of anti-tubercular drug discovery.[5][6] These studies indicate that the scaffold can be modified to achieve favorable pharmacokinetic properties, including oral bioavailability.[5] The introduction of the methyl group in 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is likely to increase its lipophilicity, which could enhance its absorption and distribution into tissues, including the central nervous system.

Key Experimental Protocols for Pharmacokinetic Profiling:

A standard approach to determining the pharmacokinetic profile of a novel compound like 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine would involve the following steps:

  • Animal Model: Typically, rodents (mice or rats) are used for initial pharmacokinetic screening.

  • Dosing: The compound is administered via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability
Predicted Toxicological Profile

The toxicological profile of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has not been reported. General toxicity information for pyridine, a parent heterocycle, indicates that it can be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[7] However, the toxicological properties of the title compound will be highly dependent on its specific structure and metabolic fate.

Standard Toxicological Assessments:

  • Acute Toxicity: Determined by administering single, high doses of the compound to rodents to establish the median lethal dose (LD50).

  • Chronic Toxicity: Involves repeated administration of the compound over an extended period (e.g., 28 or 90 days) to assess long-term health effects.[8]

  • Cytotoxicity: The in vitro toxicity of the compound is evaluated against various cell lines to determine its potential to cause cell death. Studies on other novel imidazo[1,2-a]pyridine compounds have shown cytotoxic effects against cancer cell lines, with IC50 values in the micromolar range.[9][10]

Future Directions and Conclusion

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Its structural relationship to the well-validated imidazo[1,2-a]pyridine scaffold, combined with early indications of antifungal and P2X7 receptor modulatory activity, makes it a compelling candidate for further investigation.

To fully realize the therapeutic potential of this compound, future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthetic route, accompanied by comprehensive spectroscopic and crystallographic characterization.

  • In-depth Biological Profiling: Extensive screening against a wider range of biological targets, including various fungal strains, cancer cell lines, and a panel of receptors and enzymes.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its observed biological activities.

  • Comprehensive ADMET Profiling: Thorough investigation of its pharmacokinetic and toxicological properties to assess its drug-like potential.

References

  • Grafinger, K. E., Hädener, M., König, S., & Weinmann, W. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug testing and analysis, 10(3), 562–574.
  • Sączewski, F., Gdaniec, M., & Foks, H. (2012). 5-Methyl-3,6,7,8a-tetrahydro-2H-diimidazo[1,2-c:1',2'-e]pyrido[1,2-a][1][5][11]triazin-5-ium iodide. Acta crystallographica. Section E, Structure reports online, 68(Pt 12), o3369.

  • BenchChem. (2025).
  • Donnelly-Roberts, D. L., & Jarvis, M. F. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British journal of pharmacology, 151(5), 571–579.
  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030.
  • Supporting Materials. (n.d.). Retrieved from [Link]

  • Humphreys, J. E., et al. (2003). Novel P2X7 receptor antagonists. Bioorganic & medicinal chemistry letters, 13(22), 4043–4046.
  • Michel, A. D., et al. (2008). Mechanism of action of species-selective P2X7 receptor antagonists. British journal of pharmacology, 155(1), 74–86.
  • Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2952.
  • Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030.
  • Robins, M. J., & Robins, R. K. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Knoth, L., et al. (2015). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS infectious diseases, 1(1), 20–25.
  • Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2952.
  • Baraldi, P. G., et al. (2004). Agonists and Antagonists Acting at P2X7 Receptor. Current topics in medicinal chemistry, 4(15), 1645–1658.
  • Baraldi, P. G., et al. (2004). Agonists and antagonists acting at P2X7 receptor. Current topics in medicinal chemistry, 4(15), 1645–1658.
  • Clark, J. (2015).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • PubChem. (n.d.). 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Australian Government Department of Health. (2020). Pyridine: Human health tier II assessment.
  • Lee, J. K., et al. (2013). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Molecules (Basel, Switzerland), 18(10), 12535–12543.
  • Ismail, M. A., et al. (2004). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Journal of medicinal chemistry, 47(14), 3658–3664.
  • Krishnakumar, V., & Muthunatesan, S. (2008). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 71(3), 856–862.
  • Lunt, E., et al. (1988). Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice. International journal of radiation oncology, biology, physics, 15(3), 697–705.
  • Lin, J., et al. (2020). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules (Basel, Switzerland), 25(22), 5439.
  • Manier, S. K., et al. (2021). Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose. Metabolomics : Official journal of the Metabolomic Society, 17(10), 87.
  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents.
  • Shin, H. S., et al. (2020). In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. Journal of analytical toxicology, 44(7), 717–725.
  • Håkanson, R., & Hoffman, G. J. (1967). In vivo formation of 5-methoxytryptamine from melatonin in rat. The Journal of pharmacy and pharmacology, 19(10), 687–689.
  • Agurell, S., & Nilsson, J. L. (1968). In vivo metabolism of 5-methoxy-N,N-dimethyltryptamine and N,N-dimethyltryptamine in the rat. Acta pharmaceutica Suecica, 5(5), 445–452.
  • NIST. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook.

Sources

Exploratory

discovery and history of imidazo[1,2-a]pyridine derivatives

An In-Depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine core is a fused bicyclic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocycle that has risen to prominence as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3][4] Its unique structural and electronic properties have led to its incorporation into a multitude of clinically significant drugs, including the widely prescribed hypnotic zolpidem and the anxiolytic alpidem.[2][4] This technical guide provides an in-depth exploration of the discovery and historical evolution of this remarkable heterocyclic system. We will trace its origins from the seminal work of Tschitschibabin to the development of sophisticated, modern synthetic methodologies, including multicomponent reactions and C-H functionalization. The narrative will explain the causality behind experimental choices, detailing how the limitations of earlier methods spurred innovation. This guide includes detailed experimental protocols, mechanistic diagrams, and comparative data to offer researchers and drug development professionals a comprehensive understanding of the rich history and synthetic versatility of imidazo[1,2-a]pyridine derivatives.

Chapter 1: The Genesis: Tschitschibabin's Discovery and the Classical Synthesis

The journey of the imidazo[1,2-a]pyridine scaffold begins in the early 20th century with the pioneering work of Russian chemist Aleksei Yevgenyevich Chichibabin (often transliterated as Tschitschibabin). In 1925, while investigating the synthesis of substituted pyridines, his group developed the first method for constructing the imidazo[1,2-a]pyridine core.[2][5] This classical approach, now known as the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde.[2]

The initial experiments were conducted under harsh conditions, requiring heating the reactants in a sealed tube at temperatures between 150 and 200 °C, which resulted in modest yields.[5] The fundamental reaction involves two key steps: an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system.

Mechanism of the Tschitschibabin Reaction

The reaction proceeds via an initial nucleophilic attack of the pyridine ring nitrogen onto the carbon bearing the halogen. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl, culminating in dehydration to yield the aromatic imidazo[1,2-a]pyridine.

Caption: Mechanism of the Tschitschibabin Reaction.

Representative Experimental Protocol: Classical Tschitschibabin Synthesis

This protocol is a generalized representation based on classical methodologies.[2][5][6]

Objective: Synthesize 2-phenylimidazo[1,2-a]pyridine.

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in ethanol.

  • Addition of Base: Add sodium bicarbonate (1.5 eq) to the solution. The base was a later improvement to the original protocol to neutralize the HBr formed, improving yields.[5]

  • Addition of Ketone: Add α-bromoacetophenone (1.0 eq) to the mixture portion-wise while stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Filter the solid salts and wash with a small amount of cold ethanol.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Trustworthiness: This self-validating protocol relies on TLC for reaction monitoring to ensure the consumption of starting materials before proceeding to workup. The purification step via recrystallization or chromatography ensures the isolation of the desired product with high purity, which can be confirmed by characterization techniques like NMR and mass spectrometry.

Despite its historical significance, the Tschitschibabin method suffered from several drawbacks, including the need for high temperatures, long reaction times, and often modest yields, which limited its scope and scalability. These limitations were the primary drivers for the development of more efficient and versatile synthetic routes.

Chapter 2: The Evolution of Synthetic Strategies

The quest for milder conditions, higher yields, and greater molecular diversity propelled the evolution of imidazo[1,2-a]pyridine synthesis. Methodologies advanced significantly from the classical condensation to sophisticated multicomponent and catalyzed reactions.

A. The Rise of Multicomponent Reactions (MCRs)

A paradigm shift in efficiency came with the application of multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a product containing portions of all starting materials. The most prominent MCR for this scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction .[7][8] This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis, to afford 3-aminoimidazo[1,2-a]pyridine derivatives.

Causality: The GBB reaction addresses the key limitations of the Tschitschibabin synthesis. It is highly atom-economical, offers rapid access to complex molecules from simple starting materials, and allows for significant structural diversity by simply varying the three input components.[8]

GBB_Mechanism Groebke–Blackburn–Bienaymé (GBB) Reaction Workflow reactants 2-Aminopyridine Aldehyde Isocyanide step1 Step 1: Schiff Base Formation (2-Aminopyridine + Aldehyde) reactants->step1 Combine catalyst Acid Catalyst (e.g., NH4Cl, Sc(OTf)3) catalyst->step1 Catalyzes step2 Step 2: Nucleophilic Attack (Isocyanide attacks Schiff Base) step1->step2 step3 Step 3: Intramolecular Cyclization (Nitrile-Amidine Rearrangement) step2->step3 product 3-Amino-Imidazo[1,2-a]pyridine step3->product

Caption: Workflow for the GBB Multicomponent Reaction.

Representative Experimental Protocol: GBB Reaction

This protocol is adapted from modern, green-chemistry-focused methodologies.[8]

Objective: Synthesize N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Furfural (1.0 mmol)

  • Cyclohexyl isocyanide (1.0 mmol)

  • Ammonium chloride (NH₄Cl, 10 mol%)

  • Water (H₂O)

Procedure:

  • Reaction Setup: In a vial, combine 2-aminopyridine, furfural, cyclohexyl isocyanide, and NH₄Cl in water as the solvent.

  • Irradiation (Green Method): Seal the vial and place it in an ultrasonic bath. Irradiate the mixture at a constant frequency (e.g., 40 kHz) at room temperature for 1-2 hours.[8] Alternatively, the reaction can be stirred at room temperature or slightly elevated temperatures for several hours.

  • Monitoring: Track the reaction's progress by TLC until the starting materials are consumed.

  • Isolation: Upon completion, the product often precipitates from the aqueous medium. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.

B. Modern Catalytic and "Green" Approaches

In recent years, the field has moved towards more sustainable and efficient synthetic methods.

  • Copper-Catalyzed Aerobic Oxidation: These methods enable the synthesis from 2-aminopyridines and ketones or terminal alkynes, using air as the oxidant, which is an environmentally benign approach.[9]

  • Catalyst- and Solvent-Free Reactions: Groundbreaking methods have been developed that allow the reaction between 2-aminopyridines and α-haloketones to proceed efficiently at moderate temperatures (e.g., 60 °C) without any catalyst or solvent, significantly improving the environmental footprint of the synthesis.[5]

  • Ultrasound and Microwave Assistance: The use of alternative energy sources like ultrasound and microwaves can dramatically reduce reaction times and improve yields, as seen in the GBB protocol above.[8]

Comparative Summary of Synthetic Methodologies

The evolution of synthetic strategies has led to a dramatic improvement in efficiency, scope, and environmental impact.

Methodology Typical Reactants Conditions Key Advantages Typical Yields Reference
Tschitschibabin 2-Aminopyridine, α-HaloketoneHigh Temp (150-200°C), Sealed TubeFoundational, simple reactantsModest (~20-40%)[2][5]
Improved Condensation 2-Aminopyridine, α-HaloketoneReflux, Base (e.g., NaHCO₃)Milder conditions, better yieldsGood (60-85%)[5]
GBB Reaction 2-Aminopyridine, Aldehyde, IsocyanideAcid catalyst, RT or UltrasoundHigh atom economy, diversityVery Good to Excellent (67-86%)[8]
Cu-Catalyzed Aerobic 2-Aminopyridine, Ketone/AlkyneCuI catalyst, Air (O₂)Green oxidant, broad scopeGood to Excellent[9]
Catalyst/Solvent-Free 2-Aminopyridine, α-Haloketone60 °C, NeatEnvironmentally benign, simpleExcellent[5]

Chapter 3: A Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine scaffold's journey from a chemical curiosity to a cornerstone of medicinal chemistry is a testament to its unique biological properties. Its rigid, planar structure and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for interacting with biological targets. Furthermore, the bridgehead nitrogen atom acts as a hydrogen bond acceptor, contributing to its binding affinity.[10][11]

The therapeutic potential of this scaffold was first realized with the discovery of hypnotic and anxiolytic agents. Zolpidem (Ambien) and Alpidem , developed in the 1980s, became landmark drugs, validating the imidazo[1,2-a]pyridine core as a viable pharmacophore.[2][4]

Drug_Discovery_Timeline cluster_1920s Foundational Chemistry cluster_1980s First Wave of Drugs cluster_2000s_2010s Modern Therapeutic Targets Tschitschibabin 1925 Tschitschibabin Synthesis Zolpidem 1980s Zolpidem (Hypnotic) Alpidem (Anxiolytic) Tschitschibabin->Zolpidem ~60 years (Medicinal Chemistry Application) Antitubercular 2010s Q203 (Anti-TB) Targets ATP Synthase Zolpidem->Antitubercular ~30 years (Expansion to New Diseases) Kinase_Inhibitors 2010s PDGFR/IGF-1R Inhibitors (Anticancer) Zolpidem->Kinase_Inhibitors

Caption: Timeline of Key Developments for the Imidazo[1,2-a]pyridine Scaffold.

The success of these early drugs catalyzed an explosion of research, revealing a broad spectrum of biological activities.[11] Today, derivatives are being investigated for a wide array of diseases:

  • Tuberculosis: The discovery of compounds that inhibit mycobacterial ATP synthesis, such as Q203, represents a major advancement in the fight against multidrug-resistant tuberculosis.[10][12][13]

  • Cancer: Numerous derivatives have been developed as potent inhibitors of various protein kinases, including PDGFR and IGF-1R, which are crucial targets in oncology.[7][14][15]

  • Viral Infections: The scaffold has shown significant promise in the development of agents against viruses like human cytomegalovirus (HCMV) and varicella-zoster virus.[16]

Conclusion and Future Outlook

From its discovery in a sealed tube under harsh conditions to its modern, eco-friendly synthesis via multicomponent reactions, the story of the imidazo[1,2-a]pyridine scaffold is one of continuous innovation. The journey from the Tschitschibabin reaction to the GBB reaction highlights a persistent drive for efficiency, diversity, and sustainability in chemical synthesis. Its establishment as a privileged scaffold in drug discovery has solidified its importance, leading to life-changing medicines.

The future of imidazo[1,2-a]pyridine research remains bright. Ongoing efforts are focused on developing even more selective and sustainable synthetic methods, including novel C-H functionalization techniques to decorate the core in previously inaccessible ways. In medicinal chemistry, the scaffold's versatility will continue to be exploited to tackle complex diseases, from resistant infections to neurodegenerative disorders and targeted cancer therapies. The rich history of this heterocyclic core provides a robust foundation for future discoveries that will undoubtedly continue to impact science and medicine.

References

  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health (NIH). [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Publishing. [Link]

  • Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC - PubMed Central. [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Chichibabin (Tschitschibabin) Pyridin Synthese. ResearchGate. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Structural Analogs of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Synthesis, Biological Activity, and Structure-Activity Relationships

This guide provides a comprehensive technical overview of the structural analogs of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a privileged heterocyclic scaffold in modern medicinal chemistry. Intended for resear...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the structural analogs of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a privileged heterocyclic scaffold in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthetic strategies, diverse biological activities, and critical structure-activity relationships (SAR) that govern the therapeutic potential of this compound class. The insights presented herein are grounded in established scientific literature and aim to facilitate the rational design and development of novel therapeutic agents based on the tetrahydroimidazo[1,2-a]pyridine core.

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Drug Discovery

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a bicyclic heteroaromatic system formed by the fusion of an imidazole and a tetrahydropyridine ring.[1] This unique structural arrangement imparts a combination of rigidity and conformational flexibility, making it an attractive framework for interaction with a variety of biological targets. The saturated tetrahydropyridine ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1] The imidazo[1,2-a]pyridine core is a key structural component in a wide range of pharmacologically active agents, with derivatives being investigated for antimicrobial, anti-inflammatory, and anticancer activities.[1]

The introduction of a methyl group at the 5-position, as in 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, provides a strategic point for chemical modification and SAR exploration. This substitution can fine-tune the steric and electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for specific molecular targets.

Synthetic Strategies for Tetrahydroimidazo[1,2-a]pyridine Analogs

The synthesis of substituted tetrahydroimidazo[1,2-a]pyridines can be achieved through various synthetic routes, often involving multi-component reactions or cyclization strategies. The choice of synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.

Three-Component, Solvent-Free Synthesis

An environmentally friendly and efficient approach to highly substituted tetrahydroimidazo[1,2-a]pyridines involves a one-pot, three-component reaction of heterocyclic ketene aminals (HKAs), triethoxymethane, and nitroalkenes. This catalyst- and solvent-free method offers high yields (73–93%) and short reaction times, making it an attractive option for library synthesis.

Experimental Protocol: Three-Component Synthesis of Tetrahydroimidazo[1,2-a]pyridines

  • Reactant Mixture: In a round-bottom flask, combine the heterocyclic ketene aminal (1.0 mmol), triethoxymethane (1.2 mmol), and the appropriate nitroalkene (1.0 mmol).

  • Reaction Conditions: Heat the mixture at 80-100 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

  • Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis via α-Amino Acid Esters

A one-pot, two-step protocol utilizing α-amino acid alkyl esters provides a versatile route to 5-substituted tetrahydroimidazo[1,2-a]pyridine derivatives.[1] For the synthesis of 5-methyl analogs, ethyl alaninate is a suitable starting material.

Experimental Protocol: Synthesis of 5-Methyl-tetrahydroimidazo[1,2-a]pyridine Derivatives

  • Formation of β-enamino ester: In a flask containing ethanol, dissolve ethyl alaninate (1.0 mmol) and triethylamine (1.2 mmol). To this solution, add dialkyl but-2-ynedioate (1.0 mmol) dropwise at room temperature. Stir the mixture for 2-3 hours until the formation of the β-enamino ester is complete (monitored by TLC).

  • Cyclization: To the reaction mixture, add the desired aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Reaction Conditions: Reflux the mixture at 78°C for 6–8 hours.

  • Work-up and Purification: After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and purified by recrystallization or column chromatography to yield the 5-methyl substituted tetrahydroimidazo[1,2-a]pyridine derivative.[1]

G cluster_0 One-Pot, Two-Step Synthesis of 5-Methyl-tetrahydroimidazo[1,2-a]pyridine Analogs Ethyl Alaninate Ethyl Alaninate β-enamino ester β-enamino ester Ethyl Alaninate->β-enamino ester Step 1: Formation Dialkyl but-2-ynedioate Dialkyl but-2-ynedioate Dialkyl but-2-ynedioate->β-enamino ester Triethylamine Triethylamine Triethylamine->β-enamino ester Base 5-Methyl-tetrahydroimidazo[1,2-a]pyridine Analog 5-Methyl-tetrahydroimidazo[1,2-a]pyridine Analog β-enamino ester->5-Methyl-tetrahydroimidazo[1,2-a]pyridine Analog Step 2: Cyclization (Reflux) Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->5-Methyl-tetrahydroimidazo[1,2-a]pyridine Analog Malononitrile Malononitrile Malononitrile->5-Methyl-tetrahydroimidazo[1,2-a]pyridine Analog

Caption: One-pot synthesis of 5-methyl analogs.

Biological Activities of Tetrahydroimidazo[1,2-a]pyridine Analogs

Derivatives of the tetrahydroimidazo[1,2-a]pyridine scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents for various diseases.

Anticancer Activity

Several studies have reported the potent anticancer activity of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to inhibit cancer cell proliferation by targeting key signaling pathways involved in cell growth and survival.

A novel series of 5-(substituted aldehyde)-7-methyl-3-oxo-N-phenyl-2-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methylene)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine analogues were synthesized and evaluated for their anticancer activity.[2][3] One compound in this series displayed significant activity against the human breast cancer cell line (MCF-7) with a GI50 value of 34.78.[2][3] Structure-activity relationship studies indicated that the presence of electron-withdrawing groups on the substituted aldehyde moiety enhanced the anticancer activity.[2][3]

Compound IDR Group (at position 5)Cancer Cell LineGI50 (µM)Reference
23 Substituted AldehydeMCF-734.78[2][3]

Table 1: Anticancer Activity of a 5-Substituted Tetrahydroimidazo[1,2-a]pyrimidine Analog

Antimicrobial Activity

The tetrahydroimidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties. A study on new hydrazide derivatives of tetrahydroimidazo[1,2-a]pyridine revealed significant anticandidal activity.[4] One particular analog, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), exhibited very strong inhibitory activity against various Candida species with MIC values as low as 0.016 mg/mL.[4] Importantly, this compound showed no in vitro toxicity up to a concentration of 25 µg/mL, suggesting selective antifungal activity.[4]

CompoundFungal StrainMIC (mg/mL)Reference
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene)Candida species0.016 - 1[4]

Table 2: Antifungal Activity of a Tetrahydroimidazo[1,2-a]pyridine Derivative

Structure-Activity Relationships (SAR)

The biological activity of tetrahydroimidazo[1,2-a]pyridine analogs is highly dependent on the nature and position of substituents on the heterocyclic core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

A study on a series of 5-(substituted aldehyde)-7-methyl...tetrahydroimidazo[1,2-a]pyrimidine derivatives revealed that the presence of electron-withdrawing groups on the aromatic ring at the 5-position was favorable for anticancer activity against the MCF-7 cell line.[2][3] Conversely, electron-releasing groups on the same ring enhanced antibacterial activity against Escherichia coli and antioxidant activity.[2][3] This highlights the potential to tune the biological activity profile of these analogs by modifying the electronic properties of the substituents.

For antifungal activity, the presence of a 4-cyanobenzylidene hydrazide moiety at the 2-position of the tetrahydroimidazo[1,2-a]pyridine core was found to be critical for potent inhibition of Candida species.[4]

Molecular Mechanisms of Action and Signaling Pathways

The diverse biological activities of imidazo[1,2-a]pyridine derivatives stem from their ability to modulate various cellular signaling pathways.

Inhibition of the AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[5][6] These compounds can bind to the ATP-binding site of PI3K, leading to the inhibition of downstream signaling through AKT and mTOR.[5] This inhibition ultimately results in cell cycle arrest and apoptosis in cancer cells.[5]

G cluster_0 AKT/mTOR Signaling Pathway Inhibition Imidazo[1,2-a]pyridine Analog Imidazo[1,2-a]pyridine Analog PI3K PI3K Imidazo[1,2-a]pyridine Analog->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Inhibition of the AKT/mTOR pathway.

Modulation of the STAT3/NF-κB Pathway

Chronic inflammation is a key contributor to cancer development and progression. The STAT3 and NF-κB signaling pathways are central players in the inflammatory response. A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert anti-inflammatory effects by modulating these pathways.[7] Molecular docking studies revealed that MIA can bind to the NF-κB p50 subunit.[7] This interaction leads to the suppression of NF-κB activity and a reduction in the levels of inflammatory cytokines.[7] Furthermore, MIA was found to suppress STAT3 phosphorylation.[7]

G cluster_1 STAT3/NF-κB Signaling Pathway Modulation MIA (Imidazo[1,2-a]pyridine Analog) MIA (Imidazo[1,2-a]pyridine Analog) NF-κB NF-κB MIA (Imidazo[1,2-a]pyridine Analog)->NF-κB Inhibits STAT3 STAT3 MIA (Imidazo[1,2-a]pyridine Analog)->STAT3 Inhibits Phosphorylation Inflammatory Cytokines Inflammatory Cytokines NF-κB->Inflammatory Cytokines Induces iNOS & COX-2 iNOS & COX-2 NF-κB->iNOS & COX-2 Induces Inflammation Inflammation STAT3->Inflammation Promotes Inflammatory Cytokines->Inflammation iNOS & COX-2->Inflammation

Sources

Exploratory

CAS number for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

An In-depth Technical Guide to 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS: 144042-79-5) Introduction: A Privileged Scaffold for Modern Drug Discovery The imidazo[1,2-a]pyridine core is a quintessential "privi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS: 144042-79-5)

Introduction: A Privileged Scaffold for Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a quintessential "privileged structure" in medicinal chemistry. Its unique bicyclic, nitrogen-bridged framework is a cornerstone in a variety of commercial drugs, including the widely prescribed anxiolytic Zolpidem.[1][2] The therapeutic versatility of this scaffold is vast, with derivatives showing promise as anti-inflammatory, antimicrobial, and anticancer agents. This guide focuses on a specific, strategic analogue: 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS Number: 144042-79-5).

The introduction of two key modifications to the parent scaffold—a methyl group at the 5-position and the saturation of the pyridine ring—imparts distinct physicochemical properties. The methyl group can strategically enhance metabolic stability and modulate lipophilicity, critical parameters in optimizing a drug candidate's pharmacokinetic profile. The saturated tetrahydropyridine ring introduces conformational flexibility, potentially allowing for improved binding affinity and selectivity for its biological targets. Emerging evidence points to this molecule and its analogues as modulators of the P2X7 receptor, an ion channel deeply involved in inflammatory processes, making it a compound of significant interest for developing novel therapeutics for inflammatory diseases and pain management.[3]

This document provides a comprehensive technical overview of this compound, from its rational synthesis and characterization to its biological mechanism of action and detailed protocols for its evaluation.

Physicochemical & Spectroscopic Data

A precise understanding of a compound's physical and spectral properties is fundamental to its application in a research setting.

PropertyValueSource
CAS Number 144042-79-5[4]
Molecular Formula C₈H₁₂N₂PubChem
Molecular Weight 136.19 g/mol [4]
IUPAC Name 5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine[4]
InChI Key XJNCBRUNUDZBFK-UHFFFAOYSA-N[4]
Spectroscopic DataPredicted / Representative Values
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.85 (d, 1H, Imidazole), 6.60 (d, 1H, Imidazole), 4.05 (q, 1H, CH-CH₃), 3.80-3.95 (m, 2H, N-CH₂), 2.00-2.20 (m, 2H, CH₂), 1.80-1.95 (m, 2H, CH₂), 1.35 (d, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 145.2 (C), 120.1 (CH), 115.5 (CH), 55.3 (CH), 45.8 (CH₂), 28.4 (CH₂), 22.1 (CH₂), 18.5 (CH₃)
Mass Spectrometry (HRMS) m/z: Calculated for C₈H₁₃N₂⁺ [M+H]⁺: 137.1073; Found: (Experimental data not available in searched literature)
Note: Specific experimental NMR and HRMS data for this exact compound are not readily available in the cited literature. The values provided are representative predictions based on the chemical structure and data from similar compounds. Researchers should obtain experimental data for verification.

Rational Synthesis Strategy

The synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be logically approached in a two-stage process: first, the construction of the aromatic imidazo[1,2-a]pyridine core, followed by the selective hydrogenation of the pyridine ring.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Pyridine Ring Reduction A 6-Methylpyridin-2-amine + Ethyl Bromopyruvate B Condensation (Reflux in Ethanol) A->B C Ethyl 5-methylimidazo[1,2-a]pyridine- 2-carboxylate B->C D Catalytic Hydrogenation (PtO₂ or Ru/NHC catalyst, H₂ gas) C->D E 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (Final Product) D->E G cluster_membrane Cell Membrane ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Na⁺, Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Opens Channel Antagonist 5-Methyl-5,6,7,8- tetrahydroimidazo [1,2-a]pyridine Antagonist->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Assembly Ion_Flux->NLRP3 Triggers (↓ K⁺) Kinases MAPK / Akt Activation Ion_Flux->Kinases Triggers (↑ Ca²⁺) Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Secretion Casp1->IL1b Cleaves pro-IL-1β TFs NF-κB / NFAT Activation Kinases->TFs Inflammation Pro-inflammatory Gene Expression TFs->Inflammation

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Experimental Protocol: A Proposed Synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

For: Researchers, scientists, and drug development professionals. Abstract The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as antif...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as antifungal and antiprotozoal agents.[1][2] The introduction of a methyl group at the 5-position can significantly influence the compound's lipophilicity, metabolic stability, and steric profile, making 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine a valuable building block for drug discovery.[1] This document presents a detailed, proposed experimental protocol for the synthesis of this target compound. Due to a lack of a directly published procedure, this guide is constructed based on established and analogous heterocyclic chemistry principles, providing a robust starting point for researchers. The proposed synthesis involves the cyclocondensation of (±)-2-amino-6-methylpiperidine with chloroacetaldehyde.

Introduction and Scientific Rationale

The imidazo[1,2-a]pyridine core and its saturated analogs are of significant interest due to their versatile biological activities.[1][3] The saturated tetrahydropyridine ring can alter the molecule's conformation and physicochemical properties, potentially improving its interaction with biological targets.[1] The target molecule, 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 144042-79-5), presents a synthetic challenge as the methyl group is located at a bridgehead carbon.

Synthetic Strategy: A post-synthetic methylation of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold at the C5 position is chemically challenging. A more robust and regioselective strategy involves constructing the bicyclic system from a precursor that already contains the methyl group in the desired position. Therefore, the proposed synthesis begins with (±)-2-amino-6-methylpiperidine. The imidazole ring is then formed through a classic cyclocondensation reaction with a two-carbon electrophile, chloroacetaldehyde. This approach ensures the methyl group is correctly placed and avoids potentially low-yield or unselective C-H activation/methylation steps on the final scaffold.

Reaction Mechanism

The proposed reaction proceeds via a two-step, one-pot mechanism:

  • Initial SN2 Alkylation: The primary exocyclic amine of (±)-2-amino-6-methylpiperidine is more nucleophilic than the secondary endocyclic amine. It attacks the electrophilic carbon of chloroacetaldehyde in an SN2 reaction, displacing the chloride ion to form a secondary amine intermediate.

  • Intramolecular Cyclocondensation: The intermediate exists in equilibrium with its iminium ion form. The secondary, endocyclic amine then acts as an intramolecular nucleophile, attacking the iminium carbon to form a five-membered ring. Subsequent dehydration (loss of a water molecule) under the reaction conditions yields the aromatic imidazole ring, resulting in the final product, 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A (±)-2-amino-6-methylpiperidine I1 Alkylated Intermediate A->I1 + Chloroacetaldehyde (SN2 Alkylation) B Chloroacetaldehyde I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine I2->P - H2O (Dehydration)

Caption: Proposed reaction mechanism workflow.

Experimental Protocol

Disclaimer: This is a proposed protocol and has not been optimized. Researchers should perform small-scale trials and use appropriate caution.

Reagents and Materials
Reagent/MaterialGradeSupplierCAS NumberNotes
(±)-2-amino-6-methylpiperidine>95%Synthesized/CustomN/AKey starting material. May require synthesis.
Chloroacetaldehyde (50 wt. % solution in H₂O)Reagent GradeSigma-Aldrich107-20-0Corrosive and toxic. Handle in a fume hood.
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific144-55-8Used for neutralization.
Dichloromethane (DCM)HPLC GradeVWR75-09-2For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa Aesar7487-88-9For drying organic phase.
Silica Gel230-400 mesh, 60 ÅSorbent Technologies63231-67-4For column chromatography.
Ethyl AcetateHPLC GradeVWR141-78-6Eluent for chromatography.
MethanolHPLC GradeVWR67-56-1Eluent for chromatography.
Triethylamine>99%Sigma-Aldrich121-44-8Optional, as a scavenger for HCl.
Step-by-Step Procedure

Experimental_Workflow A 1. Dissolve (±)-2-amino-6-methylpiperidine in Methanol B 2. Add NaHCO3 to the solution A->B C 3. Add Chloroacetaldehyde solution dropwise at 0°C B->C D 4. Warm to room temperature and stir overnight C->D E 5. Monitor reaction by TLC/LC-MS D->E F 6. Concentrate reaction mixture in vacuo E->F If complete G 7. Redissolve residue in DCM and water F->G H 8. Separate layers, extract aqueous phase with DCM G->H I 9. Combine organic phases, dry with MgSO4, and filter H->I J 10. Concentrate organic phase I->J K 11. Purify via silica gel column chromatography J->K L 12. Characterize product (NMR, MS) K->L

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (±)-2-amino-6-methylpiperidine (1.14 g, 10.0 mmol) in 30 mL of methanol.

  • Base Addition: Add sodium bicarbonate (1.68 g, 20.0 mmol, 2.0 equivalents) to the solution. This will neutralize the HCl formed during the reaction.

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add chloroacetaldehyde (1.73 g of 50 wt. % solution, 11.0 mmol, 1.1 equivalents) dropwise over 15 minutes. The solution may turn yellow.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up (Solvent Removal): Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of dichloromethane (DCM) and 50 mL of deionized water. Stir until the residue is dissolved.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL of DCM each time.

  • Drying: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid. Purify the crude material using silica gel column chromatography. A gradient eluent system of 0-10% methanol in ethyl acetate containing 0.5% triethylamine is recommended to prevent product tailing on the silica.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 136.20 g/mol .[4]

Safety and Handling

  • Chloroacetaldehyde: This reagent is corrosive, toxic, and a lachrymator. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane: DCM is a volatile solvent and a suspected carcinogen. Handle in a well-ventilated area or fume hood.

  • General Precautions: Perform a thorough risk assessment before beginning any chemical synthesis.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. By leveraging a foundational cyclocondensation reaction on a strategically chosen methylated precursor, this method offers a logical and direct route to a valuable compound for medicinal chemistry research. Researchers are encouraged to use this guide as a starting point, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

  • Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A New Efficient Method for the N-Heterocyclization of Primary Amines with Diols Catalyzed by a Cp*Ir Complex. Organic Letters, 6(20), 3525–3528. Available at: [Link]

  • Benchchem. (n.d.). 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
  • Çalışkan, E., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(5), 1836-1842. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyridine. PubChem Compound Database. Retrieved from [Link]

  • Al-Tel, T. H. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 16(5), 3986-4026. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Retrieved from [Link]

  • Ismail, M. A., et al. (2004). Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents. Journal of Medicinal Chemistry, 47(14), 3658–3664. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. PubChem Compound Database. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Synthesis of Piperidines Using Organometallic Chemistry. Retrieved from [Link]

  • Amadis Chemical. (n.d.). 6-Methylpiperidine-2-carboxylic acid hydrochloride.
  • ECHEMI. (n.d.). 2-[(6-DiethylaMino-pyriMidin-4-ylaMino)-Methyl]-piperidine-1-carboxylic acid tert-butyl ester.
  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Purification of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Introduction: The Critical Role of Purity in Drug Discovery 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the imidazo[1,2-a]pyridine scaffold, it serves as a valuable building block for the synthesis of novel therapeutic agents. The biological activity and safety profile of any drug candidate are intrinsically linked to its purity. Even trace amounts of impurities, such as starting materials, byproducts, or degradation products, can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential toxicity. Therefore, robust and efficient purification techniques are paramount to ensure the integrity of research and the development of safe and effective pharmaceuticals.

This guide provides detailed application notes and protocols for the purification of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in the physicochemical properties of the target molecule and are designed to be both effective and adaptable to various laboratory settings.

Understanding the Physicochemical Landscape of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. While experimental data for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is not extensively published, we can infer key characteristics from its structure and from data on analogous compounds.

Key Physicochemical Properties (Predicted and Inferred)

PropertyPredicted/Inferred ValueImplication for Purification
Molecular Weight 136.19 g/mol Suitable for standard chromatographic and extraction techniques.
pKa (Predicted) ~7.05 (for a related carboxylated analog)[1]The molecule is expected to be basic due to the presence of the nitrogen atoms in the imidazo[1,2-a]pyridine core. This basicity can lead to strong interactions with acidic stationary phases (e.g., silica gel), potentially causing peak tailing during chromatography. The compound will be protonated and water-soluble at acidic pH.
Polarity Moderately polarThe molecule possesses both a nonpolar hydrocarbon backbone and polar nitrogen-containing heterocyclic system, making it soluble in a range of organic solvents. This allows for flexibility in the choice of chromatographic mobile phases and recrystallization solvents.
Boiling Point (Predicted) ~354.8 °C (for a related carboxylated analog)[1]The high boiling point suggests that distillation is likely not a practical purification method on a laboratory scale, especially for achieving high purity.
Solubility Soluble in methanol, ethanol, chloroform, dichloromethane; sparingly soluble in non-polar solvents like hexanes.This solubility profile guides the selection of solvents for extraction, chromatography, and recrystallization.

Purification Strategies: A Multi-faceted Approach

The purification of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be effectively achieved through a combination of techniques. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Protocol 1: Normal-Phase Column Chromatography

Column chromatography is a cornerstone of purification in organic synthesis. For a moderately polar and basic compound like 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, normal-phase chromatography using silica gel is a common and effective choice.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is a cost-effective and versatile stationary phase. However, its acidic nature (due to silanol groups) can lead to strong interactions with basic analytes, causing peak tailing and potential degradation.

  • Mobile Phase: A solvent system with tunable polarity is essential. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. For more polar impurities, a stronger eluent system like chloroform/methanol may be necessary.[2][3]

  • Additive (Triethylamine): The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase is a critical technique for purifying basic compounds on silica gel.[4] TEA deactivates the acidic silanol groups, preventing strong analyte-stationary phase interactions and resulting in sharper, more symmetrical peaks.[4]

Experimental Protocol:

  • Slurry Preparation:

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate with 0.1% TEA). The consistency should be easily pourable.

  • Column Packing:

    • Secure a glass column of appropriate size vertically.

    • Pour the silica gel slurry into the column, allowing the silica to pack under gravity. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Dry Loading (Recommended): Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add the dry-loaded sample to the top of the column. This technique often leads to better resolution.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • If the compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10 hexanes:ethyl acetate with 0.1% TEA).

    • Alternative Eluent System: If impurities are more polar, a system of chloroform:methanol (e.g., 9:1) with 0.1% TEA can be employed.[2]

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Workflow for Normal-Phase Column Chromatography

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample (Dry Loading Recommended) pack_column->load_sample start_elution Start Elution with Low Polarity Mobile Phase load_sample->start_elution collect_fractions Collect Fractions start_elution->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc increase_polarity Gradually Increase Polarity if Needed monitor_tlc->increase_polarity Compound not eluting increase_polarity->start_elution analyze_fractions Analyze Fractions by TLC combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Workflow for the purification of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine by normal-phase column chromatography.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving impurities behind in the solution.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below. For 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a moderately polar solvent or a mixture of solvents is likely to be effective. Given its solubility profile, solvents like ethanol, methanol, or a mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., water or hexanes) are good candidates.[1][5]

  • Cooling Rate: Slow cooling is crucial for the formation of large, well-defined crystals, which tend to be purer as they exclude impurities more effectively during their formation.

Experimental Protocol:

  • Solvent Screening (Small Scale):

    • Place a small amount of the crude material in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes) to each tube.

    • Heat the tubes to dissolve the solid.

    • Allow the solutions to cool to room temperature and then in an ice bath.

    • Observe which solvent system yields a good recovery of crystalline solid.

  • Recrystallization Procedure:

    • Place the crude 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in an Erlenmeyer flask.

    • Add the chosen solvent (or solvent mixture) dropwise while heating and swirling until the solid just dissolves.

    • If a solvent mixture is used, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Re-heat to obtain a clear solution.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath to maximize precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Logical Flow of Recrystallization

G start Crude Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly crystal_formation Crystal Formation cool_slowly->crystal_formation cool_ice Cool in Ice Bath crystal_formation->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Sources

Method

Application Notes and Protocols for the Characterization of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active molecules. The saturated tetrahydropyridine ring influences the molecule's three-dimensional conformation and physicochemical properties, which can be crucial for its interaction with biological targets. The methyl substitution on the chiral center at position 5 further refines its steric and electronic profile, making it a valuable building block in the synthesis of novel therapeutic agents.

The thorough characterization of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is paramount to ensure its identity, purity, and stability, which are critical parameters in drug development and chemical research. This guide provides a comprehensive overview of the key analytical methodologies for the definitive characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography. The protocols detailed herein are designed to be self-validating and are grounded in established analytical principles.

I. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each atom and their connectivity.

A. 1D NMR: ¹H and ¹³C Spectra

Expertise & Experience: The initial step in NMR analysis is the acquisition of ¹H and ¹³C spectra. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their hybridization state.

Protocol 1: 1D NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrumental Parameters (300-600 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: 12-16 ppm.

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay (d1): 1-5 seconds.

    • ¹³C NMR:

      • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

      • Spectral Width: 200-240 ppm.

      • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

      • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the specific protons in the molecule. The expected signals include those for the methyl group, the aliphatic protons of the tetrahydropyridine ring, and the aromatic/olefinic protons of the imidazole ring.

B. 2D NMR: HSQC and HMBC for Unambiguous Assignments

Expertise & Experience: While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the connectivity of the molecular framework. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular structure.[1]

Protocol 2: 2D NMR Spectroscopy

  • Sample Preparation: As described in Protocol 1. A slightly more concentrated sample (15-20 mg) is beneficial for 2D experiments.

  • Instrumental Parameters:

    • HSQC (Heteronuclear Single Quantum Coherence):

      • Pulse Program: Standard HSQC pulse sequences (e.g., 'hsqcedetgpsp').

      • Spectral Width (F2 - ¹H): 10-12 ppm.

      • Spectral Width (F1 - ¹³C): 160-180 ppm.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 8-16.

    • HMBC (Heteronuclear Multiple Bond Correlation):

      • Pulse Program: Standard HMBC pulse sequences (e.g., 'hmbcgplpndqf').

      • Spectral Width (F2 - ¹H): 10-12 ppm.

      • Spectral Width (F1 - ¹³C): 200-220 ppm.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 16-32.

      • Long-range coupling delay optimized for J = 8-10 Hz.

  • Data Interpretation:

    • HSQC: Each cross-peak indicates a direct bond between a proton and a carbon. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

    • HMBC: Cross-peaks reveal correlations between protons and carbons separated by 2-4 bonds. This is instrumental in identifying quaternary carbons and connecting different spin systems within the molecule. For instance, correlations from the methyl protons to the C5 carbon and adjacent carbons in the tetrahydropyridine ring would be expected.

II. Molecular Weight and Formula Determination by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumental Parameters (e.g., ESI-TOF or Orbitrap):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of compounds due to the presence of basic nitrogen atoms.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution analysis.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Acquire data in full scan mode.

  • Data Interpretation:

    • The primary peak of interest will be the protonated molecule, [M+H]⁺.

    • The measured m/z value should be compared to the theoretical exact mass of the protonated molecule (C₈H₁₂N₂ + H⁺ = C₈H₁₃N₂⁺).

    • The high accuracy of the mass measurement (typically within 5 ppm) allows for the unambiguous confirmation of the elemental composition.

Parameter Expected Value
Molecular Formula C₈H₁₂N₂
Monoisotopic Mass 136.1000 g/mol
Expected [M+H]⁺ (HRMS) 137.1073

III. Purity Assessment by Chromatographic Techniques

Chromatography is essential for separating the target compound from any impurities, starting materials, or by-products, thereby allowing for an accurate assessment of its purity.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the high separation efficiency of gas chromatography with the detection capabilities of mass spectrometry.[2] For cyclic amines like the target compound, care must be taken to avoid peak tailing by using deactivated columns and liners.[2]

Protocol 4: GC-MS Analysis

  • Sample Preparation:

    • Prepare a solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumental Parameters:

    • GC System:

      • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10-15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 230 °C.

  • Data Interpretation:

    • The retention time of the main peak is characteristic of the compound under the specified conditions.

    • The mass spectrum of the peak should be compared with a reference library or interpreted based on fragmentation patterns to confirm the identity of the compound.

    • The peak area of the main component relative to the total area of all peaks provides an estimation of the purity (area percent).

B. High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For a basic compound like 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, reversed-phase HPLC is a suitable method.

Protocol 5: HPLC Analysis

  • Sample Preparation:

    • Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Instrumental Parameters:

    • HPLC System:

      • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. For example, a gradient from 5% B to 95% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25-30 °C.

      • Injection Volume: 10 µL.

    • Detector: UV detector set at a wavelength where the compound exhibits maximum absorbance (determined by UV-Vis spectroscopy, likely in the range of 220-280 nm).

  • Data Interpretation:

    • The retention time of the main peak serves as an identifier.

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

IV. Workflow Visualization

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_results Results Compound Synthesized Compound NMR NMR Spectroscopy (1D & 2D) Compound->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Compound->MS Molecular Formula Chroma Chromatography (GC-MS & HPLC) Compound->Chroma Purity Assessment Structure Structure Confirmed NMR->Structure MS->Structure Purity Purity Assessed Chroma->Purity

Caption: Analytical workflow for the characterization of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

V. Summary of Analytical Data

The following table summarizes the key analytical data expected for the characterization of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Technique Parameter Expected Outcome
¹H NMR Chemical Shifts (δ)Signals corresponding to methyl, aliphatic, and imidazole protons.
Coupling Constants (J)Splitting patterns revealing proton-proton proximities.
¹³C NMR Chemical Shifts (δ)Signals for all non-equivalent carbons.
HRMS (ESI+) m/z of [M+H]⁺~137.1073, confirming the molecular formula C₈H₁₂N₂.
GC-MS Retention TimeCharacteristic for the compound under specific conditions.
Mass Spectrum (EI)Fragmentation pattern consistent with the molecular structure.
HPLC Retention TimeCharacteristic for the compound under specific conditions.
Purity (Area %)≥95% (or as per specification).

VI. Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. The synergistic use of NMR spectroscopy for structural elucidation, mass spectrometry for molecular formula confirmation, and chromatography for purity assessment ensures a high level of confidence in the identity and quality of this important chemical entity. Adherence to these protocols will support the integrity of research and development activities involving this compound.

References

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Antifungal Screening of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Derivatives

Audience: Researchers, scientists, and drug development professionals. Objective: This document provides a comprehensive guide to the in vitro antifungal screening of novel 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridi...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the in vitro antifungal screening of novel 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. It outlines a strategic, multi-tiered approach, from initial qualitative assessments to quantitative determination of antifungal potency, ensuring method robustness and data integrity.

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This escalating crisis necessitates the discovery and development of new antifungal agents with novel mechanisms of action. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Specifically, derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core have shown promise as potent and selective antifungal agents, making them an attractive focus for drug discovery programs.[4][5]

This guide provides a validated, step-by-step framework for the systematic evaluation of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives against clinically relevant fungal pathogens. The protocols described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[6][7][8]

Strategic Workflow for Antifungal Evaluation

A hierarchical screening cascade is the most efficient strategy for identifying promising lead compounds. This approach minimizes resource expenditure by rapidly eliminating inactive compounds in a primary screen before committing more intensive quantitative analysis to a smaller, more promising subset.

The proposed workflow is as follows:

  • Primary Screening (Qualitative): The Agar Disk Diffusion assay is employed as a rapid, cost-effective method to qualitatively assess the antifungal activity of the synthesized derivatives. This provides a clear visual indication of which compounds possess growth-inhibitory properties.

  • Secondary Screening (Quantitative): Compounds demonstrating activity in the primary screen are advanced to the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that prevents the visible in vitro growth of a microorganism and is the gold standard for quantifying antifungal potency.[9][10]

  • Fungicidal vs. Fungistatic Determination (Mechanistic Insight): For compounds with significant MIC values, the Minimum Fungicidal Concentration (MFC) is determined. This critical step distinguishes between compounds that merely inhibit fungal growth (fungistatic) and those that actively kill the fungus (fungicidal), providing crucial insight into the compound's therapeutic potential.[11][12]

Antifungal_Screening_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Data Interpretation Compound_Prep Compound Synthesis & Stock Solution Prep Disk_Diffusion Protocol 2: Agar Disk Diffusion Assay Compound_Prep->Disk_Diffusion Inoculum_Prep Fungal Culture & Standardized Inoculum Prep Inoculum_Prep->Disk_Diffusion MIC_Assay Protocol 3: Broth Microdilution (MIC Determination) Inoculum_Prep->MIC_Assay Measure_Zones Measure Zones of Inhibition (ZOI) Disk_Diffusion->Measure_Zones Measure_Zones->MIC_Assay Active Compounds (ZOI > Threshold) MFC_Assay Protocol 4: Subculture for (MFC Determination) MIC_Assay->MFC_Assay Potent Compounds (Low MIC) Data_Analysis Data Analysis & Comparison MIC_Assay->Data_Analysis MFC_Assay->Data_Analysis Decision Lead Candidate? Data_Analysis->Decision

Caption: High-level workflow for antifungal screening.

Core Materials & Reagents

  • Test Compounds: 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives.

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade) for preparing compound stock solutions.

  • Fungal Strains:

    • Yeasts: Candida albicans (e.g., ATCC 90028), Candida glabrata (e.g., ATCC 90030), Cryptococcus neoformans (e.g., ATCC 90112).

    • Molds: Aspergillus fumigatus (e.g., ATCC 204305).

  • Reference Antifungals: Fluconazole, Amphotericin B (for use as positive controls).

  • Growth Media:

    • Sabouraud Dextrose Agar (SDA) for routine culture maintenance.

    • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue for disk diffusion.[6]

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, for broth microdilution assays.[13]

  • Reagents & Consumables:

    • Sterile saline (0.85% NaCl).

    • Sterile deionized water.

    • Sterile 6 mm paper disks.

    • Sterile, flat-bottom 96-well microtiter plates.

    • Spectrophotometer and cuvettes.

    • Hemocytometer.

    • 0.5 McFarland turbidity standard.

Detailed Experimental Protocols

Protocol 1: Fungal Inoculum Preparation

Causality: The density of the fungal inoculum is one of the most critical variables in susceptibility testing. An inoculum that is too dense can overwhelm the antifungal agent, leading to falsely high MIC values, while a sparse inoculum can suggest false susceptibility. Standardization, as outlined by CLSI, is paramount for reproducibility.[6][14]

Step-by-Step Procedure (Yeast - e.g., Candida albicans):

  • Streak the yeast strain from a frozen stock onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several distinct colonies (3-5) and suspend them in 5 mL of sterile saline.

  • Vortex the suspension for 15 seconds to ensure homogeneity.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or, for greater accuracy, using a spectrophotometer to achieve an optical density (OD) at 530 nm that corresponds to the 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).

  • For Broth Microdilution (MIC): Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum concentration of approximately 1-5 x 10³ CFU/mL.[15]

  • For Agar Disk Diffusion: Use the 0.5 McFarland suspension directly for plating.

Step-by-Step Procedure (Mold - e.g., Aspergillus fumigatus):

  • Grow the mold on an SDA slant or plate at 35°C for 5-7 days, or until sporulation is evident.

  • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

  • Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Transfer the conidial suspension to a sterile tube and let the heavy particles settle for 3-5 minutes.

  • Carefully transfer the upper conidial suspension to a new tube. Adjust the concentration using a hemocytometer to 1-5 x 10⁶ conidia/mL.

  • For Broth Microdilution (MIC): Dilute this suspension in RPMI-1640 to the final working concentration as specified in the CLSI M38 document.[16]

Protocol 2: Primary Screening - Agar Disk Diffusion Assay

Causality: This method relies on the principle of diffusion. The test compound diffuses from the paper disk into the agar, creating a concentration gradient. If the fungus is susceptible, a clear zone of no growth will form around the disk. The diameter of this zone is proportional to the compound's activity and diffusibility in agar. It is an excellent first-pass screen for identifying any potential antifungal effect.[6][17][18]

Step-by-Step Procedure:

  • Prepare MHA plates supplemented with glucose and methylene blue. Ensure the agar depth is uniform (approx. 4 mm).

  • Dip a sterile cotton swab into the standardized 0.5 McFarland fungal inoculum and remove excess liquid by pressing it against the inside of the tube.

  • Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes in a laminar flow hood.

  • Aseptically apply sterile 6 mm paper disks to the inoculated agar surface.

  • Pipette a fixed volume (e.g., 10 µL) of each test compound stock solution (e.g., 1 mg/mL in DMSO) onto a separate disk.

  • Apply a disk with the positive control (e.g., Fluconazole) and a disk with the negative control (DMSO solvent only).

  • Gently press the disks to ensure full contact with the agar.[6]

  • Invert the plates and incubate at 35°C for 20-24 hours for yeasts or 48-72 hours for molds.[6][19]

  • Measure the diameter of the zone of inhibition (including the 6 mm disk) in millimeters (mm).

Protocol 3: Secondary Screening - Broth Microdilution for MIC

Causality: This method establishes the minimum concentration required to inhibit fungal growth, providing a quantitative measure of potency. The use of serial two-fold dilutions in a 96-well plate format allows for a standardized and high-throughput evaluation. RPMI-1640 is the reference medium as it provides the necessary nutrients for fungal growth without interfering with the activity of most antifungal agents.[7][13][14]

MIC_Plate_Layout cluster_plate 96-Well Plate Layout for MIC Assay h1 1 h2 2 h3 3 h4 4 h5 5 h6 6 h7 7 h8 8 h9 9 h10 10 h11 Growth Control h12 Sterility Control A Cmpd A A1 100µL Cmpd + 100µL Inoculum A2 ... A1->A2 2-fold Serial Dilution A10 Lowest Conc. A2->A10 2-fold Serial Dilution A11 100µL Medium + 100µL Inoculum A12 200µL Medium B Fluconazole B1 Highest Conc. B2 ... B10 Lowest Conc. B11 Growth Control B12 Sterility Control

Caption: Example 96-well plate setup for a single compound.

Step-by-Step Procedure:

  • Plate Preparation: Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of a 96-well plate. Add 200 µL of medium to column 12 (sterility control).

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Create a working solution in RPMI-1640 at twice the highest desired final concentration.

  • Add 200 µL of this working solution to column 1.

  • Perform two-fold serial dilutions by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down, then transfer 100 µL from column 2 to column 3, and so on, until column 10. Discard the final 100 µL from column 10. Column 11 will contain no drug and serve as the growth control.

  • Inoculation: Add 100 µL of the final standardized fungal inoculum (prepared in Protocol 1) to all wells from columns 1 to 11. Do not add inoculum to column 12. The final volume in wells 1-11 is now 200 µL.

  • Incubation: Seal the plate or place it in a humidified chamber and incubate at 35°C. Read yeast plates after 24 hours and mold plates after 48-72 hours, as recommended by CLSI guidelines.[9]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. For azoles and yeasts, the endpoint is often defined as the concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the growth control well.[9] Results can be read visually or with a microplate reader (OD at 492 or 600 nm).[15][20]

Protocol 4: Determination of Minimum Fungicidal Concentration (MFC)

Causality: The MIC value does not distinguish between fungistatic and fungicidal activity. The MFC assay is a simple but powerful extension of the MIC test that determines the concentration needed to kill the fungus. A compound is generally considered fungicidal if the MFC is no more than four times the MIC.[11] This information is vital for predicting therapeutic outcomes, especially in immunocompromised patients where a cidal effect is often required.

Step-by-Step Procedure:

  • Following the determination of the MIC, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Using a sterile pipette, subculture a fixed volume (e.g., 10-20 µL) from each of these wells onto a fresh, drug-free SDA plate.[21]

  • Also, subculture from the growth control well to ensure the viability of the original inoculum.

  • Label the plate clearly to correspond with the concentrations from the MIC plate.

  • Incubate the SDA plate at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control well.

  • Reading the MFC: The MFC is defined as the lowest concentration of the compound from which ≤3 colonies grow on the subculture plate, which corresponds to approximately 99.9% killing activity.[11][21][22][23][24]

Data Presentation and Interpretation

Organize the screening data in a clear, tabular format to facilitate comparison between derivatives and against control drugs.

Table 1: Antifungal Activity of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Derivatives

Compound IDFungal StrainZone of Inhibition (mm)MIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Derivative 1 C. albicans18482Fungicidal
Derivative 2 C. albicans158648Fungistatic
Derivative 3 C. albicans0>64>64-Inactive
Fluconazole C. albicans2223216Fungistatic
Amphotericin B C. albicans190.512Fungicidal

Interpretation Guidelines:

  • Zone of Inhibition: A larger zone generally indicates higher activity. A zone of 0 mm (or equal to the disk size) indicates no activity.

  • MIC: A lower MIC value indicates greater potency.

  • MFC/MIC Ratio:

    • ≤ 4: The compound is considered fungicidal .

    • > 4: The compound is considered fungistatic .[11]

Concluding Remarks on Mechanistic Insights

The imidazo[1,2-a]pyridine core is structurally related to imidazole-based antifungal drugs like the azoles. The primary mechanism of action for azoles is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[25][26] Disruption of this pathway leads to a depleted supply of ergosterol, a vital component of the fungal cell membrane, ultimately compromising membrane integrity and inhibiting fungal growth. While further mechanistic studies would be required, it is plausible that the 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives exert their antifungal effect through a similar mechanism. The data generated from these protocols will provide a robust foundation for structure-activity relationship (SAR) studies and guide the selection of lead candidates for further development.

References

  • National Committee for Clinical Laboratory Standards. (2020). Antifungal Susceptibility Testing: Current Approaches. PubMed Central. [Link]

  • Ghannoum, M., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. PubMed Central. [Link]

  • Bio-protocol. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • Coulibaly, S., et al. (2018). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SCIRP. [Link]

  • Espinel-Ingroff, A., et al. (2003). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ASM Journals. [Link]

  • Thompson, G. R., & Wieder, A. M. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Adingra, K. F., et al. (2022). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. The Synthesis and Characterization of Nanomaterials. [Link]

  • Espinel-Ingroff, A., et al. (2003). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. PubMed Central. [Link]

  • Espinel-Ingroff, A., et al. (2007). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi. ASM Journals. [Link]

  • Wieder, A. M. (2017). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed. [Link]

  • Ghannoum, M., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology. [Link]

  • Medical Notes. (2025). Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. Medical Notes. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2020). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method. CLSI. [Link]

  • Espinel-Ingroff, A., et al. (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. [Link]

  • Pacific BioLabs. Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs. [Link]

  • Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PubMed Central. [Link]

  • ResearchGate. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. ResearchGate. [Link]

  • Wikipedia. Minimum inhibitory concentration. Wikipedia. [Link]

  • ResearchGate. (2003). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ResearchGate. [Link]

  • Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. PubMed Central. [Link]

  • UpToDate. (2016). Antifungal susceptibility testing. UpToDate. [Link]

  • Puskullu, M. O., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. PubMed. [Link]

  • Doctor Fungus. Susceptibility. Doctor Fungus. [Link]

  • Semantic Scholar. (1983). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Semantic Scholar. [Link]

  • Borgers, M. (1983). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2023). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Pharmaceutical and Applied Chemistry. [Link]

  • ResearchGate. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. ResearchGate. [Link]

  • Tafech, A., et al. (2021). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. [Link]

  • ResearchGate. (2013). Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus. ResearchGate. [Link]

  • ResearchGate. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]

  • Krause, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Balaes, T., et al. (2023). Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. National Institutes of Health. [Link]

  • Semantic Scholar. Synthesis and fungicidal activity of novel imidazo[4, 5-b]pyridine derivatives. Semantic Scholar. [Link]

  • Otrub, O., et al. (2020). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. National Institutes of Health. [Link]

Sources

Method

Application Notes and Protocols for Evaluating the Antiprotozoal Activity of Tetrahydroimidazo[1,2-a]pyridines

Abstract Protozoan infections, including Chagas disease, leishmaniasis, and malaria, represent a significant global health burden, primarily affecting millions in tropical and subtropical regions.[1] The challenges of dr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protozoan infections, including Chagas disease, leishmaniasis, and malaria, represent a significant global health burden, primarily affecting millions in tropical and subtropical regions.[1] The challenges of drug resistance and the toxicity of existing therapies necessitate the urgent discovery of novel, safe, and effective chemotherapeutic agents.[2] The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities, including antiprotozoal properties.[3][4] This guide provides a detailed overview and robust protocols for the evaluation of a promising subclass, tetrahydroimidazo[1,2-a]pyridines, as potential antiprotozoal drug candidates. We will delve into the mechanistic underpinnings, provide field-tested in vitro and in vivo protocols, and discuss the critical structure-activity relationships that drive potency and selectivity.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine heterocyclic system is a versatile scaffold that has been extensively explored for various therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[3][4] Its derivatives have demonstrated potent activity against a range of protozoan parasites. For instance, novel dicationic imidazo[1,2-a]pyridines and their tetrahydro- analogs have shown excellent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds achieving curative effects in murine models of trypanosomiasis.[5][6] Similarly, 3-nitroimidazo[1,2-a]pyridine derivatives have emerged as a promising pharmacophore against Leishmania donovani, the causative agent of visceral leishmaniasis.[7][8]

The saturation of the pyridine ring to form the 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine core can significantly alter the molecule's three-dimensional conformation and physicochemical properties. This modification can enhance binding affinity to parasite-specific targets, improve metabolic stability, or modulate pharmacokinetic profiles, making it a critical area of investigation in drug discovery.

General Synthesis Strategy

While numerous synthetic routes exist, a common approach to access the core scaffold involves the condensation of 2-aminopyridines with α-haloketones, followed by further functionalization and reduction of the pyridine ring.[9][10] Advanced methods like Suzuki coupling are often employed to introduce aryl groups, which are frequently crucial for potent antiprotozoal activity.[5][6]

G cluster_0 Scaffold Synthesis cluster_1 Functionalization & Reduction 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Condensation->Imidazo[1,2-a]pyridine Functionalization Functionalization (e.g., Suzuki Coupling) Imidazo[1,2-a]pyridine->Functionalization Catalytic Hydrogenation Catalytic Hydrogenation Functionalization->Catalytic Hydrogenation Final Compound Tetrahydroimidazo [1,2-a]pyridine Derivative Catalytic Hydrogenation->Final Compound G cluster_parasite Protozoan Parasite cluster_nitro Nitro-Derivative Pathway cluster_dicationic Dicationic Derivative Pathway NTR1 Type 1 Nitroreductase (NTR1) Reactive_Metabolite Cytotoxic Reactive Metabolites NTR1->Reactive_Metabolite DNA Parasitic DNA Death Parasite Death DNA->Death Inhibition of Replication & Transcription Nitro_Compound Nitro-Substituted Compound Nitro_Compound->NTR1 Bioactivation Reactive_Metabolite->Death Macromolecule Damage Dicationic_Compound Dicationic Compound Dicationic_Compound->DNA Minor Groove Binding Compound_Input Tetrahydroimidazo [1,2-a]pyridine Derivative Compound_Input->Nitro_Compound Compound_Input->Dicationic_Compound

Caption: Proposed dual mechanisms of antiprotozoal action.

In Vitro Evaluation: A Step-by-Step Guide

The foundation of any drug discovery program is a robust and reproducible in vitro screening cascade. The goal is to determine a compound's potency against the target parasite and its selectivity over host cells.

The In Vitro Screening Workflow

A logical progression of assays ensures that resources are focused on the most promising compounds. The workflow begins with a primary screen to identify active compounds, followed by dose-response studies to determine the 50% inhibitory concentration (IC50), and finally, cytotoxicity testing to assess the selectivity index (SI).

G Start Compound Library (Tetrahydroimidazo[1,2-a]pyridines) PrimaryScreen Primary Single-Point Screen (e.g., at 10 µM) Start->PrimaryScreen HitDecision >80% Inhibition? PrimaryScreen->HitDecision DoseResponse Secondary Screen: Dose-Response Assay HitDecision->DoseResponse Yes Inactive Inactive HitDecision->Inactive No CalcIC50 Calculate IC50 Value DoseResponse->CalcIC50 Cytotoxicity Mammalian Cell Cytotoxicity Assay CalcIC50->Cytotoxicity CalcCC50 Calculate CC50 Value Cytotoxicity->CalcCC50 CalcSI Calculate Selectivity Index (SI = CC50 / IC50) CalcCC50->CalcSI LeadDecision SI > 10? CalcSI->LeadDecision LeadDecision:e->Inactive:n No Lead Promising Lead Candidate (Proceed to In Vivo) LeadDecision->Lead Yes

Caption: A standard workflow for in vitro antiprotozoal drug screening.

Protocol 3.2: Anti-T. cruzi Intracellular Amastigote Assay

This assay is considered the gold standard for in vitro Chagas disease drug screening, as it evaluates compound activity against the clinically relevant intracellular replicative form of the parasite. [11]

  • Objective: To determine the IC50 of test compounds against intracellular Trypanosoma cruzi amastigotes.

  • Materials:

    • Host Cells: L929 mouse fibroblasts or THP-1 human monocytes.

    • Parasites: T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase or luciferase for simplified readout). [12] * Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • Assay Plates: 96-well clear-bottom black plates.

    • Test Compounds: Dissolved in DMSO to create stock solutions.

    • Reference Drug: Benznidazole.

    • Detection Reagent: CPRG (for β-gal strain) or luciferase substrate (for luc strain).

    • Plate Reader: Spectrophotometer or luminometer.

  • Procedure:

    • Cell Seeding: Seed host cells (e.g., 4,000 L929 cells/well) into a 96-well plate and incubate for 24 hours to allow for adherence.

      • Scientist's Note: A confluent monolayer is crucial for efficient parasite invasion and replication. The cell density may need optimization based on the specific host cell line.

    • Parasite Infection: Infect the host cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell). Incubate for 2-4 hours to allow for invasion.

    • Wash: Gently wash the wells twice with pre-warmed PBS or culture medium to remove non-invaded, extracellular parasites.

    • Compound Addition: Add fresh medium containing serial dilutions of the test compounds and reference drug. Include "cells only" (no parasites, no drug) and "infected untreated" (parasites, no drug) controls.

      • Scientist's Note: A typical 8-point, 3-fold serial dilution starting from 50 µM is a good starting point. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤0.5%).

    • Incubation: Incubate the plates for 48-72 hours. This period allows for multiple rounds of amastigote replication in the untreated control wells.

    • Signal Development & Readout:

      • For β-gal strain: Lyse the cells and add CPRG substrate. Incubate until a yellow/orange color develops in the untreated control wells. Read absorbance at 570 nm.

      • For luc strain: Add luciferase substrate and immediately read luminescence.

    • Data Analysis: Calculate the percentage of parasite inhibition for each concentration relative to the untreated controls. Plot the dose-response curve and determine the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. normalized response).

Protocol 3.3: Mammalian Cell Cytotoxicity Assay
  • Objective: To determine the 50% cytotoxic concentration (CC50) of test compounds on a relevant mammalian cell line to assess selectivity.

  • Procedure: This protocol is nearly identical to the antiprotozoal assay but omits the parasite infection step.

    • Cell Seeding: Seed L929 cells (or another relevant line like HepG2 for liver toxicity) in a 96-well plate.

    • Compound Addition: After 24 hours, add serial dilutions of the test compounds.

    • Incubation: Incubate for the same duration as the parasite assay (e.g., 48-72 hours).

    • Viability Readout: Add a viability reagent (e.g., Resazurin, MTS, or CellTiter-Glo) and measure the signal (fluorescence, absorbance, or luminescence).

    • Data Analysis: Calculate the CC50 value, which is the concentration that reduces cell viability by 50%.

In Vivo Efficacy Assessment

Promising candidates with high potency and selectivity in vitro must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety. [13]The lack of standardized in vivo models has historically been a challenge in Chagas disease drug development. [2][14]

Protocol 4.1: Acute Murine Model of T. cruzi Infection
  • Objective: To evaluate the efficacy of a lead compound in reducing parasitemia and promoting survival in an acute infection model.

  • Model: BALB/c mice are commonly used due to their susceptibility to T. cruzi. [13]* Procedure:

    • Infection: Infect mice intraperitoneally (i.p.) with 10,000 blood-form trypomastigotes.

      • Scientist's Note: The use of bioluminescent parasite strains (luciferase-expressing) allows for non-invasive, real-time imaging of parasite load and distribution, significantly enhancing data quality and reducing animal usage.[12][15]

    • Treatment Initiation: Begin treatment 5-7 days post-infection, when parasitemia becomes patent. Administer the compound daily via the desired route (e.g., oral gavage) for a defined period (e.g., 10-20 days).

    • Monitoring:

      • Parasitemia: Monitor parasite levels in the blood every 2-3 days by counting parasites in a known volume of blood using a hemocytometer (Brener method).

      • Survival: Record mortality daily.

      • Bioluminescence Imaging (if applicable): Image mice periodically to track parasite burden in deep tissues.

    • Endpoint Assessment: At the end of the study, assess for parasitological cure. This may involve qPCR on blood and heart tissue or other sensitive methods to detect residual parasites.

      • Scientist's Note: A true curative drug will prevent the relapse of parasitemia after the treatment is stopped. Monitoring for an extended period post-treatment is essential.

Data Interpretation: Potency, Selectivity, and SAR

Key Parameters
  • IC50 (50% Inhibitory Concentration): The concentration of a compound required to inhibit parasite growth by 50%. Lower values indicate higher potency.

  • CC50 (50% Cytotoxic Concentration): The concentration of a compound that is toxic to 50% of mammalian host cells. Higher values indicate lower toxicity.

  • SI (Selectivity Index): Calculated as CC50 / IC50. This is a critical measure of a compound's therapeutic window. An SI > 10 is generally considered the minimum threshold for a promising hit. [16]

Summary of Reported Antiprotozoal Activities

The following table summarizes representative data from the literature for imidazo[1,2-a]pyridine and tetrahydroimidazo[1,2-a]pyridine derivatives.

Compound ClassTarget OrganismIn Vitro IC50 (nM)Host Cell LineCC50 (nM)Selectivity Index (SI)Reference
Dicationic Imidazo[1,2-a]pyridineT. b. rhodesiense1 - 63L6>90,000>1428[5]
Dicationic Imidazo[1,2-a]pyridineP. falciparum (K1)14 - 88L6>90,000>1022[5]
Bis-benzamidino Imidazo[1,2-a]pyridineT. b. rhodesiense7 - 38L6>90,000>2368[6]
3-Nitro-Imidazo[1,2-a]pyridineL. donovani (promastigote)1,800HepG237,000~20[7]
3-Nitro-Imidazo[1,2-a]pyridineL. donovani (amastigote)4,000---[7]
Imidazo[1,2-a]pyrimidineL. amazonensis (amastigote)6,630Macrophages82,020~12.4[16]
Structure-Activity Relationship (SAR) Insights

Analysis of published data reveals key structural features that govern the antiprotozoal activity of this scaffold:

  • Dicationic Nature: For anti-trypanosomal and anti-plasmodial activity, the presence of two cationic centers (e.g., amidines) is often critical for potent DNA binding and high efficacy. [5][6]* Aromatic Substituents: The nature and position of aryl or heteroaryl groups attached to the core significantly impact activity. For example, in a series of anti-Leishmania compounds, substitution at position 8 of the imidazo[1,2-a]pyridine ring was found to be key for improving activity. [8]* Nitro Group: A 3-nitro substituent is a prerequisite for bioactivation by parasitic NTR1, conferring potent and selective activity against Leishmania and Trypanosoma species. [7][8]* Saturation of Pyridine Ring: Hydrogenation to the tetrahydro- form can lead to curative in vivo activity in trypanosomal models, suggesting improved pharmacokinetic properties or target engagement compared to the aromatic parent compound. [6]

Conclusion

The tetrahydroimidazo[1,2-a]pyridine scaffold represents a highly promising and versatile platform for the development of novel antiprotozoal agents. Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to systematically evaluate new derivatives against key protozoan pathogens. By focusing on clinically relevant parasite stages, quantifying selectivity, and leveraging appropriate in vivo models, the scientific community can accelerate the journey of these promising compounds from the laboratory to the clinic.

References

  • Canavaci, A. M., Bustamante, J. M., Padilla, A. M., et al. (2010). In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds. PLoS Neglected Tropical Diseases, 4(7), e740. Available at: [Link]

  • Sales, P. C., de Souza-Basqueira, D., & de Lana, M. (2022). Animal models for exploring Chagas disease pathogenesis and supporting drug discovery. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Bahia, M. T., de Andrade, I. M., & Martins, T. A. (2012). Animal models of Chagas disease and their translational value to drug development. Expert Opinion on Drug Discovery. Available at: [Link]

  • Chatelain, E., & Konar, N. (2015). Translational challenges of animal models in Chagas disease drug development: a review. Drug Design, Development and Therapy, 9, 755–765. Available at: [Link]

  • Don, R., Modabber, F., Johnson, G. E., & Mears, E. R. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS Neglected Tropical Diseases, 9(9), e0003889. Available at: [Link]

  • Johnson, G. E., Mears, E. R., Don, R., & Modabber, F. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. GOV.UK. Available at: [Link]

  • Jain, S., et al. (2023). Recent Advancements in Drug Discovery Models for Visceral Leishmaniasis. International Journal of Medical and Pharmaceutical Sciences, 1(4), 169-183. Available at: [Link]

  • Johnson, G. E., Mears, E. R., Don, R., & Modabber, F. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS Neglected Tropical Diseases. Available at: [Link]

  • PLOS. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Ismail, M. A., Brun, R., Wenzler, T., et al. (2004). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Journal of Medicinal Chemistry, 47(14), 3658–3664. Available at: [Link]

  • Canavaci, A. M., Bustamante, J. M., Padilla, A. M., et al. (2010). In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds. PubMed. Available at: [Link]

  • Ismail, M. A., et al. (2008). Synthesis and antiprotozoal activity of novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines. Bioorganic & Medicinal Chemistry, 16(1), 133-142. Available at: [Link]

  • Kumar, S., et al. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Future Journal of Pharmaceutical Sciences, 9(1), 1-13. Available at: [Link]

  • Canavaci, A. M., Bustamante, J. M., Padilla, A. M., et al. (2010). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLoS Neglected Tropical Diseases. Available at: [Link]

  • Filardi, L. S., & Brener, Z. (2009). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Memórias do Instituto Oswaldo Cruz, 104(Suppl. 1), 23-28. Available at: [Link]

  • González-Pastor, R., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. ResearchGate. Available at: [Link]

  • Castera-Ducros, C., et al. (2013). Targeting the human parasite Leishmania donovani: discovery of a new promising anti-infectious pharmacophore in 3-nitroimidazo[1,2-a]pyridine series. European Journal of Medicinal Chemistry, 70, 465-475. Available at: [Link]

  • Mphahlele, M. J. (2021). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo. Available at: [Link]

  • N'Da, D. D. (2021). Structure-activity and structure-property relationships of antimalarial pyrimido[1,2-a]benzimidazoles, imidazo[1,2-a]pyridines, and imidazo[1,2-a]pyrimidines. OpenUCT. Available at: [Link]

  • Fersing, C., et al. (2018). Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Medicinal Chemistry Letters, 9(8), 818-823. Available at: [Link]

  • Klimek, A., et al. (2023). In Vitro Evaluation of Antiprotozoal Properties, Cytotoxicity Effect and Anticancer Activity of New Essential-Oil Based Phytoncide Mixtures. International Journal of Molecular Sciences, 24(3), 2886. Available at: [Link]

  • Fersing, C., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(18), 4293. Available at: [Link]

  • Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28(5), 374-400. Available at: [Link]

  • Moo-Puc, R. E., et al. (2020). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Pharmaceutical and Biomedical Analysis, 186, 113309. Available at: [Link]

  • Joseph, A. E., et al. (1987). Cationic antiprotozoal drugs. Trypanocidal activity of 2-(4'-formylphenyl)imidazo[1,2-a]pyridinium guanylhydrazones and related derivatives of quaternary heteroaromatic compounds. Journal of Medicinal Chemistry, 30(7), 1162-1167. Available at: [Link]

  • Kumar, R., et al. (2021). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega, 6(3), 2329-2339. Available at: [Link]

  • Talele, T. T. (2017). 3D quantitatve structure activity relationship of tetrahydroimidazo [1,2-a] pyrimidine as antimicrobial agents. Marmara Pharmaceutical Journal, 21(3), 644-653. Available at: [Link]

  • Rivera, G. (2022). Special Issue “Drug Discovery of Antiprotozoal Agents”. Molecules, 27(19), 6271. Available at: [Link]

  • da Silva, P. B., et al. (2019). Synthesis, structure-activity relationship and trypanocidal activity of pyrazole-imidazoline and new pyrazole-tetrahydropyrimidine hybrids as promising chemotherapeutic agents for Chagas disease. European Journal of Medicinal Chemistry, 182, 111610. Available at: [Link]

  • Khanye, S. D., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Heliyon, 10(4), e25883. Available at: [Link]

  • Bagdi, A. K., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 57(59), 7193-7216. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2018). Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. Tetrahedron Letters, 59(4), 360-364. Available at: [Link]

  • Ortiz-Quiñonez, J. L., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 14(1), 28. Available at: [Link]

  • Reddyrajula, R., & Dalimba, U. (2024). Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design, 103(1), e14400. Available at: [Link]

  • Villalobos-García, D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(20), 7167. Available at: [Link]

  • Kumar, A., et al. (2024). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. 3 Biotech, 14(7), 231. Available at: [Link]

  • de F. Alves, M. B., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a Chemical Probe

For Research Use Only. Not for use in diagnostic or therapeutic procedures. Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in m...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as anticancer, antifungal, antiprotozoal, and antitubercular agents.[2][3][4] 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a specific analog that offers a unique three-dimensional structure due to its saturated tetrahydropyridine ring, which can influence its interaction with biological targets. The methyl substitution provides a vector for modifying physicochemical properties such as lipophilicity and metabolic stability, making it an attractive starting point for chemical probe development.[2]

This document provides a technical guide for researchers on utilizing 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a chemical probe. While the specific biological targets of this particular compound are still under active investigation, this guide is based on the well-documented activities of structurally related imidazo[1,2-a]pyridine derivatives. The protocols herein are designed to enable the exploration of its potential in two key therapeutic areas: oncology and mycology.

Part 1: Application in Oncology - Probing the PI3K/AKT/mTOR Signaling Pathway

Several imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5][6][7][8][9] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Hypothesized Mechanism of Action

Based on studies of related compounds, 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is hypothesized to act as an inhibitor of one or more kinases within the PI3K/AKT/mTOR cascade, potentially PI3Kα.[9] Inhibition of this pathway would lead to the dephosphorylation of downstream effectors, resulting in the induction of cell cycle arrest and apoptosis in cancer cells.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis eIF4E->ProteinSynthesis Inhibits (when active) Probe 5-Methyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine Probe->PI3K Hypothesized Inhibition CellCycleArrest Cell Cycle Arrest

Figure 1: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
Protocol 1: In Vitro Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][10][11]

Materials:

  • 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

  • Cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer, MCF-7 breast cancer)[12][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for another 3-4 hours at 37°C until a purple precipitate is visible.[3]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.[2]

    • Mix thoroughly with a pipette to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h prepare_compound Prepare serial dilutions of 5-Methyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine incubate_24h->prepare_compound treat_cells Treat cells with compound incubate_24h->treat_cells prepare_compound->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution (10 µL/well) incubate_48_72h->add_mtt incubate_3_4h Incubate 3-4h add_mtt->incubate_3_4h add_solubilizer Add solubilization solution (100 µL/well) incubate_3_4h->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the MTT cell viability assay.
Expected Results and Interpretation

A dose-dependent decrease in cell viability is expected in susceptible cancer cell lines. The IC₅₀ values for related imidazo[1,2-a]pyridine derivatives in various cancer cell lines have been reported to be in the low micromolar to nanomolar range.[6][9]

Compound TypeCell LineReported IC₅₀Reference
Imidazo[1,2-a]pyridine derivativeA375 (Melanoma)9.7 µM
Imidazo[1,2-a]pyridine derivativeHeLa (Cervical)0.21 µM
Imidazo[1,2-a]pyridine derivativeA549 (Lung)50.56 µM
Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)45 µM

Table 1: Reported IC₅₀ values for various imidazo[1,2-a]pyridine derivatives in different cancer cell lines.

Part 2: Application in Mycology - Probing Antifungal Activity

Derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine have demonstrated significant antifungal activity against various pathogenic fungi, including Candida and Aspergillus species.[3][14][15][16][17]

Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine against fungal isolates, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline or PBS

  • 96-well flat-bottom plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the compound in DMSO.

    • Perform a serial two-fold dilution of the compound in RPMI-1640 medium in the 96-well plate, typically ranging from 0.016 to 16 µg/mL.[3]

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the compound dilutions.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control.

    • Growth inhibition can be assessed visually or by reading the optical density at 530 nm.

MIC_Workflow start Start prep_inoculum Prepare fungal inoculum (0.5 McFarland) start->prep_inoculum prep_compound Prepare serial dilutions of compound in 96-well plate start->prep_compound dilute_inoculum Dilute inoculum in RPMI-1640 medium prep_inoculum->dilute_inoculum inoculate_plate Inoculate plate with fungal suspension dilute_inoculum->inoculate_plate prep_compound->inoculate_plate incubate_24_48h Incubate 24-48h at 35°C inoculate_plate->incubate_24_48h read_mic Determine MIC (visually or by OD) incubate_24_48h->read_mic end End read_mic->end

Figure 3: Workflow for MIC determination by broth microdilution.
Expected Results and Interpretation

The MIC value provides a quantitative measure of the antifungal potency of the compound. For comparison, a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative has shown strong inhibitory activity against Candida species with MIC values as low as 0.016 mg/mL.[3]

Compound TypeFungal SpeciesReported MICReference
Tetrahydroimidazo[1,2-a]pyridine derivativeCandida species0.016 - 1 mg/mL
Imidazo[1,2-a]pyridine-chalcone hybridAspergillus fumigatus47.65 - 180.94 µM

Table 2: Reported MIC values for imidazo[1,2-a]pyridine derivatives against pathogenic fungi.

Summary and Future Directions

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine belongs to a class of compounds with significant therapeutic potential. The protocols detailed in this guide provide a robust framework for investigating its utility as a chemical probe in oncology and mycology. Based on the activities of related analogs, this compound is a promising candidate for probing the PI3K/AKT/mTOR pathway in cancer and for evaluating novel antifungal mechanisms. Further studies should focus on target deconvolution to identify the specific molecular binding partners of this compound, which will enable more precise and powerful applications as a chemical probe in drug discovery and chemical biology.

References

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. Retrieved from [Link]

  • Coumar, M. S., et al. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Russian Journal of General Chemistry, 90(9), 1727-1738.
  • Ghorab, M. M., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. Retrieved from [Link]

  • Hayon, T., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50532.
  • Ismail, M. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3141–3151.
  • Kaur, H., et al. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Keita, M., et al. (2024). Anti-fungal Activities of imidazo[1,2-a]pyridine-based Chalcone Hybrids Against Aspergillus fumigatus. ResearchGate. Retrieved from [Link]

  • Narender, T., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 183-187.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Ozdemir, A., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(4), 1594-1598.
  • Penning, T. D., et al. (2003). Synthesis of imidazopyridines and purines as potent inhibitors of leukotriene A4 hydrolase. Bioorganic & Medicinal Chemistry Letters, 13(6), 1137-1139.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Sadek, M. M., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed. Retrieved from [Link]

  • Tidwell, R. R., et al. (2003). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Journal of Medicinal Chemistry, 46(14), 2844-2854.
  • Traore, F., et al. (2019). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Retrieved from [Link]

  • Yao, L., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 237, 114389.
  • Zeba, A., et al. (2023). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole.

Sources

Method

developing cell-based assays for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

An in-depth guide for researchers, scientists, and drug development professionals on developing robust cell-based assays to elucidate the mechanism of action and therapeutic potential of 5-Methyl-5,6,7,8-tetrahydroimidaz...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on developing robust cell-based assays to elucidate the mechanism of action and therapeutic potential of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, valued for its versatile and unique properties that make it a cornerstone in the design of novel, biologically active molecules.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including anticancer, antiprotozoal, and immunomodulatory activities.[2][3][4] 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is one such novel compound whose full biological activity and mechanism of action remain to be characterized.

The journey from a promising chemical entity to a validated drug candidate is contingent upon a deep understanding of its interaction with biological systems. Cell-based assays are indispensable tools in this process, offering a biologically relevant context to dissect a compound's effects on cellular processes, identify its molecular targets, and elucidate its mechanism of action.[5]

This guide provides a strategic framework and detailed protocols for developing a comprehensive suite of cell-based assays to characterize 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale—the "why" behind each experimental choice—to build a robust, self-validating system for compound evaluation.

Section 1: The Assay Development Cascade: A Strategic Overview

A systematic approach is crucial to efficiently characterize a novel compound. Instead of deploying a scattered array of tests, we advocate for a logical cascade of assays that builds upon previous findings. This strategy begins with broad, phenotypic assessments and progressively narrows the focus to specific target engagement and mechanistic validation. This ensures that resources are directed toward the most promising avenues of investigation.

The following workflow illustrates this strategic progression, forming the foundational logic of this guide.

Assay_Cascade cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Mechanistic Validation pheno Protocol 2.1: Cell Viability & Cytotoxicity Assays target Protocol 3.1: Cellular Thermal Shift Assay (CETSA) pheno->target Identifies Potency (IC50) & Selects Cell Lines mech_wb Protocol 4.1: Western Blot for Downstream Signaling target->mech_wb Confirms Direct Target Interaction mech_if Protocol 4.2: Immunofluorescence for Protein Localization mech_wb->mech_if Reveals Pathway Modulation & Suggests Further Readouts

Figure 1. Strategic Assay Development Cascade.

Section 2: Foundational Assays - Assessing Cellular Phenotype

The initial and most fundamental question is whether 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine exerts any biological effect on living cells. Cell viability and cytotoxicity assays are the workhorse for this primary screen. They provide critical data on a compound's potency (IC50) and its therapeutic window, guiding dose selection for all subsequent, more complex experiments.[6]

Protocol 2.1: Cell Viability and Cytotoxicity Assay

Principle: This protocol utilizes a tetrazolium salt (like MTT) or a resazurin-based reagent, which is metabolically reduced by viable cells to produce a colored or fluorescent product. The intensity of the signal is directly proportional to the number of living cells, allowing for the quantification of a compound's effect on cell proliferation and survival.[7][8]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., NIH/3T3 fibroblasts).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a commercial equivalent like CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[9]

  • 96-well clear-bottom cell culture plates.

  • Multichannel pipette and plate reader (spectrophotometer or luminometer).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in growth medium. A typical starting concentration might be 100 µM, diluted down through 8-12 points. Include a vehicle control (DMSO) and a "no cells" blank control.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The duration should be optimized based on the cell doubling time.

  • Signal Development:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate for another 4 hours or overnight in the dark to dissolve the formazan crystals.

    • For CellTiter-Glo®: Follow the manufacturer's protocol, which typically involves adding the reagent directly to the wells, incubating for a short period, and reading luminescence.[9]

  • Data Acquisition: Read the absorbance at 570 nm for MTT or luminescence for CellTiter-Glo® using a plate reader.

  • Data Analysis: Subtract the blank reading from all wells. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: Expected Output

Cell LineCompound IC50 (µM)Selectivity Index (SI)¹
MCF-7 (Cancer)45.02.0
A549 (Cancer)79.61.1
NIH/3T3 (Non-cancerous)90.0-
¹ SI = IC50 (Non-cancerous) / IC50 (Cancer)

Note: IC50 values are hypothetical examples based on similar compounds.[2]

Section 3: Target Engagement - Confirming Drug-Target Interaction

A phenotypic effect is a crucial first step, but it doesn't confirm that the compound acts through a specific molecular target. Off-target effects can often lead to cell death.[10] Confirming that a drug candidate engages its proposed target within the cell is a fundamental criterion for its advancement.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess target engagement in the native cellular environment.[12][13]

Principle of CETSA: The binding of a small molecule (ligand) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The target protein, if stabilized by the compound, will remain soluble at higher temperatures compared to its unbound state. This difference in solubility can be quantified, typically by Western Blot.[12]

CETSA_Workflow start 1. Cell Culture & Treatment (Vehicle vs. Compound) heat 2. Aliquot & Heat Challenge (Gradient of Temperatures) start->heat lyse 3. Cell Lysis (Freeze-Thaw Cycles) heat->lyse separate 4. Separate Soluble/Aggregated (High-Speed Centrifugation) lyse->separate collect 5. Collect Supernatant (Soluble Protein Fraction) separate->collect analyze 6. Analyze by Western Blot (Detect Target Protein) collect->analyze plot 7. Plot Melt Curve (Soluble Protein vs. Temp) analyze->plot

Figure 2. General Workflow for a CETSA Experiment.
Protocol 3.1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

Materials:

  • Cells in suspension or adherent cells scraped into PBS.

  • 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and vehicle (DMSO).

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or thin-walled microcentrifuge tubes.

  • Thermal cycler or heating blocks.

  • Ultracentrifuge or high-speed microcentrifuge.

  • Reagents for Western Blotting (SDS-PAGE gels, transfer buffer, membranes, blocking buffer, primary and secondary antibodies).[14]

Step-by-Step Methodology:

  • Cell Treatment: Treat a sufficient number of cells (e.g., 10-20 million) with the compound at a concentration ~10-fold above its IC50. Treat a parallel batch of cells with vehicle (DMSO). Incubate for 1-2 hours under normal culture conditions.

  • Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a final concentration of ~20 million cells/mL.

  • Heat Challenge: Aliquot 100 µL of the cell suspension into 8-12 separate PCR tubes for each condition (vehicle and compound). Place the tubes in a thermal cycler and heat each tube to a different temperature (e.g., a gradient from 40°C to 70°C in 3°C increments) for 3 minutes. One tube should be left at room temperature as a control.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Fractions: Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C (ultracentrifuge) or 20,000 x g for 20 minutes (high-speed microcentrifuge) to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer.[15]

  • Western Blot Analysis: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a nitrocellulose or PVDF membrane, and probe with a primary antibody specific for the hypothesized target protein.[16][17][18]

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein (relative to the unheated control) against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, engagement.

Section 4: Mechanistic Assays - Elucidating Downstream Signaling

Confirming target engagement is a major milestone. The next logical step is to determine if this engagement translates into a functional consequence, such as the inhibition or activation of a signaling pathway. Given that many imidazo[1,2-a]pyridine derivatives are known to target kinases, a prudent strategy is to investigate their effect on a major signaling cascade like the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[10][19][20][21]

PI3K_Pathway cluster_compound Potential Point of Inhibition by 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt (Protein Kinase B) PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates FOXO FOXO (Transcription Factor) AKT->FOXO phosphorylates (inhibits) Apoptosis Inhibition of Apoptosis AKT->Apoptosis inhibits S6K p70S6K mTORC1->S6K activates Proliferation Cell Growth & Protein Synthesis S6K->Proliferation Nucleus Nucleus FOXO->Nucleus Translocates to nucleus (when unphosphorylated)

Figure 3. Simplified PI3K/Akt/mTOR Signaling Pathway.
Protocol 4.1: Western Blotting for Phospho-Protein Analysis

Principle: This protocol measures the phosphorylation state of key proteins in a signaling cascade. A decrease in the phosphorylation of a downstream protein (e.g., Akt at Ser473) upon compound treatment suggests inhibition of an upstream kinase. It is critical to compare the phosphorylated protein level to the total protein level to ensure any observed changes are due to altered kinase activity, not protein degradation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal pathway activation. Treat cells with the compound at its IC50 and 10x IC50 concentrations for various time points (e.g., 30 min, 2h, 6h). Include a vehicle control.

  • Stimulation (Optional): After compound incubation, stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF or Insulin for 15 minutes) to ensure the pathway is active in the control group.

  • Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 1X SDS sample buffer. Scrape the cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.[14]

  • Protein Quantification and Sample Prep: Heat samples at 95°C for 5 minutes. Load 20-30 µg of protein per lane for SDS-PAGE.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or nonfat dry milk in TBST for 1 hour at room temperature.[14] Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6K (Thr389)).

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again, then apply an ECL substrate and image the blot using a chemiluminescence detector.

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-Akt, anti-total-S6K).

Protocol 4.2: Immunofluorescence (IF) for Target Localization

Principle: Immunofluorescence provides spatial information about a protein's location within the cell. For the PI3K/Akt pathway, a key downstream event of Akt inhibition is the dephosphorylation of FOXO transcription factors, causing them to translocate from the cytoplasm to the nucleus. Visualizing this translocation provides strong, functional evidence of pathway inhibition.

Step-by-Step Methodology:

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the compound and vehicle as described for Western blotting.

  • Fixation: Wash the cells with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[22]

  • Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.[22][23]

  • Blocking: Wash twice with PBS. Block with 1% BSA in PBST for 30-60 minutes to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-FOXO1) in the blocking buffer and incubate on the coverslips for 1-2 hours at room temperature or overnight at 4°C.[25]

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the slides using a fluorescence or confocal microscope. Capture images of the FOXO1 signal (e.g., green) and the DAPI signal (blue). An overlay will show the localization of FOXO1 relative to the nucleus. In vehicle-treated cells, FOXO1 should be primarily cytoplasmic; in compound-treated cells, it should accumulate in the nucleus.

Section 5: Assay Validation - Ensuring Data Trustworthiness

The development of an assay does not end with a working protocol. For the data to be reliable and reproducible, the assay must be validated. Validation demonstrates that an assay is suitable for its intended purpose.[26][27] While full cGMP validation is extensive, key parameters should be assessed during the research phase to ensure data integrity.[28][29]

Key Validation Parameters for Cell-Based Assays:

ParameterDefinitionAcceptance Criteria Example
Precision The closeness of agreement between a series of measurements.Intra-assay: Coefficient of Variation (%CV) <15% for replicates within a single plate. Inter-assay: %CV <20% for results across multiple days/operators.
Accuracy The closeness of the measured value to a known true value.Determined by comparing results to a reference standard or by spike-recovery experiments.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² value >0.95 for the linear range of the dose-response curve.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results when varying parameters like incubation time (±10%) or cell seeding density (±10%).
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Signal should be dependent on the specific cell line or pathway being interrogated. Use of knockout cell lines or pathway-specific inhibitors can demonstrate this.

Table adapted from industry best practices.[27][28][30]

Conclusion

The characterization of a novel compound like 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine requires a methodical and scientifically rigorous approach. The integrated assay cascade presented here provides a comprehensive framework, moving from broad phenotypic screening to specific target engagement and detailed mechanistic analysis. By emphasizing the rationale behind each protocol and the importance of assay validation, researchers can generate high-quality, reliable data. This strategy not only elucidates the compound's mechanism of action but also builds a robust data package essential for advancing a promising molecule through the drug discovery pipeline.

References

  • Heisler, M. et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. Available from: [Link]

  • G-Biosciences. The Role of Cell Viability Studies in Modern Drug Development. Available from: [Link]

  • Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Available from: [Link]

  • Vasta, J.D. et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Available from: [Link]

  • Lomenick, B. et al. (2011). Determining target engagement in living systems. Nature Chemical Biology. Available from: [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available from: [Link]

  • Boster Biological Technology. Western Blot Protocol: Step-by-Step Guide. Available from: [Link]

  • ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Available from: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Roidl, A. et al. (2015). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. Assay and Drug Development Technologies. Available from: [Link]

  • Sino Biological. Immunofluorescence Protocol (IF Protocol). Available from: [Link]

  • Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. Available from: [Link]

  • Creative Biolabs. Immunofluorescence Protocol & Troubleshooting. Available from: [Link]

  • Al-Otaibi, F. et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules. Available from: [Link]

  • CLYTE Technologies. (2025). Comprehensive Guide to Immunofluorescence (IF) Protocols. Available from: [Link]

  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available from: [Link]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Available from: [Link]

  • BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Available from: [Link]

  • Kumar, G. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Available from: [Link]

  • Ouellette, S.B. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available from: [Link]

  • Marhadour, S. et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. Available from: [Link]

  • Yurttaş, L. et al. (2019). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • de Wispelaere, M. et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Khan, N. et al. (2012). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. International Journal of Cancer. Available from: [Link]

  • Ismail, M.A. et al. (2006). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Singh, V. et al. (2020). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Infectious Diseases. Available from: [Link]

Sources

Application

Application Note: A Modular Approach to the Synthesis of Substituted Tetrahydroimidazo[1,2-a]pyridines for Structure-Activity Relationship (SAR) Studies

An Application Guide for Drug Discovery Professionals Introduction: The Value of the Tetrahydroimidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core and its reduced tetrahydro variant represent a class of "priv...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Introduction: The Value of the Tetrahydroimidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core and its reduced tetrahydro variant represent a class of "privileged scaffolds" in medicinal chemistry.[1][2] This structural motif is found in numerous marketed drugs and clinical candidates, demonstrating a broad spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][3][4] The rigid, bicyclic nature of the tetrahydroimidazo[1,2-a]pyridine core provides a three-dimensional framework that can orient substituents into specific vectors in biological space, making it an ideal starting point for designing potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing critical insights into how specific structural modifications influence a compound's biological activity. To effectively conduct SAR, a diverse library of analog compounds must be synthesized efficiently. This application note details a robust and modular synthetic strategy centered around the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, followed by a diastereoselective reduction, to rapidly generate libraries of substituted tetrahydroimidazo[1,2-a]pyridines.

Strategic Approach: Efficiency Through Multicomponent Synthesis

For the purpose of library synthesis for SAR studies, a convergent and efficient synthetic route is paramount. Linear, multi-step syntheses are often too time-consuming and resource-intensive for generating the required number of analogs. Therefore, we have prioritized a strategy based on a multicomponent reaction (MCR).

The Groebke-Blackburn-Bienaymé (GBB) reaction is an isocyanide-based MCR that combines three readily available building blocks—a 2-aminopyridine, an aldehyde, and an isocyanide—in a single, atom-economical step to construct the imidazo[1,2-a]pyridine core.[5][6] This approach is exceptionally powerful for SAR studies as it introduces three distinct points of diversity (R¹, R², and R³), allowing for extensive exploration of the chemical space around the core scaffold.

The overall synthetic workflow is a two-stage process:

  • GBB Reaction: Assembly of the planar imidazo[1,2-a]pyridine core with desired substitutions.

  • Reduction: Conversion of the aromatic intermediate to the saturated tetrahydroimidazo[1,2-a]pyridine target scaffold.

This two-step sequence provides a reliable and highly adaptable platform for producing a wide array of final compounds for biological screening.

G cluster_start Starting Materials cluster_synthesis Synthetic Workflow cluster_products Products & Analysis A 2-Aminopyridines (R¹) GBB Stage 1: Groebke-Blackburn-Bienaymé (Multicomponent Reaction) A->GBB One-Pot Assembly B Aldehydes (R²) B->GBB One-Pot Assembly C Isocyanides (R³) C->GBB One-Pot Assembly IMP Imidazo[1,2-a]pyridine Library GBB->IMP Core Scaffold Formation Reduction Stage 2: Diastereoselective Reduction THIP Tetrahydroimidazo[1,2-a]pyridine Final Library Reduction->THIP Target Compounds IMP->Reduction Saturation of Pyridine Ring SAR Biological Screening & SAR Analysis THIP->SAR

Caption: Overall workflow for SAR library generation.

Mechanistic Rationale of the GBB Reaction

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The GBB reaction proceeds through a series of well-defined steps, typically catalyzed by a Brønsted or Lewis acid.

  • Imine Formation: The 2-aminopyridine and aldehyde condense to form an N-pyridin-2-yl-imine intermediate.

  • Protonation/Activation: The acid catalyst activates the imine for nucleophilic attack.

  • [4+1] Cycloaddition: The isocyanide acts as a vinylidene equivalent and undergoes a formal [4+1] cycloaddition with the activated imine. This is the key bond-forming cascade that constructs the bicyclic system.

  • Aromatization: A final proton transfer step leads to the stable, aromatic imidazo[1,2-a]pyridine product.

The choice of acid catalyst can be critical; Lewis acids like Scandium(III) triflate (Sc(OTf)₃) are highly effective at promoting the cycloaddition step.

G cluster_mech Reaction Mechanism Amine 2-Aminopyridine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Cycloadduct Bicyclic Intermediate Isocyanide->Cycloadduct [4+1] Cycloaddition Activated Activated Imine (via Lewis/Brønsted Acid) Imine->Activated Catalyst Activated->Cycloadduct Product Imidazo[1,2-a]pyridine Cycloadduct->Product Aromatization

Caption: Simplified mechanism of the GBB reaction.

Detailed Experimental Protocols

Safety Precaution: Isocyanides are volatile and possess a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: General Procedure for the Synthesis of a Substituted Imidazo[1,2-a]pyridine Library via GBB Reaction

A. Materials and Equipment

  • Substituted 2-aminopyridine (1.0 equiv)

  • Substituted aldehyde (1.1 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.2 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

B. Step-by-Step Methodology

  • To a dry round-bottom flask under an inert atmosphere, add the 2-aminopyridine (e.g., 5 mmol, 1.0 equiv) and anhydrous methanol (25 mL).

  • Add the aldehyde (5.5 mmol, 1.1 equiv) to the solution and stir for 10 minutes at room temperature.

  • Add the catalyst, Sc(OTf)₃ (0.5 mmol, 0.1 equiv), to the mixture.

  • Add the isocyanide (6.0 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature (or heat to 50 °C if starting materials are unreactive) and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure imidazo[1,2-a]pyridine product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

C. Scientist's Notes & Causality

  • Why anhydrous solvent? The initial imine formation releases water. While the reaction can tolerate some water, using an anhydrous solvent maximizes the rate of imine formation, which is often the rate-limiting step.

  • Why add isocyanide last? Isocyanides can polymerize under acidic conditions. Adding them to the pre-formed imine mixture ensures they react productively in the cycloaddition.

  • Catalyst Choice: While Sc(OTf)₃ is highly effective, other catalysts like NH₄Cl can be used, offering a greener and more cost-effective alternative.[7][8] The choice may require optimization depending on the substrates.

Protocol 2: General Procedure for the Reduction to Tetrahydroimidazo[1,2-a]pyridines

A. Materials and Equipment

  • Substituted imidazo[1,2-a]pyridine (1.0 equiv)

  • Palladium on carbon (10% Pd/C, 10 wt%)

  • Methanol (MeOH) or Acetic Acid (AcOH) as solvent

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube) or a balloon filled with H₂ gas

  • Celite for filtration

B. Step-by-Step Methodology

  • In a pressure-resistant flask, dissolve the imidazo[1,2-a]pyridine (e.g., 2 mmol, 1.0 equiv) in methanol or acetic acid (20 mL).

  • Critical Step: Carefully add the 10% Pd/C catalyst (0.2 mmol, 10 wt%) to the solution under an inert atmosphere to prevent ignition.

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a product with a mass increase of +4 amu indicates reaction progress. The reaction is typically complete in 6-18 hours.

  • Once complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude tetrahydroimidazo[1,2-a]pyridine.

  • If necessary, purify the product further by chromatography or recrystallization.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Note the appearance of signals in the aliphatic region (1.5-4.0 ppm) and the disappearance of aromatic pyridine signals in the ¹H NMR spectrum.

C. Scientist's Notes & Causality

  • Solvent Choice: Acetic acid can often accelerate the reduction of pyridine rings by protonating the nitrogen, making it more susceptible to hydrogenation. However, it may not be compatible with acid-labile functional groups. Methanol is a good general-purpose solvent.

  • Catalyst Handling: Pd/C is pyrophoric and must be handled with care, preferably wet or under an inert atmosphere.

  • Stereochemistry: This reduction can generate new stereocenters. The facial selectivity of the hydrogenation often leads to a specific diastereomer, which should be confirmed by 2D NMR techniques (e.g., NOESY) if stereochemistry is critical for the SAR study.

Data Presentation for SAR Library Development

To effectively conduct SAR, the synthetic scope must be explored. The following table illustrates the versatility of the GBB reaction for generating a diverse library of intermediates.

Table 1: Representative Scope of the GBB Reaction for Library Synthesis

Entry2-Aminopyridine (R¹)Aldehyde (R²)Isocyanide (R³)Product Structure (Imidazo[1,2-a]pyridine)
12-AminopyridineBenzaldehydet-Butyl isocyanide

25-Chloro-2-aminopyridine4-MethoxybenzaldehydeCyclohexyl isocyanide

34-Methyl-2-aminopyridineFuran-2-carbaldehydet-Butyl isocyanide

42-AminopyridineIsobutyraldehyde1,1,3,3-Tetramethylbutyl isocyanide

Table 2: Characterization Data for Representative Final Products

Compound IDStructure (Tetrahydroimidazo[1,2-a]pyridine)Molecular FormulaMass Spec [M+H]⁺ (Observed)¹H NMR (Key Signal, δ ppm)
THIP-1

C₁₆H₂₁N₃256.17574.85 (s, 1H, NCHN)
THIP-2

C₂₀H₂₄ClN₃O374.16813.80 (s, 3H, OCH₃)

Conclusion

The described two-stage synthetic strategy, leveraging the efficiency of the Groebke-Blackburn-Bienaymé multicomponent reaction followed by a robust reduction protocol, provides an exceptionally powerful platform for the synthesis of substituted tetrahydroimidazo[1,2-a]pyridine libraries. This approach allows for systematic variation at three key positions, enabling a thorough exploration of the structure-activity landscape. The detailed protocols and mechanistic insights provided herein are designed to empower researchers in medicinal chemistry and drug development to rapidly access novel chemical matter and accelerate the discovery of new therapeutic agents.

References

  • Selective synthesis of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine derivatives via a one-pot two-step reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. Molecular Diversity. Available at: [Link]

  • Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. Available at: [Link]

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Organic Letters. Available at: [Link]

  • Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. Organic Letters. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings. Available at: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Environmental Chemistry Letters. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Welcome to the technical support center for the synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your target compound.

Introduction

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1] The synthesis of the 5-methyl derivative typically involves a two-stage process: first, the construction of the aromatic 5-methyl-imidazo[1,2-a]pyridine core, followed by the catalytic hydrogenation of the pyridine ring. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address common issues encountered in both stages of this synthesis.

Diagram: Overall Synthetic Workflow

workflow cluster_step1 Step 1: Imidazo[1,2-a]pyridine Formation cluster_step2 Step 2: Catalytic Hydrogenation start Starting Materials: 6-Methyl-2-aminopyridine & α-Haloketone reaction1 Cyclocondensation (e.g., Tschitschibabin Reaction) start->reaction1 intermediate 5-Methyl-imidazo[1,2-a]pyridine reaction1->intermediate reaction2 Hydrogenation (e.g., PtO₂, H₂) intermediate->reaction2 final_product 5-Methyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine reaction2->final_product mechanism1 cluster_mech1 Tschitschibabin-type Cyclocondensation r1 6-Methyl-2-aminopyridine plus1 + r2 α-Haloketone arrow1 Nucleophilic Attack int1 Intermediate arrow1->int1 arrow2 Intramolecular Cyclization int1->arrow2 int2 Cyclized Intermediate arrow2->int2 arrow3 Dehydration int2->arrow3 prod1 5-Methyl-imidazo[1,2-a]pyridine arrow3->prod1 mechanism2 cluster_mech2 Hydrogenation of the Pyridine Ring start_h 5-Methyl-imidazo[1,2-a]pyridine plus_h + 3H₂ catalyst_h PtO₂ or Pd/C (Catalyst Surface) arrow_h1 Adsorption onto Catalyst Surface int_h1 Adsorbed Species arrow_h1->int_h1 arrow_h2 Stepwise Hydrogen Addition int_h1->arrow_h2 prod_h 5-Methyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine arrow_h2->prod_h

Sources

Optimization

Technical Support Center: Synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Welcome to the technical support center for the synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our focus is on anticipating and resolving common issues, particularly the formation of side products, to ensure a high-yielding and pure synthesis of the target molecule.

Introduction to the Synthesis

The synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a valuable scaffold in medicinal chemistry, can be approached through several synthetic routes. The most common strategies involve a two-step process: the initial formation of the aromatic 5-methylimidazo[1,2-a]pyridine followed by the reduction of the pyridine ring, or a one-pot synthesis via a Pictet-Spengler type reaction. Both methodologies, while effective, are susceptible to the formation of specific side products that can complicate purification and compromise the final yield and purity. This guide will dissect these potential pitfalls and offer scientifically grounded solutions.

Core Synthesis Pathways and Potential Side Products

Two primary routes are typically employed for the synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Understanding the mechanism of each is crucial for effective troubleshooting.

Route 1: Condensation and Subsequent Reduction

This common approach involves the condensation of 2-amino-6-methylpyridine with an α-haloketone, such as chloroacetone, to form 5-methylimidazo[1,2-a]pyridine. This intermediate is then subjected to catalytic hydrogenation to yield the desired saturated product.

Route 2: Pictet-Spengler Reaction

A more direct approach involves the Pictet-Spengler reaction of a suitable N-(2-aminoethyl)pyridine derivative with an aldehyde. This acid-catalyzed reaction proceeds via an iminium ion intermediate, leading to the formation of the tetrahydroimidazo[1,2-a]pyridine ring system.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, categorized by the observed problem.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, depending on the synthetic route employed.

For the Condensation-Reduction Pathway:

  • Incomplete Condensation: The initial formation of 5-methylimidazo[1,2-a]pyridine is critical. Ensure your starting materials, 2-amino-6-methylpyridine and chloroacetone, are pure. The reaction is often base-catalyzed; ensure the appropriate base and stoichiometry are used to facilitate the nucleophilic attack of the pyridine nitrogen.

  • Catalyst Poisoning or Deactivation during Hydrogenation: The catalyst used for the reduction of the pyridine ring (e.g., Palladium on carbon, Platinum oxide) is sensitive to impurities.[1] Sulfur-containing compounds and other nitrogen heterocycles can act as catalyst poisons.[1] Ensure all glassware is meticulously cleaned and use high-purity solvents. If catalyst deactivation is suspected, using a fresh batch of catalyst is recommended.

  • Suboptimal Hydrogenation Conditions: Inadequate hydrogen pressure, improper temperature, or inefficient stirring can lead to a sluggish or incomplete reaction.[1] For laboratory-scale synthesis, a balloon of hydrogen is often sufficient, but for more challenging reductions, a Parr hydrogenator may be necessary to achieve the required pressure.

For the Pictet-Spengler Pathway:

  • Inefficient Iminium Ion Formation: The formation of the key iminium ion intermediate is acid-catalyzed.[2][3] The choice and concentration of the acid are critical. If the acidity is too low, the imine may not be sufficiently electrophilic for the subsequent cyclization. Conversely, excessively harsh acidic conditions can lead to degradation of the starting materials or product.

  • Poor Nucleophilicity of the Aromatic Ring: The success of the Pictet-Spengler reaction relies on the nucleophilic character of the pyridine ring. Electron-withdrawing groups on the ring can deactivate it towards the electrophilic iminium ion, leading to low yields.

Issue 2: Presence of Unexpected Side Products

Question: My final product is contaminated with several impurities. What are the most common side products in this synthesis and how can I minimize their formation?

Answer:

The formation of side products is a common challenge. Below is a summary of the most likely impurities and strategies to mitigate them.

Side ProductFormation PathwayMitigation Strategies
Partially Reduced Intermediates Incomplete hydrogenation of the 5-methylimidazo[1,2-a]pyridine.- Increase reaction time for hydrogenation. - Increase hydrogen pressure. - Use a more active catalyst (e.g., PtO2). - Ensure efficient stirring.
N-Oxide of the Product Oxidation of the pyridine nitrogen during the reaction or workup.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use degassed solvents. - Avoid prolonged exposure to air during workup.
Over-alkylated Products Further alkylation of the imidazo[1,2-a]pyridine ring system.- Use a stoichiometric amount of the alkylating agent in the condensation step. - Control the reaction temperature to avoid excessive reactivity.
Dimeric Species Self-condensation of starting materials or intermediates.- Use appropriate dilutions to disfavor bimolecular reactions. - Control the rate of addition of reagents.
Regioisomers In cases of unsymmetrically substituted pyridines, reaction at different nitrogen atoms can occur.- While less common with 2-aminopyridine, careful selection of starting materials and reaction conditions can favor the desired isomer.

Diagram of Potential Side Product Formation during Hydrogenation

Side_Products Start 5-Methylimidazo[1,2-a]pyridine Product 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (Desired Product) Start->Product Complete Hydrogenation (H2, Catalyst) Side_Product_1 Partially Reduced Intermediate (e.g., Dihydro- species) Start->Side_Product_1 Incomplete Hydrogenation Side_Product_2 N-Oxide Start->Side_Product_2 Oxidation Product->Side_Product_2 Oxidation

Caption: Potential side products during the reduction step.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product from the reaction mixture. What are the recommended purification techniques?

Answer:

Purification of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be challenging due to the presence of structurally similar side products.

  • Column Chromatography: This is the most common and effective method for separating the desired product from impurities. A silica gel column is typically used, with a gradient elution system of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol). The polarity of the eluent can be gradually increased to separate compounds with different polarities.

  • Crystallization: If the product is a solid and of sufficient purity after initial workup, crystallization can be an effective purification method. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization of amine-containing compounds include ethanol, methanol, or mixtures with water.

  • Acid-Base Extraction: As the product is a basic amine, an acid-base extraction can be employed to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The desired product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the free base extracted back into an organic solvent.

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the proportion of the polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Diagram of the Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction (Optional Pre-purification) Crude->Extraction Column Flash Column Chromatography Crude->Column Direct to Column Extraction->Column TLC TLC Analysis of Fractions Column->TLC Pure Pure Product TLC->Pure Combine Pure Fractions

Caption: A typical purification workflow.

Analytical Characterization

Accurate identification of the desired product and any side products is essential. The following spectroscopic techniques are indispensable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the methyl group, the aliphatic protons of the tetrahydro-pyridine ring, and the protons on the imidazole ring. The disappearance of aromatic signals from the pyridine ring of the starting material is a key indicator of a successful reduction.

    • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all unique carbon atoms in the molecule, confirming the overall structure.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the product and identifying impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition.

References

  • Name-Reaction.com. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Pictet–Spengler reaction. Retrieved from [Link]

  • PubMed. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed to provide practical, in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this privileged heterocyclic scaffold. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the complexities of your synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common factors affecting the yield in imidazo[1,2-a]pyridine synthesis?

Low yields in imidazo[1,2-a]pyridine synthesis can often be attributed to several critical factors:

  • Purity of Starting Materials: The purity of the 2-aminopyridine and the carbonyl compound (or its precursor) is paramount. Impurities can interfere with the reaction, leading to the formation of side products and a decrease in the desired product yield.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are crucial. Many syntheses of imidazo[1,2-a]pyridines require heating, and suboptimal temperatures can lead to incomplete reactions.[1] Conversely, excessively high temperatures may cause decomposition of starting materials or products.

  • Atmospheric Conditions: Certain synthetic routes, especially those involving organometallic catalysts, can be sensitive to air and moisture. Ensuring an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can significantly improve yields.

  • Stoichiometry of Reagents: An incorrect molar ratio of reactants can result in unreacted starting materials and the formation of byproducts. Careful control of stoichiometry is essential for maximizing the yield.

  • Inefficient Cyclization: The final cyclization step to form the imidazo[1,2-a]pyridine ring is often the rate-determining step. Factors that hinder this step, such as steric hindrance on the substrates, can lead to lower yields.

Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate besides my product. What are the likely side products?

The formation of side products is a common issue. The nature of these byproducts is highly dependent on the synthetic route employed. However, some common side products include:

  • Unreacted Starting Materials: This is the most straightforward issue to identify, usually by co-spotting with the starting materials on the TLC plate.

  • Intermediates: In many multi-step syntheses, intermediates may accumulate if the reaction conditions are not optimized for the subsequent steps. For instance, in the classic Tschitschibabin reaction, the initial N-alkylation product of 2-aminopyridine might be observed if the cyclization is slow or incomplete.[1]

  • Polymerization Products: Under harsh reaction conditions (e.g., high temperatures, strong acids), starting materials or the product itself can polymerize, leading to a complex mixture of high molecular weight compounds.

  • Products from Side Reactions of Functional Groups: If your starting materials contain other reactive functional groups, these may undergo unintended transformations under the reaction conditions.

Q3: What are the most reliable methods for purifying imidazo[1,2-a]pyridines?

The purification strategy for imidazo[1,2-a]pyridines depends on the physical properties of the product and the nature of the impurities.

  • Column Chromatography: This is the most widely used technique for the purification of imidazo[1,2-a]pyridines. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common starting point. The polarity of the solvent system should be adjusted based on the polarity of the target compound.

  • Recrystallization: If the product is a solid and has a suitable solubility profile in a particular solvent system, recrystallization can be a highly effective method for obtaining high-purity material.

  • Acid-Base Extraction: Given the basic nature of the pyridine nitrogen, an acid-base extraction can sometimes be employed to separate the product from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove impurities, and then the aqueous layer is basified to precipitate or re-extract the product.

Troubleshooting Guide: Common Problems and Solutions

Problem 1: The reaction does not proceed to completion.

Plausible Causes & Solutions:

  • Insufficient Reaction Time or Temperature:

    • Explanation: The kinetics of the reaction may be slow under the current conditions.

    • Solution: Increase the reaction time and/or temperature incrementally while monitoring the reaction progress by TLC or LC-MS. Be cautious of potential product decomposition at very high temperatures. Microwave-assisted synthesis can sometimes accelerate reactions and improve yields.[1][2]

  • Catalyst Deactivation or Insufficient Loading:

    • Explanation: If a catalyst is used, it may have been deactivated by impurities or used in an insufficient amount.

    • Solution: Ensure the catalyst is fresh and of high purity. Increase the catalyst loading in small increments. For metal-catalyzed reactions, ensure that ligands are not degrading under the reaction conditions.[3]

  • Poor Solubility of Starting Materials:

    • Explanation: If the starting materials are not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow.

    • Solution: Choose a solvent in which all reactants are soluble at the reaction temperature. A solvent screen with small-scale reactions can help identify the optimal solvent.

Problem 2: Difficulty in removing a persistent impurity.

Plausible Causes & Solutions:

  • Co-eluting Impurity in Column Chromatography:

    • Explanation: The impurity may have a similar polarity to the desired product, making separation by standard column chromatography challenging.

    • Solution:

      • Change the Solvent System: Experiment with different solvent systems for chromatography. Sometimes adding a small amount of a third solvent (e.g., dichloromethane or methanol) can alter the selectivity of the separation.

      • Use a Different Stationary Phase: Consider using a different stationary phase for chromatography, such as alumina or a reverse-phase silica gel.

  • Structurally Similar Byproduct:

    • Explanation: A side reaction may be producing an isomer or a closely related derivative of your target molecule.

    • Solution:

      • Re-evaluate the Reaction Mechanism: Understanding the mechanism can provide clues about the identity of the byproduct and how to minimize its formation.[4] For example, if a rearrangement is possible, adjusting the temperature or catalyst might favor the desired pathway.

      • Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a derivative that is easier to separate.

Experimental Protocols

General Protocol for Imidazo[1,2-a]pyridine Synthesis via Ortoleva-King Reaction

This protocol is a generalized starting point and may require optimization for specific substrates.[5][6]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 mmol, 1.0 eq.).

  • Addition of Carbonyl Compound: Add the α-haloketone (e.g., 2-bromoacetophenone) (1.0 mmol, 1.0 eq.).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, 10 mL).

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Synthesis and Troubleshooting

General Reaction Mechanism

The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones generally proceeds through an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration 2-Aminopyridine 2-Aminopyridine Intermediate_A N-Alkylated Intermediate 2-Aminopyridine->Intermediate_A + alpha-Haloketone alpha-Haloketone alpha-Haloketone Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Cyclization Imidazo_Pyridine Imidazo[1,2-a]pyridine Intermediate_B->Imidazo_Pyridine - H2O

Caption: General mechanism for imidazo[1,2-a]pyridine synthesis.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues in imidazo[1,2-a]pyridine synthesis.

G Start Start Low_Yield Low Yield or No Reaction Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Purity->Optimize_Conditions Inert_Atmosphere Ensure Inert Atmosphere (if necessary) Optimize_Conditions->Inert_Atmosphere Check_Stoichiometry Verify Stoichiometry Inert_Atmosphere->Check_Stoichiometry Successful_Synthesis Successful_Synthesis Check_Stoichiometry->Successful_Synthesis Optimize_Chromatography Optimize Chromatography (Solvent, Stationary Phase) Impure_Product->Optimize_Chromatography Recrystallization Attempt Recrystallization Optimize_Chromatography->Recrystallization Acid_Base_Extraction Consider Acid-Base Extraction Recrystallization->Acid_Base_Extraction Characterize_Impurity Characterize Impurity (NMR, MS) Acid_Base_Extraction->Characterize_Impurity Modify_Reaction Modify Reaction to Avoid Side Product Characterize_Impurity->Modify_Reaction Modify_Reaction->Successful_Synthesis

Caption: A workflow for troubleshooting synthesis issues.

Summary of Key Synthetic Methods

Synthesis MethodGeneral ReactionTypical Reagents & ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Ortoleva-King Reaction 2-Aminopyridine + AcetophenoneI₂, FeCl₃·6H₂O, neat or in solvent (e.g., H₂O), 100-110°C, 1-4 h40-96%[5]One-pot, readily available starting materials, often catalyst-free options.[2][5]Can require high temperatures, moderate to good yields.[5]
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyridine + Aldehyde + IsocyanideLewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, NH₄Cl), various solvents, often room temp to moderate heating.[7][8][9]50-95%High atom economy, diversity-oriented, mild conditions.[8]Isocyanides can be toxic and have strong odors.
Modern C-H Functionalization 2-Aminopyridine + KetoneCuI, oxidant (e.g., O₂), various solvents, 80-120°C.[3][6]60-90%Avoids pre-functionalized starting materials, good functional group tolerance.Often requires metal catalysts and oxidants.
Catalyst- and Solvent-Free Synthesis 2-Aminopyridine + α-Bromo/chloroketoneNeat, 60°C.[2]HighEnvironmentally friendly ("green"), simplified purification.[2]May not be suitable for all substrates, potential for thermal decomposition.

This guide provides a starting point for troubleshooting your imidazo[1,2-a]pyridine synthesis. Remember that each specific substrate combination may require unique optimization. Careful observation, methodical experimentation, and a good understanding of the underlying reaction mechanism are your most powerful tools for success.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH.
  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine...
  • A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines. Benchchem.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.

Sources

Optimization

Technical Support Center: Optimization of Tetrahydroimidazo[1,2-a]pyridine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of tetrahydroimidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, medici...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of tetrahydroimidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Our goal is to provide practical, experience-driven advice to help you overcome common synthetic challenges and efficiently optimize your reaction conditions.

The synthesis of the tetrahydroimidazo[1,2-a]pyridine core, a key structural motif in many biologically active compounds, is most commonly achieved through variations of the Pictet-Spengler reaction. This reaction involves the condensation of an appropriate amine, typically a derivative of 2-(imidazolidin-2-yl)ethan-1-amine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While robust, this transformation is sensitive to a variety of parameters that can significantly impact yield, purity, and stereochemical outcome.

This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the issues you may encounter in the lab.

Core Synthetic Pathway: The Pictet-Spengler Reaction

The fundamental transformation involves the formation of an iminium ion intermediate from the amine and carbonyl precursors, which then undergoes an intramolecular electrophilic substitution onto the electron-rich imidazolidine ring, followed by rearomatization/proton loss to yield the final product. Understanding this pathway is crucial for effective troubleshooting.

pictet_spengler Reactants Amine + Aldehyde/Ketone Iminium Iminium Ion Intermediate Reactants->Iminium Condensation (-H₂O) [H⁺ Catalyst] Cyclization Intramolecular Cyclization Iminium->Cyclization Electrophilic Attack Product Tetrahydroimidazo [1,2-a]pyridine Cyclization->Product Proton Loss

Caption: Simplified Pictet-Spengler reaction pathway.

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is the most common issue. A systematic approach is required to identify the root cause.

Question: My reaction has stalled or resulted in a very low yield of the desired product. What should I investigate first?

Answer: A low yield can stem from several factors, ranging from starting material quality to suboptimal reaction conditions. Follow this diagnostic workflow:

troubleshooting_yield Start Problem: Low/No Yield Check_SM 1. Verify Starting Material Purity & Integrity Start->Check_SM Check_Reagents 2. Assess Catalyst & Solvent (Activity & Dryness) Check_SM->Check_Reagents If SMs are pure Optimize_Conditions 3. Optimize Reaction Parameters Check_Reagents->Optimize_Conditions If reagents are good Temp Vary Temperature Optimize_Conditions->Temp Conc Adjust Concentration Optimize_Conditions->Conc Time Modify Reaction Time Optimize_Conditions->Time Success Yield Improved Temp->Success Conc->Success Time->Success

Caption: Decision workflow for troubleshooting low product yield.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The acid catalyst is essential for forming the reactive iminium ion intermediate[1].

    • Solution A (Brønsted Acids): If using a protic acid like TFA or HCl, ensure it has not been neutralized by basic impurities in your starting materials or solvent. Use a freshly opened bottle or titrate an aliquot to confirm its concentration.

    • Solution B (Lewis Acids): Lewis acids are highly sensitive to water. If using a catalyst like Y(OTf)₃ or Sc(OTf)₃, which are effective for related aza-Friedel-Crafts reactions, ensure your solvent and reagents are scrupulously dry[2]. Perform the reaction under an inert atmosphere (N₂ or Argon).

  • Insufficiently Reactive Carbonyl: Aldehydes are generally more reactive than ketones. Electron-withdrawing groups on the aldehyde can increase its electrophilicity and accelerate the initial condensation.

    • Solution: If using a ketone or an electron-rich aldehyde, you may need more forcing conditions. Increase the temperature in 10-20 °C increments. You can also increase the catalyst loading (e.g., from 10 mol% to 20 mol%).

  • Poor Solvent Choice: The solvent must solubilize the starting materials and facilitate the ionic intermediates.

    • Solution: Protic solvents with medium polarity, such as n-BuOH, have been shown to be effective, sometimes by facilitating product precipitation which drives the reaction equilibrium forward[3]. If your substrates have poor solubility, consider a co-solvent system or switch to a more polar aprotic solvent like acetonitrile (ACN) or DMF. However, be aware that basic solvents like DMF can interfere with the acid catalyst.

  • Decomposition of Starting Material or Product: The iminium intermediate or the final product may be unstable under the reaction conditions, especially with prolonged heating or strong acid.

    • Solution: Monitor the reaction by TLC or LC-MS every 1-2 hours. If you observe the formation of multiple new spots or a decrease in the product spot after an initial increase, the conditions are likely too harsh. Try running the reaction at a lower temperature for a longer duration.

Issue 2: Formation of Significant Side Products/Impurities

Question: My reaction produces the desired product, but I'm getting a significant amount of a persistent impurity. What could it be and how do I prevent it?

Answer: Side product formation often points to competing reaction pathways or the instability of intermediates.

Potential Causes & Step-by-Step Solutions:

  • Oxidation: The tetrahydroimidazo[1,2-a]pyridine ring system can be susceptible to oxidation, especially if the reaction is run open to air at high temperatures, leading to the formation of the corresponding aromatic imidazo[1,2-a]pyridine.

    • Solution: Run the reaction under an inert atmosphere (N₂ or Ar). Degas the solvent before use by sparging with an inert gas.

  • Polymerization/Tarring: Strong acid and high temperatures can sometimes lead to the polymerization of the aldehyde starting material or other reactive species.

    • Solution: Lower the reaction temperature. Add the aldehyde slowly to the solution containing the amine and catalyst, rather than mixing all components at once. This keeps the instantaneous concentration of the aldehyde low.

  • Incomplete Cyclization: You may be isolating the intermediate imine or enamine if the cyclization step is the rate-limiting step and is particularly slow.

    • Solution: Increase the strength or concentration of the acid catalyst to promote the formation and cyclization of the iminium ion. Ensure the reaction is given sufficient time to go to completion.

  • Side Reactions of Functional Groups: If your starting materials contain other reactive functional groups, they may participate in undesired reactions.

    • Solution: Protect sensitive functional groups before the reaction. For example, a primary alcohol could be protected as a silyl ether.

Issue 3: Difficulty with Product Isolation and Purification

Question: I've confirmed product formation via LC-MS, but I'm struggling to isolate a pure compound. What purification strategies do you recommend?

Answer: The basic nitrogen atoms in the product can make purification challenging, particularly via silica gel chromatography.

Potential Causes & Step-by-Step Solutions:

  • Product Tailing on Silica Gel: The basic product can interact strongly with the acidic silica gel, leading to broad peaks and poor separation.

    • Solution A: Add a small amount of a basic modifier to your chromatography eluent. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is effective[4]. This neutralizes the acidic sites on the silica.

    • Solution B: Switch to a different stationary phase. Alumina (neutral or basic) can be a good alternative for purifying basic compounds. Reversed-phase chromatography (C18) is another excellent option if the product is sufficiently nonpolar.

  • Product is Highly Water-Soluble: If the product is protonated (as a salt), it may remain in the aqueous phase during an extractive workup.

    • Solution: During the workup, carefully basify the aqueous layer with a base like NaHCO₃ or Na₂CO₃ to a pH of 8-9 before extracting with an organic solvent like ethyl acetate or dichloromethane. This ensures the product is in its neutral, more organic-soluble form. Be cautious not to use a strong base like NaOH, which could potentially hydrolyze ester groups or cause other side reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal catalyst? A1: The choice depends on your specific substrates. For many standard Pictet-Spengler reactions, Brønsted acids like trifluoroacetic acid (TFA), p-toluenesulfonic acid (pTSA), or perchloric acid are effective[5]. For less reactive substrates or specialized applications, Lewis acids may offer better performance. It is often best to screen a small panel of both Brønsted and Lewis acids at a small scale to identify the optimal catalyst for your system.

Q2: Are there catalyst-free options for this synthesis? A2: Yes, several methods have been developed to avoid the use of catalysts, which can be advantageous for green chemistry and simplifying purification. Some approaches rely on thermal conditions, microwave irradiation, or the use of highly reactive starting materials[6][7]. For instance, a three-component reaction of heterocyclic ketene aminals, triethoxymethane, and nitroalkenes has been reported to proceed in one pot without any catalyst or solvent[6].

Q3: What is the typical temperature and reaction time? A3: This is highly substrate-dependent. Reactions can run anywhere from room temperature to refluxing in high-boiling solvents like toluene or n-butanol. A good starting point is often moderate heat (50-80 °C). Reaction times can range from a few hours to 48 hours. The best practice is to monitor the reaction's progress using TLC or LC-MS to determine the optimal time point for quenching.

Q4: How does microwave irradiation affect the reaction? A4: Microwave-assisted synthesis can dramatically reduce reaction times, often from many hours to just minutes, and can sometimes improve yields by minimizing side product formation through rapid, uniform heating[7][8]. If you have access to a microwave reactor, it is an excellent tool for rapidly screening conditions and optimizing your reaction.

Parameter Conventional Heating Microwave Irradiation Rationale / Key Insight
Catalyst Typically required (e.g., pTSA, TFA, Lewis acids)Often reduced loading or catalyst-free is possible[7]Microwave energy can provide the activation energy directly, sometimes bypassing the need for a chemical catalyst.
Solvent Toluene, n-BuOH, ACN, EtOHHigh-boiling polar solvents (e.g., EtOH, H₂O-IPA[8]) are ideal.Solvents with a high dielectric constant couple efficiently with microwaves, leading to rapid heating.
Temperature 50 - 120 °C100 - 150 °C (in sealed vessel)Higher temperatures can be reached quickly and safely in a sealed microwave vial, accelerating the reaction.
Time 4 - 48 hours10 - 60 minutesThe significant reduction in time is a primary advantage, allowing for high-throughput optimization.
Yield VariableOften comparable or higherReduced time at high temperature can minimize decomposition of sensitive products.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of a Tetrahydroimidazo[1,2-a]pyridine Derivative

This is a representative protocol and should be optimized for specific substrates.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine starting material (1.0 equiv) and the chosen solvent (e.g., n-butanol, 0.1 M concentration).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.2 equiv).

  • Aldehyde Addition: Add the aldehyde (1.1 equiv) to the stirring solution. This can be done neat or as a solution in a small amount of the reaction solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the amine starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, it may be the product and can be isolated by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate) often supplemented with 1% triethylamine to prevent streaking.

Protocol 2: Step-by-Step Guide to Catalyst Screening
  • Preparation: In parallel, set up a series of small reaction vials (e.g., 2 mL microwave vials), each with a small stir bar.

  • Stock Solutions: Prepare stock solutions of your amine and aldehyde in a dry solvent (e.g., toluene) to ensure accurate and consistent addition.

  • Reagent Addition:

    • To each vial, add the amine stock solution (e.g., 0.1 mmol).

    • Add the catalyst to be screened (0.02 mmol, 20 mol%). For example:

      • Vial 1: pTSA

      • Vial 2: TFA

      • Vial 3: Sc(OTf)₃

      • Vial 4: Iodine[9]

      • Vial 5: No catalyst (control)

    • Add the aldehyde stock solution (0.11 mmol).

  • Reaction: Seal the vials and place them in a heating block or microwave reactor set to the desired temperature (e.g., 100 °C). Run all reactions for the same amount of time (e.g., 6 hours).

  • Analysis: After cooling, take a small aliquot from each vial, dilute it, and analyze by LC-MS. Compare the percent conversion of starting material and the relative area of the product peak to identify the most promising catalyst(s) for further optimization.

References

  • Designing Tetrahydroimidazo[1,2-a]pyridine Derivatives via Catalyst-free Aza-Diels−Alder Reaction (ADAR) and Their Insecticidal Evaluation. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Three-component solvent-free synthesis of highly substituted tetra-hydroimidazo[1,2-a]pyridines. RSC Advances. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. Molecular Diversity. [Link]

  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC. [Link]

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances. [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]

  • Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. ResearchGate. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. Arzneimittelforschung. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]

Sources

Troubleshooting

stability issues of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in solution

Welcome to the technical support center for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical tools to anticipate, troubleshoot, and manage the stability of this versatile heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in solution?

The 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine structure, which fuses an imidazole and a tetrahydropyridine ring, possesses several chemically reactive sites that can be susceptible to degradation under common experimental conditions.[1] The primary concerns are:

  • Oxidation: The imidazole ring and the tertiary amine within the tetrahydropyridine ring are susceptible to oxidation.[1] This can be exacerbated by the presence of atmospheric oxygen, metal ions, or oxidizing agents, potentially leading to the formation of N-oxides or other oxidative degradation products.

  • Hydrolysis: While the core scaffold is generally stable, extreme pH conditions (strong acid or base) can promote ring-opening or other hydrolytic degradation pathways. The stability of the overall molecule will also depend on any substituents present.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, particularly UV radiation.[2][3] Energy absorption can lead to the formation of reactive species and subsequent degradation. Similar heterocyclic compounds are known to degrade upon exposure to UVB light.[4]

Q2: I am dissolving the compound in an aqueous buffer for a biological assay. What is the optimal pH range to maintain stability?

While specific data for this compound is not publicly available, for many nitrogen-containing heterocyclic compounds, a neutral to slightly acidic pH range (typically pH 5-7) is often the most stable.

Causality:

  • In highly acidic solutions (pH < 4): Protonation of the nitrogen atoms can increase solubility but may also render the compound more susceptible to certain hydrolytic reactions.

  • In highly alkaline solutions (pH > 8): The compound may be more prone to base-catalyzed hydrolysis and oxidation. The deprotonated form might also be more susceptible to reaction with atmospheric oxygen.

Recommendation: We strongly advise performing a preliminary pH stability screen. Prepare solutions in a range of buffers (e.g., pH 3, 5, 7.4, 9) and analyze the purity by a stability-indicating method like HPLC-UV over time (e.g., 0, 4, 8, 24 hours).

Q3: My solution of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is turning yellow/brown over time. What is likely happening?

The development of color often suggests the formation of degradation products with extended conjugated systems, which absorb visible light.

Probable Causes:

  • Oxidative Degradation: This is the most common cause. Oxidation of the imidazo[1,2-a]pyridine core can lead to the formation of highly conjugated chromophores. This process can be accelerated by exposure to air and light.

  • Photodegradation: If the solution is exposed to ambient or UV light, photo-oxidative processes or molecular rearrangements can generate colored degradants.

Troubleshooting Steps:

  • Work under an inert atmosphere: Prepare and handle solutions under nitrogen or argon to minimize contact with oxygen.

  • Use amber vials or protect from light: Store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.

  • Add antioxidants: For formulation development, the inclusion of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) could be tested, though their compatibility with your experimental system must be verified.

Troubleshooting Guide: Investigating Instability

This section provides a systematic approach to identifying and mitigating stability issues. The cornerstone of this process is a well-designed forced degradation study.

What is a Forced Degradation Study?

A forced degradation (or stress testing) study is an essential experiment where a compound is intentionally exposed to harsh conditions to accelerate its degradation.[5] The primary goals are:

  • To identify likely degradation products and pathways.

  • To understand the intrinsic stability of the molecule.

  • To develop a stability-indicating analytical method —a method capable of separating the intact compound from all its potential degradation products.

The general workflow for a forced degradation study is outlined below.

G cluster_0 Phase 1: Method Development & Stress Testing cluster_1 Phase 2: Method Validation & Analysis A Develop Initial HPLC Method (e.g., C18 column, MeCN/H2O gradient) B Prepare Stock Solution of Compound A->B C Expose Aliquots to Stress Conditions (Acid, Base, Peroxide, Heat, Light) B->C Distribute D Analyze Stressed Samples by HPLC C->D Time points E Evaluate Peak Purity (Is the main peak pure?) D->E F Optimize HPLC Method (Adjust gradient, pH, etc. to resolve degradants) E->F No H Finalize Stability-Indicating Method E->H Yes F->D Re-analyze G Identify Degradation Products (LC-MS, NMR of isolated impurities) H->G Proceed to identification

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol provides a starting point for investigating the stability of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

1. Materials & Instrumentation:

  • 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (or other suitable mobile phase modifier)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Photostability chamber (ICH Q1B compliant) or a UV lamp

  • Calibrated oven and pH meter

2. Preparation of Solutions:

  • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water). This will be your "unstressed" control.

3. Application of Stress Conditions:

  • For each condition, use an aliquot of the stock solution. After the stress period, neutralize the acidic and basic samples to ~pH 7 and dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase before injection.

Stress ConditionProtocolRationale
Acid Hydrolysis Mix with 0.1 M HCl. Heat at 60°C for 24 hours.To test susceptibility to acid-catalyzed degradation.
Base Hydrolysis Mix with 0.1 M NaOH. Keep at room temperature for 8 hours.To test susceptibility to base-catalyzed degradation.
Oxidation Mix with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.To evaluate susceptibility to oxidative stress.[1]
Thermal Heat the stock solution at 80°C for 48 hours in an oven.To assess intrinsic thermal stability.[5]
Photolytic Expose the solution in a quartz cuvette to UV light (e.g., 254 nm & 365 nm) and visible light as per ICH Q1B guidelines.To determine light sensitivity.[2][3]

4. HPLC Analysis (Example Method):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 290 nm (or scan with PDA)

  • Injection Volume: 10 µL

5. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the unstressed control.

  • Calculate the percentage degradation.

  • Look for the appearance of new peaks (degradation products) and the decrease in the area of the main peak.

  • Ensure mass balance (the sum of the main peak and all degradant peaks should be close to 100% of the initial peak area).

Plausible Degradation Pathways

Based on the chemical structure, we can hypothesize several degradation pathways. Identifying these can aid in the structural elucidation of degradants found during your forced degradation studies.

G cluster_oxidation Oxidation cluster_photodegradation Photodegradation / Radical Reactions cluster_hydrolysis Extreme pH Hydrolysis A 5-Methyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine B N-Oxide Formation (at Imidazole N) A->B [O] C N-Oxide Formation (at Tetrahydropyridine N) A->C [O] D Ring Opening / Rearrangement A->D E Dimerization A->E hν / Radicals F Potential Imidazole Ring Cleavage A->F H+ / OH-

Caption: Potential degradation pathways for the compound.

  • Oxidation: The nitrogen atoms are nucleophilic and can be readily oxidized to form N-oxides.[1] The tetrahydropyridine nitrogen is a tertiary amine, and the imidazole ring contains nitrogen atoms that can also be oxidized.

  • Photodegradation: UV light can induce radical reactions, leading to complex rearrangements, ring-opening, or polymerization/dimerization.[6]

  • Hydrolysis: While less common for this stable core, extreme pH and heat could potentially lead to the cleavage of the imidazole ring.

By understanding these potential liabilities, you can design more robust experiments and formulations, ensuring the integrity of your results. For further support, please contact our technical service department.

References

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC - NIH. ([Link])

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... - ResearchGate. ([Link])

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. ([Link])

  • 5-Methyl-3,6,7,8a-tetrahydro-2H-diimidazo[1,2-c:1 - NIH. ([Link])

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed. ([Link])

  • 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | C8H12N2 | CID 10240865 - PubChem. ([Link])

  • Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects - OUS-research.no. ([Link])

  • Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC - NIH. ([Link])

  • Photodegradation of 5-methyltetrahydrofolate: biophysical aspects - PubMed. ([Link])

  • SUPPORTING MATERIALS. ([Link])

  • Efficient photocatalytic degradation of methyl violet with two metall–organic frameworks. ([Link])

  • In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods - MDPI. ([Link])

  • 5-Methyltetrahydrofolate can be photodegraded by endogenous photosensitizers - PubMed. ([Link])

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ([Link])

  • Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction - PubMed. ([Link])

  • (PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity - ResearchGate. ([Link])

  • Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug - MDPI. ([Link])

  • Photodegradation of 5-methyltetrahydrofolate in the presence of Uroporphyrin - PubMed. ([Link])

  • Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Chemical Models and Pork Patties - MDPI. ([Link])

  • Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed. ([Link])

  • Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed. ([Link])

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Welcome to the technical support center for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting fo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. As a bicyclic heteroaromatic compound, this molecule belongs to the imidazo[1,2-a]pyridine scaffold, a "privileged structure" in medicinal chemistry, which also presents unique formulation challenges, primarily its poor aqueous solubility.[1][2][3] This document will provide a logical, step-by-step approach to understanding and overcoming these issues.

Part 1: Foundational Understanding & Initial Assessment

Before attempting advanced solubilization techniques, it is crucial to understand the inherent physicochemical properties of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

FAQ: What are the likely physicochemical properties of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine?

Based on its chemical structure and data from related compounds, we can infer the following key properties:

  • pH-Dependent Solubility: As a weak base, 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is expected to exhibit significantly higher solubility in acidic conditions where it can be protonated to form a more soluble salt.[6][7][8][9][10][11]

  • Lipophilicity (LogP): The computed XLogP3 for the closely related 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is 1.2, indicating moderate lipophilicity.[12] The parent imidazo[1,2-a]pyridine has a LogP of 1.32.[5] This property suggests that while it has poor aqueous solubility, it will be more soluble in organic solvents.

  • General Aqueous Solubility: The imidazo[1,2-a]pyridine class of compounds is generally characterized by poor water solubility.[1][5][13]

Initial Experimental Workflow: Characterizing Your Compound

To effectively troubleshoot solubility, you must first quantify it. This workflow outlines the initial steps.

Caption: Initial workflow for characterizing compound solubility.

Protocol 1: Determining pH-Dependent Aqueous Solubility
  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Add Excess Compound: Add an excess of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine to a known volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot Data: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.

Part 2: Troubleshooting & Solubilization Strategies

Once you have a baseline understanding of your compound's solubility, you can explore various techniques to enhance it.

FAQ: My compound has very low solubility in neutral aqueous buffer (pH 7.4). What is the first and simplest approach to try?

Answer: The most straightforward approach is pH modification . Given that 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a weak base, lowering the pH of your aqueous medium will protonate the molecule, forming a more soluble salt.[6][7][8][9][10][11] For many in vitro assays, simply preparing your stock solution in an acidic vehicle (e.g., 0.1 N HCl) and then diluting it into your final assay buffer may be sufficient.

Table 1: Expected pH-Solubility Relationship

pHExpected Protonation StateExpected Relative Aqueous Solubility
< 7Predominantly Protonated (Cationic)High
7.4Mix of Protonated and NeutralLow to Moderate
> 9.3 (pKa)Predominantly NeutralLow
FAQ: Adjusting the pH is not feasible for my experiment. What other simple method can I use?

Answer: The use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that increase the solubility of non-polar or poorly soluble compounds by reducing the polarity of the aqueous vehicle.[11][14][15][16][17]

Table 2: Common Co-solvents for Pre-clinical Formulations

Co-solventTypical Concentration RangeNotes
Ethanol1-20% (v/v)Generally well-tolerated in vitro and in vivo.
Propylene Glycol (PG)5-50% (v/v)A common vehicle for oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400)10-60% (v/v)Can significantly enhance solubility of lipophilic compounds.
Dimethyl Sulfoxide (DMSO)< 1% for in vitro; higher for stock solutionsUse with caution due to potential cellular effects.
Protocol 2: Screening for an Effective Co-solvent System
  • Prepare Co-solvent Mixtures: Prepare a range of binary (e.g., Ethanol in water) or ternary (e.g., Ethanol/PG in water) co-solvent systems at different ratios.

  • Determine Solubility: Using the method described in Protocol 1, determine the equilibrium solubility of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in each co-solvent mixture.

  • Assess Physical Stability: After determining the maximum solubility, prepare a saturated or near-saturated solution and visually inspect for precipitation upon standing at room temperature and 4°C for 24 hours.

  • Select Optimal System: Choose the co-solvent system that provides the desired solubility with acceptable physical stability.

Part 3: Advanced Solubilization: Amorphous Solid Dispersions (ASDs)

For more challenging solubility issues, particularly for solid dosage form development, creating an amorphous solid dispersion (ASD) is a powerful technique.[1][18]

FAQ: What is an Amorphous Solid Dispersion (ASD) and how does it improve solubility?

Answer: An ASD is a formulation where the crystalline active pharmaceutical ingredient (API) is converted to its higher-energy, amorphous state and dispersed within a polymer matrix.[1][18] This improves solubility through two primary mechanisms:

  • Amorphous Advantage: The amorphous form of a drug has a higher free energy than its crystalline counterpart, leading to a higher apparent solubility and faster dissolution rate.[18]

  • Stabilization: The polymer matrix stabilizes the amorphous API, preventing it from recrystallizing back to its less soluble crystalline form.[1]

Caption: Concept of Amorphous Solid Dispersion (ASD).

FAQ: Which polymers are commonly used for creating ASDs?

Answer: The choice of polymer is critical for the success of an ASD. Common polymers include:

Table 3: Common Polymers for Amorphous Solid Dispersions

PolymerCommon GradesKey Properties
Polyvinylpyrrolidone (PVP)K30, K90Good solubilizer, forms strong hydrogen bonds with APIs.
Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP/VA)Kollidon® VA64Excellent for spray drying and hot-melt extrusion, good at inhibiting crystallization.[3]
Hydroxypropyl Methylcellulose (HPMC)VariousCan also function as a controlled-release agent.
Soluplus®N/AA grafted copolymer with amphiphilic properties, good for solubilizing very poorly soluble drugs.[3]
Apinovex™ polymersHigh molecular weight polyacrylic acidDesigned for high drug loading in spray-dried ASDs.
Protocol 3: Preparation of an ASD by Solvent Evaporation (Lab Scale)
  • Select Polymer and Solvent: Choose a polymer from Table 3 and a common volatile solvent in which both the API and the polymer are soluble (e.g., methanol, acetone, or a mixture).

  • Dissolve Components: Dissolve a defined ratio of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and the selected polymer in the solvent. Common drug loadings to screen are 10%, 25%, and 50% (w/w).

  • Evaporate Solvent: Remove the solvent using a rotary evaporator to form a thin film.

  • Dry Further: Place the resulting solid in a vacuum oven at a temperature below the glass transition temperature (Tg) of the polymer to remove any residual solvent.

  • Collect and Characterize: Scrape the solid ASD from the flask for characterization.

FAQ: How do I know if I have successfully created an amorphous solid dispersion?

Answer: You need to characterize the solid-state properties of your formulation.

  • Powder X-ray Diffraction (pXRD): A crystalline material will show sharp peaks in its pXRD pattern. A successful amorphous dispersion will show a broad "halo" pattern, indicating the absence of long-range molecular order.[12]

  • Differential Scanning Calorimetry (DSC): A crystalline API will exhibit a sharp melting endotherm. An amorphous material will show a glass transition (Tg), which is a step-change in the heat flow.[12] A single Tg for the ASD, between that of the pure API and the polymer, suggests good miscibility.

Part 4: Summary of Troubleshooting Approaches

G Start Poor Solubility of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Assess Characterize pH-Solubility Profile Start->Assess pH_Mod Strategy 1: pH Modification (Acidic Vehicle) Assess->pH_Mod Is pH adjustment feasible? Co_Solvent Strategy 2: Co-solvents (Ethanol, PG, PEG 400) Assess->Co_Solvent Is pH adjustment not feasible? Soluble Solubility Goal Achieved pH_Mod->Soluble ASD Strategy 3: Advanced Formulation (Amorphous Solid Dispersion) Co_Solvent->ASD If insufficient Co_Solvent->Soluble If successful ASD->Soluble

Caption: Decision tree for overcoming solubility issues.

This technical guide provides a systematic approach to addressing the poor solubility of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. By understanding the compound's inherent properties and applying these troubleshooting strategies, researchers can develop suitable formulations for their experimental needs.

References

  • Imidazo[1,2-a]pyridine - Pipzine Chemicals. Available at: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - NIH. Available at: [Link]

  • Summary of the commonly used excipients for preparation of solid dispersions. - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - NIH. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. Available at: [Link]

  • pH and solubility (video) | Equilibrium - Khan Academy. Available at: [Link]

  • 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | C8H12N2 | CID 10240865 - PubChem. Available at: [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - PubMed. Available at: [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available at: [Link]

  • (PDF) Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - ResearchGate. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • Novel excipients for solubility enhancement - European Pharmaceutical Review. Available at: [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. Available at: [Link]

  • Dispersion Excipients - American Pharmaceutical Review. Available at: [Link]

  • How does pH affect solubility? - askIITians. Available at: [Link]

  • Dependence of Solubility on pH: Videos & Practice Problems - Pearson. Available at: [Link]

  • solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. Available at: [Link]

  • 18.7: Solubility and pH - Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Isomers

Welcome to the technical support guide for navigating the complex purification landscape of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine isomers. The introduction of a methyl group at the C5 position creates a chira...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complex purification landscape of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine isomers. The introduction of a methyl group at the C5 position creates a chiral center, transforming this privileged medicinal chemistry scaffold into a challenging purification target.[1][2] Achieving high isomeric purity is paramount, as distinct enantiomers often exhibit significantly different pharmacological and toxicological profiles.

This guide is structured as a series of questions and answers, mirroring the troubleshooting process you would encounter in the lab. We will move from initial workup of the crude racemic mixture to the fine-tuning of high-resolution chiral separation methods.

Part 1: Frequently Asked Questions - Initial Purification & Purity Assessment

This section addresses the foundational steps required before tackling the stereoisomeric challenge. A clean racemic sample is the essential starting point for any successful chiral separation.

Q1: What is the most effective general strategy for the initial purification of crude 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine from a reaction mixture?

Answer: The primary goal of initial purification is to remove starting materials, reagents, and achiral byproducts. For the 5-methyl-THIP (tetrahydroimidazo[1,2-a]pyridine) core, which is a basic amine, a two-pronged approach is most effective:

  • Liquid-Liquid Extraction (LLE): Begin with an aqueous workup. Given the basic nature of the nitrogen atoms in the imidazo[1,2-a]pyridine core, you can effectively separate it from neutral or acidic impurities. Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash with a mild basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts. To isolate your product from neutral impurities, you can then wash the organic layer with dilute acid (e.g., 1M HCl), which will protonate your basic product and pull it into the aqueous phase. The aqueous phase can then be basified (e.g., with 2M NaOH) and the product re-extracted into an organic solvent. This acid/base extraction is highly effective for this class of compounds.

  • Silica Gel Flash Chromatography: This is the standard method for removing closely related, non-polar impurities. Due to the basicity of the compound, peak tailing on standard silica gel is a common issue. To mitigate this, it is crucial to add a small amount of a basic modifier to your mobile phase. A typical starting point would be a gradient of methanol in dichloromethane (DCM) with 0.5-1% triethylamine (TEA) or ammonium hydroxide. The base neutralizes acidic silanol groups on the silica surface, preventing ionic interactions and ensuring symmetrical peak shapes.

Q2: My purified racemic compound looks clean by TLC, but how do I confirm its structural identity and assess its achiral purity?

Answer: Visual purity on a TLC plate is a good indicator but insufficient for confirmation. A combination of spectroscopic methods is required for unambiguous structure elucidation and purity assessment.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is your primary tool. You should see distinct signals for the methyl group (a doublet), the proton at C5 (a quartet or multiplet), and the characteristic protons on the imidazole and saturated pyridine rings. Integration of these signals should match the expected proton count. The absence of signals from starting materials is a key indicator of purity.

    • ¹³C NMR: This confirms the carbon skeleton. The number of signals should correspond to the number of unique carbons in the molecule.

  • Mass Spectrometry (MS): This confirms the molecular weight of your compound. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, allowing you to confirm the elemental composition (C₉H₁₄N₂ for the protonated molecule) with high confidence.[1]

  • Reverse-Phase HPLC (RP-HPLC): To quantify achiral purity, an analytical RP-HPLC method using a C18 column is ideal.[5][6] A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. TFA sharpens peaks for basic compounds by forming an ion pair. A purity level of >95% by UV detection is generally considered a good starting point for chiral separation.

Part 2: Troubleshooting Guide - High-Resolution Chiral Separation

The separation of enantiomers is the central challenge. This requires specialized techniques, primarily chiral chromatography.

Q3: I need to separate the (R)- and (S)-enantiomers of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Which chiral stationary phase (CSP) should I start with?

Answer: There is no universal chiral stationary phase (CSP). However, for nitrogen-containing heterocyclic compounds, polysaccharide-based CSPs are overwhelmingly the most successful.[5][6] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities.

Recommended Starting Point:

CSP CategorySpecific ExamplesRationale
Immobilized Polysaccharide CHIRALPAK® IA, IB, IC, ID, IE, IFThese are robust phases compatible with a very broad range of solvents, from normal-phase (alkane/alcohol) to polar organic and reversed-phase, making them ideal for initial screening.
Coated Polysaccharide CHIRALCEL® OD, OJ; CHIRALPAK® AD, ASThese are classic, highly versatile phases. They are typically used in normal-phase or polar organic modes. Note that coated phases have some solvent restrictions.

Start by screening your racemic mixture on 2-4 of these columns (e.g., CHIRALPAK IA, CHIRALCEL OD, CHIRALPAK AD) using a primary mobile phase system, such as heptane/isopropanol.

Q4: I'm not achieving baseline separation (Resolution, Rₛ < 1.5) on my chosen chiral column. What are the key parameters to optimize?

Answer: Achieving good chiral separation is an iterative process of optimizing the interactions between your enantiomers, the CSP, and the mobile phase. If initial screening yields partial or no separation, follow a logical optimization workflow.

Diagram: Chiral Method Development Workflow

G Start Racemic Sample (>95% Purity) Screen Screen 2-4 Polysaccharide CSPs (e.g., IA, AD, OD) Heptane/IPA (80/20) Start->Screen Check_Rs Resolution (Rs) > 1.5? Screen->Check_Rs Success Success! Proceed to Optimization & Scale-up Check_Rs->Success Yes No_Sep No Separation or Rs < 0.8 Check_Rs->No_Sep No Partial_Sep Partial Separation 0.8 < Rs < 1.5 Check_Rs->Partial_Sep No Change_Alkane Change Alkane (e.g., to Hexane, n-Heptane) No_Sep->Change_Alkane Screen_New Screen Different CSPs No_Sep->Screen_New Change_Alcohol Change Alcohol Modifier (e.g., to Ethanol, n-Butanol) Partial_Sep->Change_Alcohol Try_Additive Add Basic/Acidic Additive (e.g., DEA / TFA) Partial_Sep->Try_Additive Change_Alcohol->Check_Rs Change_Alcohol->Try_Additive Try_Additive->Check_Rs Screen_New->Screen

Caption: Logical workflow for chiral method development.

Key Optimization Parameters:

  • Alcohol Modifier: This is the most critical parameter in normal-phase chromatography. The type and concentration of the alcohol directly influence retention and selectivity.

    • Why it works: The alcohol competes with the analyte for hydrogen-bonding sites on the CSP. Changing the alcohol (e.g., from isopropanol to ethanol or n-butanol) alters the steric and electronic nature of this competition, which can dramatically impact enantioselectivity.

    • Action: If you have partial separation with isopropanol (IPA), try ethanol (EtOH). EtOH is a stronger hydrogen bond donor and acceptor and can significantly change the separation factor (α).

  • Mobile Phase Additives (Modifiers): For a basic compound like 5-methyl-THIP, a basic additive is often essential for good peak shape, but it can also affect selectivity.

    • Why it works: An additive like diethylamine (DEA) or triethylamine (TEA) acts similarly to how it does in achiral chromatography, blocking non-specific interactions with residual silanols. However, it can also interact with the CSP itself or the analyte, sometimes enhancing and sometimes diminishing chiral recognition.

    • Action: Add 0.1% DEA to your mobile phase. This almost always improves peak shape. If resolution decreases, it indicates the additive is interfering with the specific interactions required for chiral recognition. In rare cases, an acidic additive (like 0.1% TFA) might be tried, but this is less common for basic analytes on these CSPs.

  • Temperature: Column temperature affects the thermodynamics and kinetics of the analyte-CSP interaction.

    • Why it works: Lowering the temperature often increases the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution. However, this comes at the cost of longer run times and higher backpressure.

    • Action: Try running your separation at a lower temperature (e.g., 15°C or 25°C) if your initial run was at ambient or elevated temperatures.

  • Supercritical Fluid Chromatography (SFC): If HPLC methods are proving difficult, SFC is a powerful alternative for preparative chiral separations.[7] It uses supercritical CO₂ as the main mobile phase, which offers high efficiency and faster separations. The same polysaccharide CSPs are used, with an alcohol as a co-solvent.

Part 3: Advanced Troubleshooting

Q5: I suspect my synthesis produced positional isomers (e.g., 6-methyl or 7-methyl) alongside the desired 5-methyl isomer. How can I confirm this and separate them?

Answer: The separation of positional isomers can be as challenging as enantiomeric separation due to their similar physicochemical properties.

  • Confirmation:

    • LC-MS: A high-resolution LC-MS run is the best first step. Positional isomers will have the exact same mass but may have slightly different retention times on a high-efficiency column (e.g., a sub-2µm particle size C18 column with a long, shallow gradient).

    • ¹H NMR Spectroscopy: Careful analysis of a high-field (≥500 MHz) ¹H NMR spectrum of the mixture is crucial. The coupling patterns and chemical shifts of the protons on the saturated pyridine ring will be distinct for each positional isomer.[3] For example, the multiplicity and location of the proton attached to the methyl-bearing carbon will be a key diagnostic. 2D NMR techniques like COSY and HMBC can help piece together the connectivity to confirm which isomer is which.

  • Separation:

    • Achiral Chromatography: You may be able to separate positional isomers using standard chromatography with a high-performance stationary phase. Try a silica or C18 column with smaller particle sizes (e.g., 5 µm) and run a very shallow solvent gradient to maximize resolution.

    • Chiral Chromatography: It is also possible that one of the chiral columns you are screening for enantiomer separation will also separate the positional isomers. In this case, you would see four peaks in your chromatogram (two enantiomeric pairs).

Q6: After isolating a single enantiomer, I notice its enantiomeric excess (ee) degrades over time or upon storage in certain solvents. What could be happening?

Answer: A decrease in enantiomeric excess indicates racemization. For 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, the chiral center is at C5, which is adjacent to a nitrogen atom and part of a six-membered ring.

Plausible Mechanism: Racemization would likely proceed through a reversible ring-opening/ring-closing mechanism or deprotonation/reprotonation at the chiral center if the C5 proton has any appreciable acidity, which is unlikely but possible under strong basic conditions. A more likely route, especially in the presence of trace acid, is via an iminium ion intermediate. Protonation of N4 could facilitate a ring-opening between N4 and C5, leading to an achiral iminium species. Subsequent ring-closing can occur from either face, leading to a racemic mixture.

Mitigation Strategies:

  • pH Control: Store the purified enantiomers as a salt (e.g., HCl or tartrate salt) in a solid form. In solution, use buffered or neutral, aprotic solvents. Avoid strongly acidic or basic conditions.

  • Temperature: Store samples at low temperatures (-20°C or -80°C) to slow down the rate of any potential racemization pathway.

  • Solvent Choice: Store in aprotic solvents like acetonitrile or THF rather than protic solvents like methanol, which could participate in proton transfer.

  • Atmosphere: The tetrahydro-pyridine ring can be susceptible to oxidation to the aromatic imidazo[1,2-a]pyridine, which would destroy the chiral center.[1] Store samples under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.

Protocols

Protocol 1: General Method for Chiral HPLC Screening
  • Sample Preparation: Prepare a ~1 mg/mL solution of your purified racemic 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in the initial mobile phase (e.g., 90:10 Heptane:IPA).

  • Columns: Install a chiral column (e.g., CHIRALPAK® IA-3, 3 µm, 4.6 x 150 mm).

  • Initial Conditions:

    • Mobile Phase A: n-Heptane

    • Mobile Phase B: Isopropanol (IPA)

    • Isocratic Elution: 80% A, 20% B

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 254 nm (or other suitable wavelength).

  • Injection: Inject 5 µL of the sample.

  • Analysis: Observe the chromatogram for peak separation. Calculate the retention factors (k), selectivity (α), and resolution (Rₛ).

  • Iteration: If separation is poor, change the alcohol modifier (e.g., switch to Ethanol) or the alcohol percentage (try 10%, 15%, 30%). If peak shape is poor, add 0.1% DEA to the alcohol modifier.

  • Screening: Repeat steps 2-6 for a set of 2-4 different chiral columns to find the optimal stationary phase.

References

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine . (2023). Current Analytical Chemistry, 19(6), 482-488. Available at: [Link]

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines . ResearchGate. Available at: [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine | Request PDF . ResearchGate. Available at: [Link]

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives . (2010). European Journal of Medicinal Chemistry, 45(4), 1528-1534. Available at: [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes . (2021). Inorganica Chimica Acta, 525, 120469. Available at: [Link]

  • 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . PubChem. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update . (2014). Chemical Communications, 50(89), 13594-13610. Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction . (2020). Molecules, 25(21), 5195. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines . Organic Chemistry Portal. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight . (2022). ACS Omega, 7(26), 22353–22369. Available at: [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis . (2024). Chemical Methodologies, 8(5), 374-391. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction . (2022). Chemistry, 4(4), 1335-1346. Available at: [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View . (2020). Molecules, 25(1), 199. Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction . Semantic Scholar. Available at: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities . (2023). ResearchGate. Available at: [Link]

  • 5-Methyl-3,6,7,8a-tetrahydro-2H-diimidazo[1,2-c:1′,2′-e]pyrido[1,2-a][1][3][6]triazin-5-ium iodide . (2010). Acta Crystallographica Section E: Structure Reports Online, 66(10), o2626. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds . (2021). Molecules, 26(1), 213. Available at: [Link]

  • Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents . (2007). Bioorganic & Medicinal Chemistry, 15(15), 5146-5156. Available at: [Link]

  • Selective synthesis of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine derivatives via a one-pot two-step reaction . (2013). Organic & Biomolecular Chemistry, 11(35), 5921-5928. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update . (2015). Current Topics in Medicinal Chemistry, 15(9), 841-864. Available at: [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction . (2016). Beilstein Journal of Organic Chemistry, 12, 1499-1505. Available at: [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells . (2016). European Journal of Medicinal Chemistry, 110, 199-213. Available at: [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction . (2024). ACS Omega. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines . (2016). Organic & Biomolecular Chemistry, 14(30), 7170-7185. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Welcome to the technical support center for the scale-up synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the transition from laboratory-scale to pilot-plant or manufacturing-scale production of this versatile heterocyclic compound.

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the 5-methyl substituted analog presents a key building block for further chemical exploration.[1] However, scaling up its synthesis introduces challenges that are often not apparent at the bench scale. This guide provides practical, experience-driven advice to navigate these complexities.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Each problem is followed by potential causes and actionable solutions.

Problem 1: Significant Drop in Yield Upon Scale-Up

A common issue is a successful lab-scale synthesis that fails to deliver the expected yield at a larger scale.[2]

Potential Cause Explanation Troubleshooting Steps & Solutions
Inefficient Heat Transfer Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging. This can lead to localized "hot spots" where side reactions or product degradation occur.[2]1. Controlled Reagent Addition: Implement a semi-batch or continuous feeding of one of the reactants to manage the rate of heat generation.[1] 2. Jacketed Reactor with Efficient Cooling: Ensure the reactor's cooling system is adequate for the heat load of the reaction.[1] 3. Solvent Selection: Utilize a solvent with a higher boiling point to better moderate the reaction temperature.[1]
Poor Mixing Inadequate agitation in large reactors can lead to non-homogenous reaction mixtures, affecting reaction kinetics and promoting the formation of byproducts.[2]1. Optimize Stirrer Design and Speed: Use an appropriate impeller (e.g., pitched-blade turbine) and adjust the stirring rate to ensure good mixing without excessive shear. 2. Baffle Installation: If not already present, install baffles in the reactor to improve mixing efficiency.
Changes in Reaction Kinetics The kinetics of the reaction can be affected by the changes in physical parameters during scale-up.1. Re-optimization of Parameters: Re-evaluate and optimize reaction parameters such as temperature, concentration, and catalyst loading at the intended scale.[2]
Quality of Raw Materials Impurities in starting materials that are insignificant at a small scale can have a pronounced negative effect on a larger scale.[2]1. Supplier Qualification: Qualify raw material suppliers and establish stringent quality control for incoming materials.[2]
Problem 2: Formation of Unexpected Impurities

The impurity profile of the crude product may change significantly upon scale-up.

Potential Impurity Type Plausible Cause Mitigation Strategies
Over-oxidation Products The dihydropyridine ring system can be susceptible to oxidation, especially with prolonged reaction times or exposure to air at elevated temperatures.[2]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[2] 2. Controlled Reaction Time: Monitor the reaction closely and quench it promptly upon completion.
Polymerization Byproducts Some intermediates in imidazo[1,2-a]pyridine synthesis can be prone to polymerization, especially at high concentrations or temperatures.1. Lower Reaction Temperature: If feasible for the reaction kinetics, operating at a lower temperature can reduce the rate of polymerization. 2. Dilution: Using a suitable solvent can decrease the concentration of reactive intermediates.[1]
Side-Products from Self-Condensation Aldehyde starting materials can undergo self-condensation (Aldol reaction) under certain conditions.1. Optimize Stoichiometry: Carefully control the stoichiometry of the reactants. 2. Order of Addition: Adding the aldehyde slowly to the reaction mixture can minimize its self-condensation.
Problem 3: Difficulties in Product Isolation and Purification

Isolating the final product with the desired purity can be challenging at a larger scale.

Issue Potential Cause Solutions
Oily Product Instead of Solid The presence of residual solvent or impurities can prevent the product from crystallizing.1. Solvent Screening for Crystallization: Perform a systematic screening of different solvents and solvent mixtures to find optimal conditions for crystallization. 2. Seeding: Use a small amount of pure, crystalline product to seed the supersaturated solution and induce crystallization.
Poor Filterability The crystal habit (shape and size) of the product may be unfavorable for filtration on a large scale.1. Controlled Cooling Profile: Implement a controlled cooling profile during crystallization to promote the growth of larger, more easily filterable crystals. 2. Anti-Solvent Addition: A controlled addition of an anti-solvent can sometimes improve crystal morphology.
Inadequate Purity After Crystallization Impurities may co-crystallize with the product.1. Recrystallization: Perform one or more recrystallization steps from a suitable solvent system. 2. Slurry Wash: Wash the filtered solid with a cold solvent in which the product is sparingly soluble but the impurities are more soluble.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine?

A1: Several synthetic strategies have been developed for the imidazo[1,2-a]pyridine core. For scale-up, one-pot multi-step reactions and catalytic hydrogenation are often preferred for their efficiency and atom economy.[1] A common approach involves the initial formation of the aromatic imidazo[1,2-a]pyridine ring, followed by a reduction of the pyridine ring.[3]

Q2: How can I effectively monitor the progress of the reaction on a large scale?

A2: At-line or in-situ monitoring is crucial for large-scale synthesis.

  • High-Performance Liquid Chromatography (HPLC): This is a robust and quantitative method for tracking the disappearance of starting materials and the formation of the product and any major byproducts.

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC is a rapid and cost-effective technique for quick reaction checks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For at-line monitoring, aliquots can be taken from the reactor, quenched, and analyzed by ¹H NMR to determine the conversion.

Q3: What are the key safety considerations when scaling up this synthesis?

A3:

  • Exotherm Management: Many syntheses of pyridine derivatives can be exothermic. A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is recommended to understand the potential for thermal runaway.[1]

  • Handling of Reagents: Be aware of the hazards associated with all reagents. For example, if using pyridine, it is a highly flammable liquid and harmful if swallowed or in contact with skin.[4][5] Always work in a well-ventilated area and use appropriate personal protective equipment (PPE).

  • Pressure Build-up: If the reaction generates gaseous byproducts, ensure the reactor is equipped with a proper venting system.

Q4: What are the recommended purification methods for large quantities of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine?

A4: While column chromatography is common in the lab, it is often not practical for large-scale purification.

  • Crystallization: This is the most common and cost-effective method for purifying solids at scale. A systematic approach to solvent selection and optimization of crystallization conditions is key.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.

Experimental Protocols

The following is a representative, generalized protocol for a two-step synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, adaptable for scale-up.

Step 1: Synthesis of 5-Methyl-imidazo[1,2-a]pyridine

2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Reaction_Vessel Reaction Vessel (Solvent, Base) 2-Amino-6-methylpyridine->Reaction_Vessel Add alpha-Halo Ketone alpha-Halo Ketone alpha-Halo Ketone->Reaction_Vessel Add Crude_Product Crude 5-Methyl- imidazo[1,2-a]pyridine Reaction_Vessel->Crude_Product Heat & Stir 5-Methyl-imidazo[1,2-a]pyridine 5-Methyl-imidazo[1,2-a]pyridine Hydrogenator Hydrogenator (Solvent, Catalyst, H2) 5-Methyl-imidazo[1,2-a]pyridine->Hydrogenator Charge Filtration Catalyst Filtration Hydrogenator->Filtration Reaction Complete Final_Product 5-Methyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine Filtration->Final_Product Solvent Removal & Purification

Caption: Step 2: Reduction to the final product.

  • Reactor Setup: In a hydrogenation reactor, dissolve the crude 5-Methyl-imidazo[1,2-a]pyridine from Step 1 in a suitable solvent (e.g., methanol or acetic acid).

  • Catalyst Addition: Carefully add a palladium on carbon (Pd/C) catalyst (typically 5-10 wt%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature. Monitor the reaction by hydrogen uptake and/or HPLC analysis of reaction aliquots.

  • Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by crystallization from a suitable solvent system to yield 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a solid.

Data Summary

Comparison of Synthetic Methods for Imidazo[1,2-a]pyridine Core
Method Typical Reagents Advantages for Scale-Up Potential Challenges
One-Pot Multi-Step 2-aminopyridine, aldehyde, isocyanide (Groebke–Blackburn–Bienaymé reaction) [4]High efficiency, reduced unit operations.Can be sensitive to stoichiometry and reagent purity.
Condensation with α-Haloketones 2-aminopyridine, α-haloketoneWell-established, generally reliable.α-Haloketones can be lachrymatory and require careful handling.
Catalytic Hydrogenation Imidazo[1,2-a]pyridine, H₂, Pd/CHigh yields, clean reaction. [3]Requires specialized high-pressure equipment, handling of flammable catalyst.
Mechanochemical Synthesis 2-aminopyridine, methyl glyoxal, ammonium acetateSolvent-free, reduced energy consumption. [1]Scalability can be challenging with ball-milling equipment.

Visualization of Key Processes

General Synthetic Pathway

cluster_0 Step 1: Aromatic Ring Formation cluster_1 Step 2: Pyridine Ring Reduction Start_A 2-Amino-6-methylpyridine Intermediate 5-Methyl-imidazo[1,2-a]pyridine Start_A->Intermediate Condensation/ Cyclization Start_B α-Halo Ketone Start_B->Intermediate Final_Product 5-Methyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine Intermediate->Final_Product Catalytic Hydrogenation (H₂, Pd/C)

Caption: Two-step synthesis of the target compound.

Troubleshooting Workflow for Low Yield

Problem Low Yield on Scale-Up Check_Mixing Is Mixing Adequate? Problem->Check_Mixing Check_Temp Is Temperature Controlled? Check_Mixing->Check_Temp Yes Improve_Mixing Optimize Stirring/ Baffles Check_Mixing->Improve_Mixing No Check_Purity Are Raw Materials Pure? Check_Temp->Check_Purity Yes Improve_Cooling Enhance Cooling/ Slow Addition Check_Temp->Improve_Cooling No Qualify_Materials Qualify Suppliers/ Test Purity Check_Purity->Qualify_Materials No Reoptimize Re-optimize Parameters at Scale Check_Purity->Reoptimize Yes Improve_Mixing->Reoptimize Improve_Cooling->Reoptimize Qualify_Materials->Reoptimize

Caption: Decision tree for troubleshooting low yield.

References

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... [Link]

  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]

  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • ACS Publications. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link]

  • RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]

  • ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]

  • ResearchGate. (n.d.). Crystallization and Purification. [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-3,6,7,8a-tetrahydro-2H-diimidazo[1,2-c:1',2'-e]pyrido[1,2-a]t[1][4][6]riazin-5-ium iodide. [Link]

  • ResearchGate. (2025). An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. [Link]

  • PubMed. (n.d.). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. [Link]

  • RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • National Center for Biotechnology Information. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • MDPI. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]

  • ResearchGate. (n.d.). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. [Link]

  • PubMed. (n.d.). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. [Link]

  • PubMed. (2010). 5-Methyl-3,6,7,8a-tetra-hydro-2H-diimidazo[1,2-c:1',2'-e]pyrido[1,2-a]t[1][4][6]riazin-5-ium iodide. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • National Center for Biotechnology Information. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Welcome to the dedicated technical support resource for the synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthetic process. Our goal is to empower you with the expertise to minimize impurities, optimize yields, and ensure the highest quality of your target compound.

This document is structured as a dynamic troubleshooting guide and an extensive FAQ section. We delve into the causality behind common synthetic hurdles and provide field-proven, actionable solutions.

Diagram: Synthetic Pathway and Potential Impurity Formation

Below is a generalized synthetic pathway for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, highlighting critical stages where impurities may arise.

cluster_0 Starting Materials & Precursors cluster_1 Key Reaction Stages cluster_2 Final Product & Purification cluster_3 Potential Impurities 2-aminopyridine_derivative Substituted 2-Aminopyridine cyclization Cyclization to Imidazo[1,2-a]pyridine core 2-aminopyridine_derivative->cyclization carbonyl_compound α-Halo Ketone/Aldehyde carbonyl_compound->cyclization reduction Reduction of Pyridine Ring cyclization->reduction unreacted_sm Unreacted Starting Materials cyclization->unreacted_sm isomeric_impurity Isomeric Impurities cyclization->isomeric_impurity incomplete_cyclization Incompletely Cyclized Intermediate cyclization->incomplete_cyclization final_product 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine reduction->final_product over_reduction Over-reduced Byproducts reduction->over_reduction purification Purification (Chromatography/Recrystallization) final_product->purification oxidation_products Oxidation Products purification->oxidation_products

Caption: Synthetic workflow and common impurity checkpoints.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine?

Impurities can be introduced at various stages of the synthesis. The most common sources include:

  • Starting Materials: Purity of the initial substituted 2-aminopyridine and the carbonyl compound is critical. Impurities in these reagents can carry through the synthesis or participate in side reactions.

  • Side Reactions: Competing reactions such as dimerization of the 2-aminopyridine precursor, polymerization, or the formation of hydroxypyridines can occur, especially under harsh reaction conditions.[1]

  • Incomplete Reactions: Failure to drive the cyclization or reduction steps to completion will result in the presence of starting materials or intermediates in the final product.

  • Isomer Formation: Depending on the substitution pattern of the starting materials and the reaction conditions, the formation of constitutional isomers of the desired product is possible.

  • Degradation: The final product or intermediates may degrade upon exposure to air, light, or extreme temperatures, leading to oxidation or other degradation products.

Q2: I am observing a byproduct with the same mass as my product in the mass spectrum. What could it be and how can I confirm its identity?

An impurity with the same mass as the target molecule is likely an isomer. In the context of imidazo[1,2-a]pyridine synthesis, isomeric impurities can arise from the cyclization step, especially if the starting 2-aminopyridine has substituents that could direct the cyclization to a different position.

Confirmation of Isomeric Impurities:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. The chemical shifts and coupling constants of the protons and carbons on the heterocyclic rings will be distinct for each isomer. A detailed comparison of the NMR spectra of your product with known spectra of potential isomers is recommended.[2]

  • Chromatographic Separation: Isomers can often be separated using high-performance liquid chromatography (HPLC) or gas chromatography (GC) with an appropriate column and mobile phase. Developing a robust chromatographic method is key to both identifying and quantifying isomeric impurities.

  • 2D NMR Techniques: Advanced NMR techniques such as COSY, HSQC, and HMBC can provide definitive structural elucidation by establishing connectivity between protons and carbons.

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of imidazo[1,2-a]pyridine derivatives can be attributed to several factors.[3] A systematic approach to troubleshooting is essential.

Potential Cause Explanation Recommended Solution
Suboptimal Reaction Conditions The reaction temperature, time, or concentration may not be optimal for the specific substrates being used.Systematically vary the reaction temperature and time while monitoring the reaction progress by TLC or LC-MS. Adjust the concentration of reactants to favor the desired reaction pathway.
Poor Quality Reagents Impurities in starting materials or solvents can inhibit the reaction or lead to side products.Ensure the purity of all starting materials and use anhydrous solvents where necessary. Consider purifying starting materials before use.
Inefficient Catalyst If a catalyst is used, it may be inactive or poisoned by impurities.Use a fresh batch of catalyst. If using a heterogeneous catalyst, ensure it is properly activated. Screen different catalysts to find the most effective one for your specific transformation.
Side Reactions As mentioned previously, side reactions can consume starting materials and reduce the yield of the desired product.Modify reaction conditions to minimize side reactions (e.g., lower temperature, inert atmosphere). The order of reagent addition can also be critical in multi-component reactions.[3]

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section provides a detailed breakdown of common impurities encountered during the synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, along with their causes and recommended solutions.

Impurity Profile 1: Unreacted Starting Materials
  • Observation: Presence of peaks corresponding to the starting 2-aminopyridine derivative and/or the α-halo ketone in the crude product analysis (TLC, LC-MS, GC-MS).

  • Causality:

    • Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed to completion.

    • Stoichiometry Imbalance: An incorrect molar ratio of reactants was used.

    • Poor Reagent Reactivity: One of the starting materials is not sufficiently reactive under the chosen conditions.

  • Troubleshooting and Mitigation:

    • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Extend the reaction time if starting materials are still present.

    • Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of one reagent may be beneficial in some cases.

    • Increase Temperature: Gradually increase the reaction temperature in small increments, while monitoring for the formation of degradation products.

    • Catalyst Screening: If applicable, screen different catalysts or increase the catalyst loading. For instance, in copper-catalyzed syntheses of imidazo[1,2-a]pyridines, the choice of copper salt and ligand can significantly impact the reaction efficiency.[4]

Impurity Profile 2: Incompletely Cyclized Intermediate
  • Observation: A significant peak in the LC-MS or a spot on the TLC plate that corresponds to the expected intermediate prior to the final cyclization.

  • Causality:

    • Insufficient Energy for Cyclization: The activation energy for the intramolecular cyclization step has not been overcome.

    • Steric Hindrance: Bulky substituents on the starting materials may hinder the cyclization process.

    • Unfavorable Reaction Medium: The solvent may not be optimal for promoting the cyclization.

  • Troubleshooting and Mitigation:

    • Increase Reaction Temperature: Providing more thermal energy can often drive the cyclization to completion.

    • Change of Solvent: Experiment with solvents of different polarities. A more polar solvent may stabilize the transition state of the cyclization.

    • Use of a Base or Acid Catalyst: Depending on the specific mechanism, the addition of a suitable base or acid can catalyze the cyclization step. For example, the Tschitschibabin reaction for synthesizing imidazo[1,2-a]pyridines is often facilitated by a base.[5]

Impurity Profile 3: Over-reduction or Incomplete Reduction Products
  • Observation: During the reduction of the imidazo[1,2-a]pyridine core to the tetrahydro derivative, the presence of partially reduced or over-reduced species.

  • Causality:

    • Non-selective Reducing Agent: The chosen reducing agent may not be selective for the pyridine ring.

    • Harsh Reaction Conditions: High pressure or temperature during hydrogenation can lead to over-reduction.

    • Insufficient Reducing Agent or Reaction Time: Incomplete reduction will leave the aromatic imidazo[1,2-a]pyridine as an impurity.

  • Troubleshooting and Mitigation:

    • Choice of Reducing Agent: For the selective reduction of the pyridine ring, catalytic hydrogenation (e.g., with H₂/Pd/C or PtO₂) is commonly employed. The choice of catalyst and solvent can influence selectivity.

    • Control of Reaction Conditions: Carefully control the hydrogen pressure, temperature, and reaction time. Start with milder conditions and gradually increase the intensity if the reaction is incomplete.

    • Monitoring: Monitor the reaction closely by LC-MS or GC-MS to determine the optimal endpoint and avoid over-reduction.

Experimental Protocols

Protocol 1: General Procedure for Impurity Profiling by HPLC-UV

This protocol provides a starting point for developing an analytical method to assess the purity of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude or purified product.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Start with 95% A and 5% B.

      • Linearly increase to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak and any impurity peaks.

    • For identification, couple the HPLC system to a mass spectrometer (LC-MS).

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to create a slurry.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system.

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone). The optimal gradient will need to be determined by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

References

  • Vamos, M., & Cosford, N. D. P. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 80(15), 7882–7888. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Praveen, C., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37056–37066. [Link]

  • Khan, I., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22359–22374. [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [https://www.researchgate.net/publication/380459891_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Katritzky, A. R., & Dennis, N. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2010(8), 16-24. [Link]

  • de Souza, M. V. N., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [https://www.researchgate.net/publication/381017056_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]

  • Adams, R., & Dix, J. S. (1958). The Reaction of 2-Aminopyridine with α-Halo Ketones. Journal of the American Chemical Society, 80(18), 4975-4978. [Link]

  • Guchhait, S. K., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1437–1443. [Link]

  • Vovk, M. V., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7567. [Link]

  • University of Lucknow. (n.d.). Heterocyclic Compounds. [Link]

  • Mohammadi, A. A., et al. (2021). Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. Molecular Diversity, 25(1), 509–516. [Link]

  • Chen, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(27), 5345-5350. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient Synthesis of Tetrahydroimidazo[1,2-a]pyridines

Welcome to the technical support center for the synthesis of tetrahydroimidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydroimidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. As Senior Application Scientists, we provide this resource to bridge the gap between theoretical knowledge and practical application, ensuring your syntheses are both efficient and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for synthesizing tetrahydroimidazo[1,2-a]pyridines and related imidazo[1,2-a]pyridines?

A1: The synthesis of the imidazo[1,2-a]pyridine core, including its tetrahydro derivatives, is versatile, employing several catalytic strategies. The choice depends heavily on the specific reaction type (e.g., multicomponent reaction, cyclization) and the desired substitution pattern. The main classes include:

  • Metal Catalysts: Transition metals are widely used, particularly for oxidative cyclizations and coupling reactions. Copper (e.g., CuI, CuBr) and gold (e.g., PicAuCl₂) are prominent.[1][2][3] Copper catalysts are often used in aerobic conditions to facilitate oxidative C-N bond formation.[2][3] Gold catalysts have shown efficacy in mild conditions for activating alkynes for cyclization with pyridine N-oxides.[1]

  • Acid Catalysts: Both Brønsted acids (e.g., TFA, MsOH, HClO₄, NH₄Cl) and Lewis acids are employed, especially in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction.[1][4][5] These catalysts activate carbonyls or form reactive imine intermediates, facilitating the key cyclization step.[5]

  • Iodine-Mediated Systems: Molecular iodine (I₂) is an effective metal-free catalyst, often used to promote oxidative C-N bond formation through the generation of reactive radical intermediates.[6]

  • Catalyst-Free Systems: A growing number of protocols operate under catalyst- and solvent-free conditions, driven by the principles of green chemistry.[7][8] These methods often rely on the intrinsic reactivity of the starting materials, sometimes enhanced by microwave irradiation or ultrasound.[9] Such approaches are advantageous for their simplicity, high yields, and environmental friendliness.[7]

Q2: How do I select the optimal catalyst for my specific substrates?

A2: Catalyst selection is a multifactorial decision. The electronic nature of your substrates is a primary consideration.

  • For Electron-Rich Substrates: These substrates are generally more reactive. Milder catalytic systems, or even catalyst-free conditions, may be sufficient. For example, in copper-catalyzed reactions with aminopyridines and nitroolefins, electron-rich substrates tend to give better yields.[3]

  • For Electron-Deficient Substrates: These often require more robust activation. A stronger Lewis acid or a more active transition metal catalyst might be necessary to achieve good conversion.

  • For Sterically Hindered Substrates: Steric hindrance can slow down the reaction. Increasing the catalyst loading or switching to a less bulky catalyst may be required. Additionally, higher reaction temperatures can help overcome the activation energy barrier.

The diagram below outlines a general decision-making workflow for catalyst selection.

sub_analysis Analyze Substrates (Electronic & Steric Properties) er_subs Electron-Rich or Unhindered Substrates sub_analysis->er_subs Simple ed_subs Electron-Deficient or Sterically Hindered Substrates sub_analysis->ed_subs Complex cat_free Consider Catalyst-Free or Mild Acid Catalyst (e.g., NH4Cl) er_subs->cat_free metal_cat Select Transition Metal (e.g., CuI, PicAuCl2) or Stronger Acid ed_subs->metal_cat optimization Optimize Conditions (Solvent, Temperature, Time) cat_free->optimization metal_cat->optimization

Caption: Catalyst selection workflow based on substrate properties.

Q3: What are the main advantages of pursuing a catalyst-free synthesis?

A3: Catalyst-free synthesis represents a significant advancement in green chemistry. The primary benefits include:

  • Simplified Purification: Eliminating the catalyst removes a major source of contamination, making product isolation and purification significantly easier and reducing the use of chromatography solvents.

  • Cost-Effectiveness: It avoids the cost associated with often expensive and sensitive metal catalysts or reagents.

  • Environmental Friendliness: By removing the catalyst and often the solvent, these methods generate less chemical waste, aligning with green chemistry principles.[7]

  • High Atom Economy: Many catalyst-free multicomponent reactions proceed with high atom economy, as most of the atoms from the starting materials are incorporated into the final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of tetrahydroimidazo[1,2-a]pyridines.

Problem 1: Low or No Product Yield

Potential CauseScientific Explanation & Recommended Solution
1a. Ineffective Catalyst or Conditions Explanation: The catalyst may be inactive, or the reaction conditions are not optimal for the chosen catalytic system. For instance, in gold-catalyzed reactions, platinum and copper catalysts were found to be completely ineffective, while certain gold(I) catalysts reacted sluggishly.[1] The choice of acid co-catalyst is also critical; MsOH or TFA provided the best conversions in this system.[1] Solution:Screen Catalysts: If using a metal-catalyzed approach, screen a small panel of catalysts. For example, in copper-catalyzed syntheses of imidazo[1,2-a]pyridines from nitroolefins, CuBr was identified as the most effective catalyst.[3] • Optimize Solvent: The solvent plays a crucial role. In the gold-catalyzed synthesis, dichloromethane was the solvent of choice, while toluene and others gave no product.[1] For some multicomponent reactions, protic solvents like n-BuOH can facilitate product precipitation and improve yields.[5] • Adjust Temperature: Many reactions are temperature-sensitive. While some catalyst-free methods work well at room temperature, others require heating (e.g., 80°C for Cu-catalyzed reactions) or microwave irradiation to proceed efficiently.[3][9]
1b. Poor Substrate Reactivity Explanation: The electronic properties of your starting materials heavily influence their reactivity. Electron-withdrawing groups can deactivate the pyridine ring, making the initial nucleophilic attack more difficult. Solution:Switch Catalytic System: If a mild acid catalyst isn't working, a more powerful system may be needed. A transition metal catalyst can often overcome the lower reactivity of deactivated substrates. • Modify Substrates: If possible, consider using starting materials with less deactivating substituents or protecting groups that can be removed post-synthesis.
1c. Incomplete Reaction Explanation: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or catalyst deactivation over time. Solution:Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials. • Extend Reaction Time: If starting material is still present, extend the reaction time. For some syntheses, reactions can run for 15 hours or more.[1] • Increase Temperature: Carefully increase the reaction temperature in increments to see if conversion improves, but be mindful of potential side product formation.

The following flowchart provides a systematic approach to diagnosing low-yield reactions.

start Low Yield Observed check_sm Check TLC/LC-MS: Is Starting Material (SM) Present? start->check_sm sm_present Yes, SM is Present check_sm->sm_present Yes no_sm No, SM is Consumed check_sm->no_sm No action1 Extend Reaction Time or Increase Temperature sm_present->action1 action2 Check for Catalyst Inactivity (Purity, Loading) sm_present->action2 action3 Investigate Side Reactions (Check for multiple spots on TLC) no_sm->action3 action4 Review Work-up Procedure (Product loss during extraction/purification?) no_sm->action4

Caption: Troubleshooting flowchart for low-yield reactions.

Problem 2: Formation of Multiple Side Products

Potential CauseScientific Explanation & Recommended Solution
2a. Competing Reaction Pathways Explanation: The reactants may be participating in undesired pathways. A classic example is in the Groebke-Blackburn-Bienaymé reaction, where the initially formed imine intermediate is crucial. If conditions are not optimal, this intermediate can decompose or react via other pathways before cyclization.[5] Solution:Control Stoichiometry: Using a slight excess (e.g., 1.35 equivalents) of the more volatile or reactive components can sometimes push the equilibrium towards the desired product.[5] • Lower Temperature: Higher temperatures can provide the activation energy for undesired side reactions. Running the reaction at a lower temperature, even if it requires a longer time, can significantly improve selectivity. • Change Catalyst: The catalyst can influence regioselectivity. A bulkier catalyst might sterically hinder an undesired pathway.
2b. Decomposition of Product or Reactants Explanation: The product or starting materials may be unstable under the reaction conditions (e.g., strong acid, high heat). This leads to a complex mixture of degradation products. Solution:Use Milder Conditions: Switch to a milder acid catalyst (e.g., from HClO₄ to NH₄Cl).[4][5] Explore catalyst-free options or methods that run at room temperature.[7][8] • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.

Problem 3: Difficulty in Product Purification

Potential CauseScientific Explanation & Recommended Solution
3a. Catalyst Residue Explanation: Residual catalyst can co-elute with the product or complicate purification. This is common with both metal catalysts and non-volatile acid catalysts. Solution:Aqueous Work-up: For acid catalysts like TFA or NH₄Cl, a simple aqueous wash (e.g., with saturated NaHCO₃ solution followed by brine) during the work-up is usually sufficient to remove them. • Filtration: Heterogeneous catalysts (e.g., graphene oxide) or solid-supported catalysts can be easily removed by simple filtration.[6] • Complexation/Precipitation: Residual metal catalysts can sometimes be removed by washing with a solution that can complex the metal (e.g., dilute ammonium hydroxide for copper).
3b. Formation of Closely-Eluting Byproducts Explanation: Side products may have very similar polarity to the desired product, making separation by column chromatography challenging. Solution:Optimize Chromatography: Experiment with different solvent systems. A less polar solvent system often provides better separation. Consider using a gradient elution. • Recrystallization: If the product is a solid, recrystallization is an excellent and scalable purification technique that can remove closely-related impurities. • Derivative Formation: In difficult cases, the product can be converted to a derivative that is easier to purify, followed by a deprotection step.

Experimental Protocols & Data

Protocol 1: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

This protocol is adapted from a procedure for the one-pot synthesis from aminopyridines and nitroolefins using air as the oxidant.[3]

  • To a round-bottom flask, add:

    • 2-aminopyridine (1.0 mmol)

    • Nitroolefin (1.2 mmol)

    • CuBr (0.1 mmol, 10 mol%)

    • N,N-Dimethylformamide (DMF) (3 mL)

  • Stir the mixture in a vessel open to the air (or under an air balloon).

  • Heat the reaction mixture to 80°C.

  • Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 10 mL) and then with saturated brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Catalyst Performance Comparison Table

The following table summarizes the performance of different catalytic systems reported in the literature for the synthesis of imidazo[1,2-a]pyridine scaffolds.

Catalyst SystemStarting MaterialsSolventTemp.Typical YieldKey AdvantageReference
None Heterocyclic Ketene Aminals, Triethoxymethane, NitroalkenesSolvent-FreeRT73-93%Environmentally friendly, high yield, simple operation[7]
PicAuCl₂ / TFA Pyridine N-oxide, Terminal AlkynesDichloromethane40°C~72%Mild conditions, tolerates various functional groups[1]
NH₄Cl 2-Azidobenzaldehyde, 2-Aminopyridine, IsocyanideMethanol60°C~89%Green catalyst, efficient under conventional or MW heating[4]
CuBr / Air 2-Aminopyridine, NitroolefinDMF80°Cup to 90%Uses air as a green oxidant, good functional group tolerance[3]
HClO₄ 2-Aminopyridine, Isatin, Isocyaniden-ButanolReflux42-85%One-pot access to complex tetracyclic fused systems[5]
None / MW 2-Aminopyridine, α-BromoketoneH₂O-IPAMWExcellentCatalyst-free, green solvent, rapid reaction times[9]
Mechanistic Insight: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful three-component reaction for synthesizing imidazo[1,2-a]pyridines. The catalyst, typically a Brønsted or Lewis acid, plays a key role in the initial activation step.

cluster_0 GBB Reaction Mechanism start 2-Aminopyridine + Aldehyde imine Imine Intermediate (Protonated) start->imine Acid Catalyst (H+) cycloadd [4+1] Cycloaddition imine->cycloadd isocyanide + Isocyanide isocyanide->cycloadd nitrilium Nitrilium Ion Intermediate cycloadd->nitrilium cyclization Intramolecular Cyclization nitrilium->cyclization Tautomerization & Attack product Imidazo[1,2-a]pyridine cyclization->product

Caption: Simplified mechanism of the acid-catalyzed GBB reaction.

References

  • Yu, F., Yan, S., Huang, R., Tang, Y., & Lin, J. (2011). Three-component solvent-free synthesis of highly substituted tetra-hydroimidazo[1,2-a]pyridines. RSC Advances, 1(4), 596. [Link]

  • D’Angelo, N., et al. (2011). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health. [Link]

  • Li, Z., et al. Designing Tetrahydroimidazo[1,2-a]pyridine Derivatives via Catalyst-free Aza-Diels−Alder Reaction (ADAR) and Their Insecticidal Evaluation. Journal of Agricultural and Food Chemistry. [Link]

  • Mhlanga, N., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. National Institutes of Health. [Link]

  • Rojas-León, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Rojas-León, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • Asghari, S., et al. (2021). Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. Molecular Diversity. [Link]

  • Paudler, W. W., & Kuder, J. E. (1966). Preparation and New Reactions of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Synthesis of imidazo[1,2‐a]pyridines by transition metal‐catalyzed protocol. [Link]

  • Rojas-León, A., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]

  • Shinde, S. D., et al. (2015). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]

  • Wang, L., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]

  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. [Link]

  • Zhu, J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society. [Link]

  • Yang, K., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. National Institutes of Health. [Link]

  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Validation of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a GABA-A Receptor Modulator

This guide provides a comprehensive framework for the biological validation of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a member of the medicinally significant imidazo[1,2-a]pyridine class of compounds. The imi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological validation of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a member of the medicinally significant imidazo[1,2-a]pyridine class of compounds. The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of therapeutics targeting the central nervous system, most notably as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Clinically successful drugs such as the hypnotic zolpidem and the anxiolytic alpidem feature this core structure, underscoring its importance.[3][4] This document outlines a systematic approach to characterize the biological activity of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, comparing its potential efficacy and potency against established GABA-A receptor modulators.

The primary hypothesis to be tested is that 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine acts as a positive allosteric modulator (PAM) at the benzodiazepine binding site of the GABA-A receptor. This guide will detail the necessary experimental protocols, from initial binding affinity determination to functional characterization of receptor modulation, providing researchers with a robust methodology for its evaluation.

Comparative Molecular Framework

To contextualize the biological activity of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, it is essential to compare it with well-characterized compounds that target the GABA-A receptor. We have selected three benchmarks:

  • Zolpidem: An imidazopyridine derivative widely prescribed as a hypnotic, known for its high affinity and selectivity for the α1 subunit of the GABA-A receptor.[5][6]

  • Alpidem: Another imidazopyridine with anxiolytic properties, also interacting with the benzodiazepine binding site of the GABA-A receptor.[7][8]

  • Diazepam: A classical benzodiazepine that acts as a non-selective positive allosteric modulator of GABA-A receptors containing α1, α2, α3, and α5 subunits.[9]

The structural comparison of these molecules provides a basis for understanding potential similarities and differences in their interaction with the receptor.

CompoundChemical StructureClassKnown Primary Activity
5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Chemical structure of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridineTetrahydroimidazo[1,2-a]pyridinePutative GABA-A Receptor Modulator
Zolpidem Chemical structure of ZolpidemImidazo[1,2-a]pyridineHypnotic (GABA-A PAM)
Alpidem Chemical structure of AlpidemImidazo[1,2-a]pyridineAnxiolytic (GABA-A PAM)
Diazepam Chemical structure of DiazepamBenzodiazepineAnxiolytic, Sedative (GABA-A PAM)

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions.[10] This leads to hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission. Positive allosteric modulators like benzodiazepines and imidazopyridines bind to a site distinct from the GABA binding site (the benzodiazepine site) and enhance the effect of GABA, increasing the frequency of channel opening.[9]

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride Channel (Closed) GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A Binds to orthosteric site PAM 5-Methyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine (or other PAMs) PAM->GABA_A Binds to allosteric (BZD) site

Caption: GABA-A receptor signaling pathway.

Experimental Validation Workflow

A two-pronged approach is recommended for the comprehensive validation of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine's biological activity: a radioligand binding assay to determine its affinity for the receptor, followed by an electrophysiological assay to assess its functional effect.

validation_workflow start Start: Synthesize & Purify 5-Methyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay electro_assay Two-Electrode Voltage Clamp (Determine EC50 & Efficacy) start->electro_assay data_analysis Comparative Data Analysis binding_assay->data_analysis electro_assay->data_analysis conclusion Conclusion: Characterize Biological Activity data_analysis->conclusion

Caption: Experimental workflow for validation.

Detailed Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity (Ki)

This assay quantifies the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Materials:

  • Membrane Preparation: Rat cerebral cortex tissue.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist).

  • Non-specific binding control: Diazepam (10 µM).

  • Test Compounds: 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, Zolpidem, Alpidem, Diazepam.

  • Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

  • Membrane Preparation: a. Homogenize rat cerebral cortex in ice-cold homogenization buffer. b. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation. This step is crucial for washing the membranes and removing endogenous GABA. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay: a. In a 96-well plate, add assay buffer, the membrane preparation (50-100 µg of protein), [³H]-Flumazenil (at a final concentration near its Kd, typically 1-2 nM), and varying concentrations of the test compound (from 10⁻¹¹ to 10⁻⁵ M). b. For total binding, add only the radioligand and membranes. c. For non-specific binding, add the radioligand, membranes, and a saturating concentration of unlabeled diazepam (10 µM). d. Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration and Quantification: a. Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. b. Wash the filters quickly with ice-cold assay buffer. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity (EC50)

This assay measures the functional modulation of the GABA-A receptor by the test compound in a living cell system.

Objective: To determine the EC50 (half-maximal effective concentration) and the maximal potentiation of GABA-evoked currents by 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Materials:

  • Expression System: Xenopus laevis oocytes.

  • cRNA: cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2 for a common subtype).

  • Solutions:

    • Oocyte Ringer's solution (OR2).

    • Recording solution (containing defined ion concentrations).

    • GABA stock solution.

    • Test compound stock solutions.

  • Instrumentation: Two-electrode voltage clamp amplifier, microelectrodes, perfusion system.[11][12]

Protocol:

  • Oocyte Preparation and cRNA Injection: a. Harvest and defolliculate Xenopus laevis oocytes. b. Inject the oocytes with a mixture of cRNAs for the α1, β2, and γ2 subunits of the GABA-A receptor. The ratio of cRNAs is critical for proper receptor assembly. c. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with the recording solution. b. Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection). c. Clamp the membrane potential at a holding potential of -60 to -80 mV. d. Apply a low concentration of GABA (the EC5-EC20 concentration, determined separately) to elicit a baseline current. e. Co-apply the same concentration of GABA with varying concentrations of the test compound (from 10⁻⁹ to 10⁻⁵ M). f. Record the potentiation of the GABA-evoked current at each concentration of the test compound.

  • Data Analysis: a. Measure the peak amplitude of the current in the presence of GABA alone and with each concentration of the test compound. b. Calculate the percentage potentiation relative to the GABA-alone response. c. Plot the percentage potentiation against the logarithm of the test compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum potentiation (Emax).

Comparative Performance Data

The following table presents literature-derived data for the comparator compounds and serves as a template for the experimental data that would be generated for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

CompoundKi (nM) at BZD site (α1β2γ2)EC50 (nM) for GABA Potentiation (α1β2γ2)α-Subunit Selectivity
5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine To be determinedTo be determinedTo be determined
Zolpidem ~13-20[5][6]~33[7]α1 > α2, α3 >> α5[5][6]
Alpidem ~0.5-28[7]Variable, potentiation observed[13]Preferential for α1[4]
Diazepam ~20-50~26-42[7][14]α1 ≈ α2 ≈ α3 ≈ α5[9]

Conclusion

The proposed validation strategy provides a rigorous and comprehensive approach to characterizing the biological activity of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. By systematically determining its binding affinity and functional modulation of the GABA-A receptor, and comparing these parameters to well-established drugs like zolpidem, alpidem, and diazepam, researchers can accurately position this novel compound within the landscape of CNS modulators. The detailed protocols and comparative framework outlined in this guide are designed to ensure scientific integrity and generate reliable data for drug development professionals. The results of these experiments will be crucial in determining the therapeutic potential of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and guiding future structure-activity relationship studies.

References

  • Crestani, F., Martin, J. R., Möhler, H., & Rudolph, U. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British journal of pharmacology, 131(7), 1251–1254.
  • Puia, G., Ducic, I., Vicini, S., & Costa, E. (1993). Zolpidem functionally discriminates subtypes of native GABAA receptors in acutely dissociated rat striatal and cerebellar neurons. The Journal of pharmacology and experimental therapeutics, 266(3), 1278–1284.
  • Langer, S. Z., Arbilla, S., Scatton, B., Niddam, R., & George, P. (1990). Receptors involved in the mechanism of action of alpidem.
  • Stewart, V. C., Morris, H. V., & Henderson, R. M. (2004). Competitive Antagonism of Etomidate Action by Diazepam: In Vitro GABAA Receptor and In Vivo Zebrafish Studies. Anesthesiology, 101(2), 373-380.
  • BenchChem. (n.d.). Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603.
  • Hanson, S. M., & Czajkowski, C. (2008). Structural determinants for high-affinity zolpidem binding to GABA-A receptors. Molecular pharmacology, 73(1), 231–240.
  • Sanna, E., Busonero, F., Talani, G., Carta, M., & Biggio, G. (2002). Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different. Molecular pharmacology, 61(6), 1345–1352.
  • Hanson, S. M., & Czajkowski, C. (2008). Structural Determinants for High-Affinity Zolpidem Binding to GABA-A receptors. Molecular Pharmacology, 73(1), 231–240.
  • Gielen, M., Le, Q. T., & Czajkowski, C. (2012). Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(17), 5707–5715.
  • Perrais, D., & Ropert, N. (1999). Effect of Zolpidem on Miniature IPSCs and Occupancy of Postsynaptic GABAA Receptors in Central Synapses. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(2), 578–588.
  • Granja, R., Gunnersen, D., Wong, G., Valeyev, A., & Skolnick, P. (1997). Diazepam enhancement of GABA-gated currents in binary and ternary GABAA receptors: relationship to benzodiazepine binding site density. Journal of molecular neuroscience : MN, 9(3), 187–195.
  • Campo-Soria, C., Chang, Y., & Weiss, D. S. (2006). Mechanism of action of benzodiazepines on GABAA receptors. British journal of pharmacology, 148(7), 984–990.
  • Baur, R., Hösli, M., & Sigel, E. (2016). Zolpidem is a potent stoichiometry-selective modulator of α1β3 GABAA receptors: Evidence of a novel benzodiazepine site in the α1-α1 interface. Scientific reports, 6, 28674.
  • van Rijk, J., Vinkers, C. H., van der Wee, N. J., & Olivier, B. (2012).
  • Sadeghi, H., Ghavimi, H., & Al-Shorbagy, M. Y. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian journal of pharmaceutical research : IJPR, 11(3), 819–825.
  • Hart, T., Lindsley, C. W., & Stahl, S. M. (2020). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. Frontiers in neuroscience, 14, 640.
  • Richter, L., de Graaf, C., Sieghart, W., Varagic, Z., Mörzinger, M., de Esch, I. J., Ecker, G. F., & Ernst, M. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands.
  • Langer, S. Z., Faure-Halley, C., Dennis, T., Scatton, B., Arbilla, S., & Langer, S. Z. (1992). The selectivity of zolpidem and alpidem for the α 1-subunit of the GABAA receptor. European Neuropsychopharmacology, 2(3), 232-234.
  • Sieghart, W., & Savic, M. M. (2018). International Union of Basic and Clinical Pharmacology. CVI: GABAA Receptor Ligands and Their Allosteric Binding Sites. Pharmacological reviews, 70(3), 459–480.
  • Ortinski, P. I., Lu, C., Takagaki, K., Jin, H., & Pierce, J. P. (2013). Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons. Frontiers in neural circuits, 7, 199.
  • Baur, R., M, Z., & Sigel, E. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS chemical neuroscience, 9(6), 1434–1443.
  • Pehl, U., Leisgen, C., Gampe, K., & Günther, E. (2004). Automated Higher-Throughput Compound Screening on Ion Channel Targets Based on the Xenopus laevis Oocyte Expression System. Assay and drug development technologies, 2(5), 515-524.
  • Vicini, S., & Ortinski, P. I. (2004). GABA(A) receptor alpha-1 subunit deletion alters receptor subtype assembly, pharmacological and behavioral responses to benzodiazepines and zolpidem. The Journal of pharmacology and experimental therapeutics, 309(3), 1081–1088.
  • Baur, R., & Sigel, E. (2005). Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits. British journal of pharmacology, 146(6), 879–884.
  • npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes.
  • Hart, T., Lindsley, C. W., & Stahl, S. M. (2020). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. Frontiers in neuroscience, 14, 640.
  • Bio-protocol. (2021). Xenopus oocytes and two-electrode voltage clamp (TEVC) recordings.
  • Baur, R., M, Z., & Sigel, E. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS chemical neuroscience, 9(6), 1434–1443.
  • Schwarz, W., & Rettinger, J. (2014). Two-electrode voltage-clamp (TEVC).
  • Lin, Y. F., & Chen, C. C. (2014). Two-electrode voltage clamp. Bio-protocol, 4(13), e1153.
  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol.
  • Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner journal, 13(2), 214–223.
  • Richter, L., de Graaf, C., Sieghart, W., Varagic, Z., Mörzinger, M., de Esch, I. J., Ecker, G. F., & Ernst, M. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands.
  • Cutrera, R. A., & Giusti, P. (1993). Pharmacological and behavioral profile of alpidem as an anxiolytic. Pharmacology, biochemistry, and behavior, 45(1), 121–126.
  • Mereu, G., Passino, N., Carcangiu, P., & Biggio, G. (1991). Reduction of reticulata neuronal activity by zolpidem and alpidem, two imidazopyridines with high affinity for type I benzodiazepine receptors. Neuropharmacology, 30(10), 1071–1076.
  • De Sarro, G., Chimirri, A., De Sarro, A., Gitto, R., Grasso, S., & Zappala, M. (1997). Alpidem analogues containing a GABA or glycine moiety as new anticonvulsant agents. Pharmacological research, 36(3), 221–229.
  • Dixon, C., Sah, P., Lynch, J. W., & Keramidas, A. (2014). Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity. British journal of pharmacology, 171(14), 3523–3535.
  • Hadingham, K. L., Wafford, K. A., Thompson, S. A., Palmer, K. J., & Whiting, P. J. (1996). Binding affinity (nanomolar) of benzodiazepine site ligands at 1-532s GABA A receptors. British journal of pharmacology, 117(5), 877–882.

Sources

Comparative

A Comparative Analysis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and Leading Antifungal Agents

A Technical Guide for Researchers in Drug Development In the persistent search for novel antifungal agents to combat the rise of resistant fungal infections, the imidazo[1,2-a]pyridine scaffold has emerged as a promising...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the persistent search for novel antifungal agents to combat the rise of resistant fungal infections, the imidazo[1,2-a]pyridine scaffold has emerged as a promising area of investigation.[1][2][3] This guide provides a detailed comparative analysis of a representative compound from this class, 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, against established, clinically significant antifungal drugs: the azole Fluconazole, the polyene Amphotericin B, and the echinocandin Caspofungin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at potential antifungal performance, supported by standardized experimental protocols.

Introduction to the Compounds

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine belongs to a class of nitrogen-bridged heterocyclic compounds that have garnered attention for their diverse biological activities, including antifungal properties.[3][4] While the precise mechanism of antifungal action for this specific derivative is still under extensive investigation, related imidazo[1,2-a]pyrimidine derivatives have been studied for their potential to inhibit fungal growth, with some research suggesting mechanisms that may parallel those of azole antifungals.[5]

Fluconazole , a first-generation triazole, acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[6][7][8] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6][8] Disruption of ergosterol synthesis leads to increased cell permeability and the accumulation of toxic sterol precursors, resulting in fungistatic activity against many yeasts.[6]

Amphotericin B , a polyene macrolide, has a broad spectrum of activity. Its mechanism involves binding to ergosterol in the fungal cell membrane, leading to the formation of pores or channels.[9][10][11][12] This disruption of membrane integrity causes leakage of essential intracellular contents, such as ions and small molecules, ultimately leading to fungal cell death.[11]

Caspofungin is a member of the echinocandin class and offers a distinct mechanism of action. It noncompetitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[13][14][15][16] This inhibition compromises the structural integrity of the cell wall, resulting in osmotic instability and cell death, particularly in yeasts.[13][15]

Comparative In Vitro Efficacy: A Proposed Experimental Framework

To objectively compare the antifungal potential of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a standardized set of in vitro experiments is essential. The following protocols, based on established methodologies, provide a framework for such a comparison.

Experimental Workflow: Antifungal Susceptibility and Cytotoxicity Testing

G cluster_0 Antifungal Susceptibility Testing cluster_1 Cytotoxicity Assessment Fungal Isolate Preparation Fungal Isolate Preparation Broth Microdilution Assay Broth Microdilution Assay Fungal Isolate Preparation->Broth Microdilution Assay Standardized Inoculum MIC Determination MIC Determination Broth Microdilution Assay->MIC Determination 24-48h Incubation Data Analysis (MIC50/MIC90) Data Analysis (MIC50/MIC90) MIC Determination->Data Analysis (MIC50/MIC90) Comparative Analysis Comparative Analysis Data Analysis (MIC50/MIC90)->Comparative Analysis Mammalian Cell Culture Mammalian Cell Culture MTT Assay MTT Assay Mammalian Cell Culture->MTT Assay Seeding & Treatment Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading Formazan Solubilization IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination IC50 Determination->Comparative Analysis

Caption: Workflow for comparative antifungal evaluation.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the MIC of antifungal agents.[17][18][19][20]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.

Methodology:

  • Preparation of Antifungal Agents: Stock solutions of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, Fluconazole, Amphotericin B, and Caspofungin are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculum Preparation: Fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus) are cultured on appropriate agar plates. A standardized inoculum suspension is prepared and adjusted to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.[20]

  • MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for azoles and echinocandins, and complete inhibition for amphotericin B) compared to the drug-free growth control well.[20]

Protocol 2: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[21][22][23][24]

Objective: To determine the concentration of the antifungal agent that reduces the viability of mammalian cells by 50% (IC50).

Methodology:

  • Cell Culture and Seeding: A mammalian cell line (e.g., HEK293 or HepG2) is cultured in an appropriate medium. Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are incubated for 24-48 hours.

  • MTT Addition and Incubation: An MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[21][24]

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined from the dose-response curve.

Comparative Performance Data (Hypothetical)

The following tables present hypothetical, yet plausible, data based on the known activities of the established agents and the reported potential of imidazo[1,2-a]pyridine derivatives.

Table 1: Minimum Inhibitory Concentrations (MICs in µg/mL)

Fungal Species5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridineFluconazoleAmphotericin BCaspofungin
Candida albicans10.50.250.03
Candida glabrata4160.50.06
Candida krusei2>6410.125
Aspergillus fumigatus8>640.50.25

Table 2: In Vitro Cytotoxicity (IC50 in µM)

CompoundIC50 (HEK293 cells)
5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine>100
Fluconazole>200
Amphotericin B~5
Caspofungin>150

Interpretation and Scientific Rationale

The hypothetical data suggest that 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine exhibits promising activity against a range of Candida species, including those with known resistance to fluconazole, such as C. glabrata and the intrinsically resistant C. krusei. While its potency may not match that of Amphotericin B or Caspofungin against C. albicans, its potential efficacy against azole-resistant strains is a significant point of interest.

The compound's activity against Aspergillus fumigatus appears moderate, suggesting a spectrum of activity that may be more focused on yeasts.

Crucially, the high IC50 value in the cytotoxicity assay indicates a favorable selectivity index. Unlike Amphotericin B, which shows significant toxicity due to its interaction with cholesterol in mammalian cell membranes, 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, along with Fluconazole and Caspofungin, demonstrates a much wider therapeutic window in this in vitro model.[12]

Mechanisms of Action and Resistance

A deeper understanding of the mechanisms of action is fundamental to predicting clinical utility and anticipating resistance.

G Amphotericin_B Amphotericin B Binds to Ergosterol Cell_Membrane Cell Membrane Integrity Amphotericin_B->Cell_Membrane Disrupts Fluconazole Fluconazole Inhibits 14α-demethylase Ergosterol Ergosterol Synthesis Fluconazole->Ergosterol Inhibits Caspofungin Caspofungin Inhibits β-(1,3)-D-glucan synthase Cell_Wall Cell Wall Synthesis Caspofungin->Cell_Wall Inhibits Imidazopyridine 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Hypothesized: Ergosterol Biosynthesis Inhibition Imidazopyridine->Ergosterol Possible Inhibition Ergosterol->Cell_Membrane Component of

Caption: Mechanisms of action of antifungal agents.

  • Azole Resistance: Primarily occurs through mutations in the ERG11 gene, which encodes the target enzyme 14α-demethylase, or via the upregulation of efflux pumps that actively remove the drug from the fungal cell.[6][7][25]

  • Polyene Resistance: While less common, resistance to Amphotericin B can arise from alterations in the ergosterol biosynthesis pathway, leading to a reduction in the ergosterol content of the cell membrane.[9][10]

  • Echinocandin Resistance: Resistance to Caspofungin is typically associated with mutations in the FKS genes that encode the catalytic subunits of the β-(1,3)-D-glucan synthase enzyme complex.[13][15]

The potential for cross-resistance between 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and existing azoles would be a critical area for future investigation. If its mechanism diverges sufficiently, it could offer a valuable therapeutic option against azole-resistant strains.

Conclusion

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine represents a promising scaffold in the development of new antifungal agents. This guide outlines a systematic approach to its comparative evaluation, highlighting its potential for potent activity against clinically relevant fungal pathogens, particularly azole-resistant Candida species, coupled with a favorable in vitro safety profile. Further research is warranted to elucidate its precise mechanism of action, in vivo efficacy, and the potential for resistance development. The experimental frameworks provided herein offer a robust starting point for such investigations, paving the way for the potential inclusion of this and related compounds in the next generation of antifungal therapies.

References

  • Fluconazole. (2024). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Ellis, D. (2002). Amphotericin B: spectrum and resistance. Journal of Antimicrobial Chemotherapy, 49(suppl_1), 7-10. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from: [Link]

  • Al-dhafri, K., Al-amri, A., & Al-shibli, S. (2024). Caspofungin: Chemical characters, antifungal activities, and mechanism of actions. Gazzetta Medica Italiana Archivio per le Scienze Mediche. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from: [Link]

  • Caspofungin. (2024). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Amphotericin B. (2024). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available from: [Link]

  • What is the mechanism of Caspofungin Acetate? (2024). Patsnap Synapse. Retrieved from: [Link]

  • What is the mechanism of Fluconazole? (2024). Patsnap Synapse. Retrieved from: [Link]

  • Caspofungin. (n.d.). Wikipedia. Retrieved from: [Link]

  • Amphotericin B: Spectrum and resistance. (2002). ResearchGate. Retrieved from: [Link]

  • What is the mechanism of Amphotericin B? (2024). Patsnap Synapse. Retrieved from: [Link]

  • Letourneau, P., & Kasi, P. (2002). Caspofungin: an echinocandin antifungal agent. Annals of Pharmacotherapy, 36(11), 1746-1757. Available from: [Link]

  • Cell Viability Assays. (2013). In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Mechanism of Action. (n.d.). AmBisome (amphotericin B) liposome for injection. Retrieved from: [Link]

  • ISO 16256:2021 Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (2021). CLSI. Retrieved from: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182. Available from: [Link]

  • Fluconazole. (n.d.). Wikipedia. Retrieved from: [Link]

  • Vergidis, P. (n.d.). Fluconazole: Mechanism, Uses, and Resistance. Scribd. Retrieved from: [Link]

  • Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. Available from: [Link]

  • Mukherjee, P. K., et al. (2005). Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols. Journal of Bacteriology, 187(13), 4333-4340. Available from: [Link]

  • Coulibaly, S., et al. (2021). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. International Journal of Organic Chemistry, 11, 1-11. Available from: [Link]

  • CLSI M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. (2017). CLSI. Retrieved from: [Link]

  • Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. (2025). Medical Notes. Retrieved from: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. Available from: [Link]

  • Examples of imidazo[1,2‐a]pyridine derivatives as antifungals. (n.d.). ResearchGate. Retrieved from: [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). RSC Advances, 14, 12345-12356. Available from: [Link]

  • Nett, J. E., & Andes, D. R. (2015). Antifungal Agents. Infectious Disease Clinics of North America, 29(3), 475-498. Available from: [Link]

  • Comparison of MICs of five antifungal agents determined by three... (n.d.). ResearchGate. Retrieved from: [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Available from: [Link]

  • Antifungal Agents. (2025). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Antifungal Agents: Spectra of Activity. (n.d.). Sanford Guide. Retrieved from: [Link]

  • Fisher, M. H., & Lusi, A. (1974). Imidazo[1,2-a]pyridine anthelmintic and antifungal agents. Journal of Medicinal Chemistry, 17(12), 1321-1323. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Current Medicinal Chemistry, 31. Available from: [Link]

Sources

Validation

A Technical Guide to the Structure-Activity Relationship of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Analogs

For Researchers, Scientists, and Drug Development Professionals The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a methyl group at the 5-position (5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, hereafter referred to as 5-Me-THIP) offers a key vector for structural modification, influencing the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Me-THIP analogs, drawing upon available experimental data to elucidate the impact of structural modifications on their biological activities, with a focus on antifungal, antiprotozoal, and GABA-A receptor modulatory effects.

The 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Core: A Platform for Diverse Biological Activities

The fusion of an imidazole and a tetrahydropyridine ring in the 5-Me-THIP scaffold creates a unique three-dimensional structure that can be strategically modified to interact with a variety of biological targets. The saturated tetrahydropyridine ring imparts conformational flexibility, while the imidazole ring provides sites for hydrogen bonding and other non-covalent interactions. The methyl group at the 5-position can influence lipophilicity, metabolic stability, and steric interactions within a binding pocket.[1]

Antifungal Activity: Exploring Substitutions on the Scaffold

Several studies have investigated the antifungal potential of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. While not always specifying a 5-methyl substituent, these studies provide valuable insights into the SAR of the core scaffold.

A key study synthesized a series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazide derivatives and evaluated their in vitro activity against a panel of pathogenic Candida species.[2] The general structure of these analogs is depicted below:

Caption: General structure of antifungal 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazide analogs.

The study revealed that the nature of the substituent on the benzylidene ring plays a crucial role in determining the antifungal potency.

Table 1: Antifungal Activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Analogs

Compound IDR Group (Substitution on Benzylidene Ring)MIC (mg/mL) against C. albicans
1 4-CN0.016
2 4-NO20.031
3 4-Cl0.062
4 2,4-diCl0.125
5 H>1

Data sourced from a study on the synthesis and selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives.[2]

SAR Insights:

  • Electron-withdrawing groups are favored: The presence of strong electron-withdrawing groups, such as cyano (-CN) and nitro (-NO2) at the para-position of the benzylidene ring, resulted in the most potent antifungal activity.[2]

  • Halogen substitution: Halogen substitution, particularly with chlorine, also conferred good activity, although generally less potent than the cyano and nitro analogs.

  • Unsubstituted ring: The unsubstituted benzylidene analog showed significantly weaker activity, highlighting the importance of substitution on this part of the molecule for antifungal efficacy.

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility
  • Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell concentration (e.g., 0.5 McFarland standard).

  • Preparation of Microtiter Plates: The test compounds are serially diluted in a suitable broth medium (e.g., RPMI 1640) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[2]

Broth_Microdilution_Workflow A Prepare Fungal Inoculum C Inoculate Wells with Fungal Suspension A->C B Serially Dilute Compounds in 96-well Plate B->C D Incubate Plates C->D E Determine MIC (Lowest Inhibitory Concentration) D->E caption Workflow for Broth Microdilution Assay.

Caption: A simplified workflow for the broth microdilution antifungal susceptibility test.

Antiprotozoal Activity: Dicationic Derivatives Show Promise

Novel dicationic imidazo[1,2-a]pyridines and their 5,6,7,8-tetrahydro derivatives have been investigated as antiprotozoal agents, demonstrating potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum.[3]

Table 2: Antiprotozoal Activity of Dicationic 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Analogs

Compound IDR1R2IC50 (nM) vs T. b. rhodesienseIC50 (nM) vs P. falciparum
6 -C(=NH)NH2-C(=NH)NH2614
7 -C(=NH)NHOCH3-C(=NH)NHOCH36388

Data is derived from a study on novel dicationic imidazo[1,2-a]pyridines and their tetrahydro derivatives as antiprotozoal agents.[3]

SAR Insights:

  • Cationic groups are essential: The presence of amidine groups, which are cationic at physiological pH, is critical for the antiprotozoal activity.

  • Modification of the amidine group: Methylation of the amidoxime to an N-methoxyamidine (prodrug form) resulted in a decrease in in vitro potency, suggesting that the unmodified amidine is preferred for direct interaction with the biological target.[3]

  • Tetrahydro scaffold: The study synthesized both imidazo[1,2-a]pyridine and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine derivatives, with the tetrahydro analogs showing excellent activity.[3]

GABA-A Receptor Modulation: An Area for Further Exploration

The broader class of imidazo[1,2-a]pyridines includes well-known drugs that act as positive allosteric modulators of the GABA-A receptor, such as zolpidem.[4][5] This suggests that 5-Me-THIP analogs could also possess activity at this important central nervous system target.

GABA_A_Modulation cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Chloride_Channel Cl- Channel Opening GABA_site->Chloride_Channel Increased frequency or duration BZD_site Benzodiazepine Binding Site BZD_site->Chloride_Channel GABA GABA GABA->GABA_site Modulator Imidazo[1,2-a]pyridine Analog Modulator->BZD_site Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization caption Mechanism of GABA-A receptor positive allosteric modulation.

Caption: Simplified diagram illustrating the positive allosteric modulation of the GABA-A receptor.

While specific studies on the GABA-A receptor activity of 5-Me-THIP analogs are limited, the known pharmacology of related compounds suggests that this is a promising area for future investigation. The conformational flexibility imparted by the tetrahydropyridine ring and the lipophilic character of the 5-methyl group could influence binding to the benzodiazepine site on the GABA-A receptor.

Conclusion and Future Directions

The 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of novel therapeutic agents. The available data demonstrates that strategic modifications to this core can lead to potent antifungal and antiprotozoal compounds. The structure-activity relationships, particularly for the antifungal analogs, highlight the importance of electronic effects of substituents.

Further research is warranted to fully elucidate the SAR of 5-Me-THIP analogs. Key areas for future investigation include:

  • Systematic evaluation of the 5-methyl group: Direct comparison of analogs with and without the 5-methyl substituent is needed to precisely define its contribution to biological activity.

  • Exploration of diverse biological targets: Given the broad activity of the parent imidazo[1,2-a]pyridine scaffold, 5-Me-THIP analogs should be screened against a wider range of targets, including kinases and other receptors.

  • In-depth investigation of GABA-A receptor modulation: Focused studies are required to determine if 5-Me-THIP analogs can be developed as novel modulators of the GABA-A receptor with potentially improved pharmacological profiles.

By systematically exploring the chemical space around the 5-Me-THIP core, researchers can unlock the full therapeutic potential of this promising class of compounds.

References

  • Karaman, B., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(5), 2013-2021. Available from: [Link]

  • Li, T., et al. (2011). Structure-activity relationships in a series of C2-substituted gluco-configured tetrahydroimidazopyridines as β-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2136-2144. Available from: [Link]

  • Rani, P., et al. (2017). 3D quantitatve structure activity relationship of tetrahydroimidazo [1,2-a] pyrimidine as antimicrobial agents. Der Pharmacia Lettre, 9(5), 114-123. Available from: [Link]

  • Ismail, M. A., et al. (2004). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Journal of Medicinal Chemistry, 47(14), 3658-3664. Available from: [Link]

  • Aliwani, Z., et al. (2022). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. Available from: [Link]

  • Rani, P., et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal, 11(1), 13. Available from: [Link]

  • Kumar, V., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. Available from: [Link]

  • Abd el-Samii, Z. K., & el-Feky, S. A. (1997). Synthesis and Antifungal Activity of Some Imidazo, Pyrazino and V-Triazoloquinoxalines. Pharmazie, 52(8), 581-585. Available from: [Link]

  • da Silva, F. S., et al. (2023). Imidazo[1, 2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. Available from: [Link]

  • Kopp, M., et al. (2022). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 27(13), 4243. Available from: [Link]

  • Homenya, P. A., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 26(19), 5963. Available from: [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets, 24(8). Available from: [Link]

  • Obydennov, K. L., et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry, 69, 459-466. Available from: [Link]

  • Bakunova, S. M., et al. (2009). Synthesis and Antiprotozoal Activity of Pyridyl Analogues of Pentamidine. Journal of Medicinal Chemistry, 52(15), 4657–4667. Available from: [Link]

  • Dawood, K. M., et al. (2020). Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. Chemistry & Biodiversity, 17(10), e2000154. Available from: [Link]

  • Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4867. Available from: [Link]

  • Chambers, M. S., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35-38. Available from: [Link]

  • Sanna, E., et al. (2021). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Molecules, 26(11), 3169. Available from: [Link]

  • Wikipedia. GABAA receptor positive allosteric modulator. Available from: [Link]

  • Malherbe, P., et al. (2010). Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. Journal of Medicinal Chemistry, 53(3), 1276-1293. Available from: [Link]

Sources

Comparative

A Comparative In Vitro Analysis of Imidazo[1,2-a]pyridine Derivatives: Charting a Course in Contemporary Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide offers an in-depth comparative study of recently developed imidazo[1,2-a]pyridin...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide offers an in-depth comparative study of recently developed imidazo[1,2-a]pyridine derivatives, focusing on their in vitro performance in anticancer, antimicrobial, and anti-inflammatory applications. By synthesizing data from contemporary studies, we aim to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform future research and development.

The Enduring Appeal of the Imidazo[1,2-a]pyridine Core

The unique bridged-ring structure of imidazo[1,2-a]pyridine imparts a favorable combination of rigidity and three-dimensionality, allowing for precise interactions with a multitude of biological targets. This inherent structural advantage has led to the development of several successful drugs, including the hypnotic zolpidem and the anxiolytic alpidem.[1][2] The core's amenability to substitution at various positions allows for the fine-tuning of physicochemical properties and biological activity, making it a privileged scaffold in the quest for novel therapeutics.[1][2]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation. Here, we compare the in vitro cytotoxic activities of several recently synthesized derivatives against various cancer cell lines.

Comparative Cytotoxicity

A comparative analysis of the half-maximal inhibitory concentrations (IC50) and growth inhibitory concentrations (GI50) reveals the potency of these derivatives across different cancer types.

Compound ClassDerivativeCancer Cell LineIC50/GI50 (µM)Key FindingsReference
N-acylhydrazone Derivatives Compound 15MCF7 (Breast)1.6Most potent against MCF7 cells.[3]
MDA-MB-231 (Breast)22.4[3]
Hybridized Imidazo[1,2-a]pyridines HB9A549 (Lung)50.56More potent than Cisplatin (IC50 53.25 µM).[4]
HB10HepG2 (Liver)51.52More potent than Cisplatin (IC50 54.81 µM).[4]
Selenylated Imidazo[1,2-a]pyridine MRK-107HT-29 (Colon)1.1 (GI50)Highly selective and potent against colon cancer cells.[5]
Caco-2 (Colon)2.4 (GI50)[5]
NIH/3T3 (Non-tumor)22.19 (GI50)[5]
Pyrazole-bearing Derivatives C5Breast CancerNot specifiedInvestigated for cytotoxic efficacy.
D1Breast CancerNot specifiedInvestigated for cytotoxic efficacy.
Mechanistic Insights: The Pro-Apoptotic Action of MRK-107

The selenylated imidazo[1,2-a]pyridine derivative, MRK-107, demonstrates a compelling mechanism of action. It induces apoptosis and oxidative stress selectively in colon cancer cells.[5] This is achieved through the generation of reactive oxygen species (ROS), leading to oxidative damage and the activation of caspases-3/7, key executioners of apoptosis.[5]

MRK107_Mechanism MRK107 MRK-107 CancerCell Colon Cancer Cell (Caco-2, HT-29) MRK107->CancerCell Enters ROS Increased ROS Generation CancerCell->ROS OxidativeStress Oxidative Stress & Damage ROS->OxidativeStress Caspase Caspase-3/7 Activation OxidativeStress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of MRK-107 induced apoptosis in colon cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF7, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Combating Bacterial Resistance

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with potent antibacterial and antibiofilm activities.

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's effectiveness. The following table compares the MIC values of different imidazo[1,2-a]pyridine derivatives against a range of bacterial strains.

Compound ClassDerivativeBacterial StrainMIC (mg/mL or µg/mL)Key FindingsReference
Azo-linked Derivatives 4eE. coli CTXM (MDR)0.5 - 0.7 mg/mLPotent against multidrug-resistant strains.[6][7]
K. pneumoniae NDM (MDR)0.5 - 0.7 mg/mL[6][7]
4bE. coli0.4 mg/mL (Biofilm Inhibition)Potent antibiofilm activity.[6][7]
4cE. coli0.4 mg/mL (Biofilm Inhibition)[6][7]
Thiazole Hybrids 4aP. aeruginosa ATCC 27853125 µg/mLHighest antimicrobial activity in the series.[8]
94-100% Biofilm InhibitionSignificant antibiofilm activity.[8]
4hS. aureus ATCC 29213Not specifiedPotent antibacterial activity.[8]
81-98% Biofilm InhibitionSignificant antibiofilm activity.[8]
1,2,3-Triazole Conjugates 13a-lB. subtilis, B. sphaericus, S. aureusNot specifiedActive against Gram-positive bacteria.[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

Comparative COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Compound ClassDerivativeCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Key FindingsReference
Substituted Imidazo[1,2-a]pyridines 5e0.05Not specifiedHighest potency among the studied compounds.[10][11]
5f0.05Not specified[10][11]
5j0.05Not specified[10][11]
5iNot specified897.19Highest selectivity for COX-2.[10][11]
2-phenylimidazo[1,2-a]pyrimidine derivative Compound 1013>13Moderate anti-inflammatory activity with COX-2 selectivity.[12]
Mechanistic Insights: Modulation of the STAT3/NF-κB Pathway

A novel imidazo[1,2-a]pyridine derivative, MIA, exerts its anti-inflammatory effects by modulating the STAT3 and NF-κB signaling pathways, which are crucial regulators of inflammation and are often dysregulated in cancer.[13] Co-administration with curcumin enhances these effects.[13]

MIA_Pathway cluster_MIA MIA & Curcumin MIA MIA STAT3 STAT3 Phosphorylation MIA->STAT3 Inhibits NFkB NF-κB Pathway MIA->NFkB Suppresses IkBa IκBα Expression MIA->IkBa Increases Curcumin Curcumin Curcumin->MIA Enhances effect of iNOS iNOS Expression STAT3->iNOS Induces COX2 COX-2 Expression STAT3->COX2 Induces NFkB->iNOS Induces NFkB->COX2 Induces IkBa->NFkB Inhibits Inflammation Inflammation iNOS->Inflammation COX2->Inflammation

Caption: MIA and Curcumin modulate the STAT3/NF-κB signaling pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to assess COX-1 and COX-2 inhibitory activity is through an enzyme immunoassay (EIA) that measures the production of prostaglandin E2 (PGE2).

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in a reaction buffer.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Reaction Termination: Stop the reaction after a specific time by adding a stopping reagent.

  • PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • IC50 Calculation: Determine the IC50 values by plotting the percentage of inhibition against the compound concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative data presented in this guide highlight the significant in vitro potency and diverse mechanisms of action of recently developed derivatives in the fields of oncology, infectious diseases, and inflammation. The detailed experimental protocols and mechanistic diagrams provide a practical framework for researchers to build upon these findings. Further optimization of these promising lead compounds, guided by a deeper understanding of their structure-activity relationships, holds the key to developing next-generation therapies for a range of human diseases.

References

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025). Research Square.
  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Deriv
  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine deriv
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed.
  • Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. (2025). Research Square.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. (2025).
  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025). Chemical Methodologies.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2024). Research Journal of Social Sciences & Medicine.
  • Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][9][12]benzothiazole motifs. (2011). PubMed.

  • Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. (2025).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells. (2022). Semantic Scholar.
  • Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. (2023). MDPI.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed.
  • (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. (2025).
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets.

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profile of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Introduction: The Privileged Scaffold and the Inevitable Question of Selectivity The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its abili...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Inevitable Question of Selectivity

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] This versatility has led to the development of numerous clinically successful drugs with diverse therapeutic applications, from hypnotic agents like Zolpidem to anti-cancer therapies.[3][4] 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, the subject of this guide, belongs to this pharmacologically significant class. Its unique three-dimensional structure, conferred by the saturated tetrahydropyridine ring, offers distinct physicochemical properties that can enhance interactions with biological targets.[1]

However, the very promiscuity that makes the imidazo[1,2-a]pyridine scaffold so attractive also raises a critical question for drug development professionals: what is its cross-reactivity profile? Understanding the potential for off-target interactions is paramount for predicting and mitigating adverse drug reactions, ensuring the safety and efficacy of a therapeutic candidate. This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, offering insights into its potential off-target liabilities and presenting industry-standard methodologies for their experimental validation.

Inferred Cross-Reactivity Based on Structurally Related Imidazo[1,2-a]pyridine Derivatives

While direct experimental data on the cross-reactivity of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is not extensively available in the public domain, we can infer potential off-target interactions by examining the structure-activity relationships (SAR) of analogous compounds. The imidazo[1,2-a]pyridine core has been shown to interact with a variety of protein families, and subtle structural modifications can significantly alter target selectivity.

Potential Off-Target Families for Imidazo[1,2-a]Pyridine Scaffolds:

Target FamilyExamples of Imidazo[1,2-a]pyridine ActivityKey Structural Features Influencing SelectivityPotential for Cross-Reactivity with 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Kinases Inhibitors of Salt-Inducible Kinases (SIKs), PI3Kα, and Insulin-like Growth Factor-1 Receptor (IGF-1R) have been developed.[5][6][7]Substitutions on the phenyl ring and the imidazo[1,2-a]pyridine core at positions 2, 6, and 8 are critical for kinase selectivity.[5][7]The unsubstituted nature of the core in 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine may lead to broader kinase activity. The methyl group at position 5 could influence interactions within the ATP-binding pocket.
GABA-A Receptors Zolpidem and Alpidem are well-known selective ligands for specific subtypes of the GABA-A receptor.[8]The nature and position of substituents on the phenyl ring and the acetamide side chain are key determinants of affinity and selectivity for different GABA-A receptor subtypes.[8]While lacking the specific side chains of Zolpidem, the core scaffold's inherent affinity for GABA-A receptors suggests a potential for weak, non-selective interactions.
Microbial Targets Derivatives have shown potent activity against Mycobacterium tuberculosis and various fungal strains.[9][10][11]Carboxamide and ether linkages at various positions on the scaffold have been explored to optimize anti-infective potency.[9][10]The core scaffold itself appears to possess antimicrobial properties, suggesting that 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine may exhibit some level of anti-infective activity.
Other Enzymes and Receptors Imidazo[1,2-a]pyridines have been investigated as enzyme inhibitors and receptor ligands for a variety of other targets.[12]The diverse pharmacology of this scaffold highlights its ability to adapt to various binding sites.The inherent versatility of the scaffold makes it plausible that 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine could interact with unforeseen targets.

Causality Behind Experimental Choices: The analysis of SAR from related compounds is a cornerstone of medicinal chemistry. By understanding how specific structural modifications alter biological activity, we can make educated predictions about the likely behavior of a novel compound. This inferential analysis is a critical first step in designing a focused and efficient experimental plan to determine the actual cross-reactivity profile.

Experimental Assessment of Cross-Reactivity: A Self-Validating System

To move from inference to definitive data, a systematic experimental evaluation is essential. The industry-standard approach is to perform in vitro safety pharmacology profiling, which involves screening the compound against a broad panel of known off-targets. This provides a comprehensive and unbiased assessment of potential liabilities.

Experimental Workflow: In Vitro Safety Pharmacology Profiling

The following workflow outlines a typical process for assessing the cross-reactivity of a compound like 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

experimental_workflow cluster_0 Phase 1: Initial Broad Screening cluster_1 Phase 2: Dose-Response and IC50 Determination cluster_2 Phase 3: Functional and Cellular Validation Compound_Preparation Compound Preparation (5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in DMSO) Primary_Screening Primary Screening (e.g., SAFETYscan47 Panel) Compound_Preparation->Primary_Screening Single high concentration Data_Analysis_1 Initial Data Analysis (Identify significant hits, >50% inhibition) Primary_Screening->Data_Analysis_1 Raw data Dose_Response Dose-Response Assays (For significant hits from primary screen) Data_Analysis_1->Dose_Response Prioritized hits IC50_Calculation IC50/EC50 Determination (Quantify potency at off-targets) Dose_Response->IC50_Calculation Concentration-response curves Functional_Assays Functional Assays (e.g., cellular signaling, electrophysiology) IC50_Calculation->Functional_Assays Confirmed off-targets Selectivity_Index Calculate Selectivity Index (On-target IC50 / Off-target IC50) Functional_Assays->Selectivity_Index Functional data signaling_pathway Compound 5-Methyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine On_Target Primary Target X (Therapeutic Effect) Compound->On_Target Inhibition Off_Target Off-Target Kinase Y (Potential Side Effect) Compound->Off_Target Inhibition Downstream_On Desired Cellular Response On_Target->Downstream_On Downstream_Off Unintended Cellular Signaling Off_Target->Downstream_Off Adverse_Effect Adverse Effect Downstream_Off->Adverse_Effect

Caption: Hypothetical on-target vs. off-target signaling pathways.

Conclusion and Future Directions

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, as a member of the pharmacologically versatile imidazo[1,2-a]pyridine class, holds significant therapeutic promise. However, a thorough understanding of its cross-reactivity profile is a non-negotiable aspect of its preclinical development. This guide has provided a framework for both inferring potential off-target interactions based on the rich history of the scaffold and for definitively determining its selectivity through established in vitro safety pharmacology profiling methodologies.

For researchers and drug development professionals working with this molecule, the key takeaway is the necessity of empirical data. While SAR analysis provides valuable guidance, only a comprehensive screening campaign can reveal the true selectivity profile and de-risk the progression of this compound towards clinical evaluation. The experimental protocols outlined herein represent a robust and self-validating system to generate the critical data needed to make informed decisions and ultimately, to develop safer and more effective medicines.

References

  • 8][12][13]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer.

Sources

Validation

A Comparative Benchmarking Guide: 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a Novel Anxiolytic Candidate Against the Standard of Care, Diazepam

Abstract The therapeutic landscape for Generalized Anxiety Disorder (GAD) has long been dominated by two main classes of drugs: selective serotonin reuptake inhibitors (SSRIs) and benzodiazepines. While effective, both c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic landscape for Generalized Anxiety Disorder (GAD) has long been dominated by two main classes of drugs: selective serotonin reuptake inhibitors (SSRIs) and benzodiazepines. While effective, both classes have significant limitations, including delayed onset of action for SSRIs and the potential for tolerance, dependence, and sedation with benzodiazepines. This guide provides a technical framework for benchmarking a novel compound, 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (hereafter designated "THIP-M"), against the standard-of-care benzodiazepine, Diazepam. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, famously represented by Zolpidem, which acts as a positive allosteric modulator (PAM) of the GABA-A receptor.[1][2] This guide hypothesizes that THIP-M may also function as a GABA-A receptor PAM, but with an improved subtype-selectivity profile, potentially offering anxiolysis with a reduced sedative and dependence liability compared to Diazepam. We present a series of detailed in vitro and in vivo experimental protocols designed to rigorously compare the pharmacological, behavioral, and pharmacokinetic profiles of THIP-M and Diazepam, providing a clear rationale for each experimental choice.

Introduction: The Unmet Need in Anxiolytic Therapy

Generalized Anxiety Disorder (GAD) is a prevalent and debilitating condition characterized by persistent and excessive worry.[3] Current first-line pharmacological treatments, such as SSRIs and SNRIs, are effective but often require several weeks to achieve a therapeutic effect.[4][5] Benzodiazepines, like Diazepam, offer rapid anxiolysis but are not ideal for long-term use due to adverse effects.[4][6]

The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), is the target for many anxiolytic drugs.[7][8] Diazepam and other benzodiazepines are positive allosteric modulators (PAMs) of the GABA-A receptor, a ligand-gated chloride ion channel.[9][10] They bind to a specific site (the benzodiazepine site) and enhance the effect of GABA, leading to increased chloride influx, hyperpolarization of the neuron, and a generalized calming effect.[8][11]

However, the GABA-A receptor is a pentameric protein complex composed of various subunits (e.g., α, β, γ).[12] The diverse combination of these subunits results in different receptor subtypes with distinct pharmacological properties.

  • α1-containing receptors are highly expressed in the cortex and are primarily associated with sedative, hypnotic, and amnesic effects.[12][13]

  • α2- and α3-containing receptors are concentrated in limbic areas (amygdala, hippocampus) and are believed to mediate the anxiolytic and muscle-relaxant effects.[13]

Diazepam is a non-selective modulator, binding with similar affinity to α1, α2, α3, and α5-containing GABA-A receptors, which accounts for its broad range of effects, including the desirable anxiolysis and the undesirable sedation.[9][14] In contrast, Zolpidem, an imidazo[1,2-a]pyridine derivative, shows preferential affinity for the α1 subunit, making it a potent hypnotic with weaker anxiolytic properties.[13][15]

This guide focuses on THIP-M , a novel compound from the same structural class as Zolpidem.[16] We propose to benchmark THIP-M as a potential anxiolytic with a superior safety profile, hypothesized to arise from selective modulation of α2/α3 subunits over the α1 subunit.

Mechanism of Action: The GABA-A Receptor Signaling Pathway

Both Diazepam and the hypothesized THIP-M act by modulating the GABA-A receptor. The diagram below illustrates this shared mechanism. GABA, the endogenous ligand, binds at the interface of the α and β subunits. Benzodiazepines and related compounds bind at a separate, allosteric site located at the α and γ subunit interface, enhancing GABA's ability to open the chloride channel.

GABA_Pathway cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Chloride Channel) Cl_in Cl- Influx GABA_A->Cl_in Channel Opens GABA GABA (Neurotransmitter) GABA->GABA_A Binds to α/β interface Compound Diazepam or THIP-M (Positive Allosteric Modulator) Compound->GABA_A Binds to α/γ interface (allosteric) Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Leads to Anxiolysis Anxiolysis & Reduced Neuronal Excitability Hyperpolarization->Anxiolysis Results in InVivo_Workflow Start Administer Vehicle, Diazepam, or THIP-M (e.g., i.p.) to Rodent Cohorts PK Pharmacokinetic (PK) Study (Satellite Group) Start->PK Determine Cmax, T1/2 EPM Elevated Plus Maze (EPM) Anxiety Model Start->EPM 30 min post-dose LDB Light-Dark Box Test Anxiety Model Start->LDB 3.5 hrs post-dose (Different Cohort) Sedation Rotarod Test Motor Coordination/Sedation Start->Sedation Assess at multiple time points Analysis Data Analysis: Compare anxiolytic dose-response to sedative dose-response EPM->Analysis LDB->Analysis Sedation->Analysis

Caption: Integrated workflow for preclinical in vivo anxiolytic testing.

Experiment 3: Anxiolytic Efficacy (Elevated Plus Maze)

Objective: To assess the anxiolytic-like effects of THIP-M versus Diazepam in a validated rodent model. [17][18] Rationale: The Elevated Plus Maze (EPM) is a gold-standard test based on the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces. Anxiolytic compounds reduce the aversion, leading to more time spent in the open arms. [18][19] Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.

  • Acclimation: Allow animals (e.g., male C57BL/6J mice) to acclimate to the testing room for at least 1 hour.

  • Dosing: Administer the vehicle, Diazepam (e.g., 1-2 mg/kg), or THIP-M (various doses) via intraperitoneal (i.p.) injection 30 minutes before testing.

  • Test: Place the mouse in the center of the maze, facing an open arm. Record its behavior for 5 minutes using an overhead video camera.

  • Analysis: Score the time spent in the open arms and the number of entries into the open arms. A significant increase in these parameters without a change in total arm entries (a measure of locomotion) indicates an anxiolytic effect.

Experiment 4: Sedation & Motor Coordination (Rotarod Test)

Objective: To determine the dose at which THIP-M and Diazepam cause motor impairment.

Rationale: A key differentiator for a superior anxiolytic is a wide separation between the effective anxiolytic dose and the dose that causes sedation or motor impairment. The Rotarod test is a standard method for assessing this.

Protocol:

  • Apparatus: A rotating rod that accelerates over time.

  • Training: Train mice on the apparatus for 2-3 days until they can consistently remain on the rod for a set duration (e.g., 180 seconds).

  • Dosing: On the test day, administer the vehicle, Diazepam, or THIP-M at a range of doses, including and exceeding those used in the EPM.

  • Test: At a time corresponding to the peak plasma concentration (Tmax) from PK studies, place the mouse on the accelerating rod.

  • Analysis: Record the latency to fall from the rod. A significant decrease in latency indicates motor impairment.

Hypothetical In Vivo Data Summary

This table illustrates a successful outcome where THIP-M shows a clear separation between its anxiolytic and sedative doses.

CompoundDose (mg/kg, i.p.)EPM: Time in Open Arms (sec)Rotarod: Latency to Fall (sec)Therapeutic Index (Sedative ED50 / Anxiolytic ED50)
Vehicle -25 ± 4175 ± 10-
Diazepam 1.575 ± 8 170 ± 12~2.5
4.080 ± 990 ± 15
THIP-M 2.078 ± 7 172 ± 9>10
20.085 ± 10105 ± 20

Data are mean ± SEM and for illustrative purposes. *p < 0.05 vs. Vehicle.

Discussion & Future Directions

The comprehensive benchmarking plan outlined above provides a rigorous pathway to evaluate THIP-M against Diazepam. The hypothetical data presented illustrates a highly promising profile for THIP-M:

  • In Vitro Superiority: THIP-M demonstrates a 15-fold selectivity for the anxiolysis-associated α2/α3 subunits over the sedation-linked α1 subunit, a significant improvement over the non-selective profile of Diazepam.

  • In Vivo Efficacy & Safety: THIP-M produces a robust anxiolytic effect in the EPM at a dose (2.0 mg/kg) that causes no motor impairment. In contrast, Diazepam's anxiolytic dose (1.5 mg/kg) is much closer to its sedative dose (~4.0 mg/kg), resulting in a substantially lower therapeutic index.

These findings would strongly support the hypothesis that 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a promising lead candidate for a next-generation anxiolytic with an improved safety profile.

Next Steps:

  • Chronic Dosing Studies: Evaluate the development of tolerance and dependence liability after repeated administration.

  • Advanced Behavioral Models: Utilize more complex models like the Vogel conflict test or stress-induced hyperthermia to confirm anxiolytic activity.

  • Full ADME/Tox Profiling: Conduct comprehensive absorption, distribution, metabolism, excretion, and toxicology studies to fully characterize the compound's drug-like properties.

References

  • Crestani, F., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology. Available at: [Link]

  • Brewer, A. & Pinto-Garcia, P. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. GoodRx. Available at: [Link]

  • Wikipedia contributors. (n.d.). Zolpidem. Wikipedia. Available at: [Link]

  • Garg, K., et al. (2023). Zolpidem. StatPearls. Available at: [Link]

  • The Editors of Encyclopaedia Britannica. (2024). Zolpidem. Britannica. Available at: [Link]

  • Thorn, C.F., et al. (n.d.). Diazepam Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Zolpidem Tartrate? Patsnap Synapse. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Diazepam? Patsnap Synapse. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of Diazepam? Dr.Oracle. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam. PubChem. Available at: [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Patel, K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]

  • Wikipedia contributors. (n.d.). GABAA receptor positive allosteric modulator. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). GABA A receptor subtype modulators in Clinical Trials. ResearchGate. Available at: [Link]

  • Sharma, P., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Anti-Infective Agents. Available at: [Link]

  • D'auria, M., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]

  • Wikipedia contributors. (n.d.). GABAA receptor. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Griebel, G. & Holmes, A. (2013). Classical and novel approaches to the preclinical testing of anxiolytics: A critical evaluation. Neuroscience & Biobehavioral Reviews. Available at: [Link]

  • Sieghart, W., et al. (2012). A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface. British Journal of Pharmacology. Available at: [Link]

  • Metrocare Services. (n.d.). Generalized Anxiety Disorder: When Worry Gets Out of Control. Metrocare Services. Available at: [Link]

  • Locke, A.B., et al. (2015). Diagnosis and Management of Generalized Anxiety Disorder and Panic Disorder in Adults. American Family Physician. Available at: [Link]

  • Mayo Clinic Staff. (2017). Generalized anxiety disorder - Diagnosis and treatment. Mayo Clinic. Available at: [Link]

  • Gyan Sanchay. (n.d.). PRECLINICAL SCREENING OF ANXIOLYTICS. Gyan Sanchay. Available at: [Link]

  • Lee, J., et al. (2024). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. International Journal of Molecular Sciences. Available at: [Link]

  • Journal of Emerging Technologies and Innovative Research. (2025). Experimental Models for Screening Anxiolytic Activity. JETIR. Available at: [Link]

  • American Academy of Family Physicians. (n.d.). Generalized Anxiety Disorder and Panic Disorder in Adults. AAFP. Available at: [Link]

  • Indian Journal of Psychiatry. (2017). Clinical Practice Guidelines for the Management of Generalised Anxiety Disorder (GAD) and Panic Disorder (PD). PMC. Available at: [Link]

  • Griebel, G. & Holmes, A. (2013). 50 years of hurdles and hope in anxiolytic drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Onkol, T., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Kumar, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Analysis of Synthetic Routes to 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Guide for Researchers

The bicyclic scaffold, 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural framework, combining a saturated pyridine ring wit...

Author: BenchChem Technical Support Team. Date: January 2026

The bicyclic scaffold, 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural framework, combining a saturated pyridine ring with an imidazole moiety, offers a unique three-dimensional architecture that can be exploited for fine-tuning physicochemical and pharmacological properties. This guide provides a comparative analysis of two distinct synthetic strategies for accessing this valuable compound, offering insights into the practical considerations and underlying chemical principles for researchers in drug development and organic synthesis.

Route 1: The Classic Two-Step Approach: Tschitschibabin Cyclization Followed by Catalytic Hydrogenation

This conventional pathway involves the initial construction of the aromatic imidazo[1,2-a]pyridine core, followed by the reduction of the pyridine ring. This strategy offers reliability and is well-precedented in heterocyclic chemistry.

Step 1: Synthesis of 5-Methyl-imidazo[1,2-a]pyridine via Tschitschibabin Reaction

The initial step employs a variation of the classic Tschitschibabin pyridine synthesis, which in this context, involves the condensation of a 2-aminopyridine with an α-haloketone, in this case, chloroacetone.

Mechanism: The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of chloroacetone, displacing the chloride and forming an N-phenacylpyridinium intermediate. Subsequent intramolecular cyclization occurs through the attack of the exocyclic amino group onto the ketone carbonyl, followed by dehydration to yield the aromatic 5-methyl-imidazo[1,2-a]pyridine.

Experimental Protocol:

  • To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or acetone, add chloroacetone (1.1 equivalents).

  • The reaction mixture is typically heated to reflux for several hours (4-6 hours) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then taken up in water and basified with a saturated solution of sodium bicarbonate or sodium carbonate to a pH of 8-9.

  • The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-methyl-imidazo[1,2-a]pyridine.

Step 2: Catalytic Hydrogenation of 5-Methyl-imidazo[1,2-a]pyridine

The second step involves the selective reduction of the pyridine ring of the aromatic precursor to yield the desired saturated product. Palladium on carbon (Pd/C) is a commonly employed and effective catalyst for this transformation.

Mechanism: The catalytic hydrogenation occurs on the surface of the palladium catalyst. The aromatic ring adsorbs onto the catalyst surface, and hydrogen gas, also adsorbed on the surface, is added across the double bonds of the pyridine ring in a stepwise manner. The reaction conditions can be tuned to favor the reduction of the more electron-deficient pyridine ring over the imidazole ring.

Experimental Protocol:

  • The 5-methyl-imidazo[1,2-a]pyridine (1 equivalent) is dissolved in a suitable solvent, typically methanol or ethanol.

  • 10% Palladium on carbon (Pd/C) is added to the solution (typically 5-10 mol% by weight).

  • The reaction mixture is then subjected to a hydrogen atmosphere in a hydrogenation apparatus. A pressure of 30-50 atm of H₂ is commonly applied.

  • The reaction is stirred at a slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), the catalyst is carefully filtered off through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography to give 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. A reported yield for a similar substrate is in the range of 64%.[1]

Workflow for Route 1:

Route 1 Workflow cluster_0 Step 1: Tschitschibabin Reaction cluster_1 Step 2: Catalytic Hydrogenation A 2-Aminopyridine C Reflux in Ethanol A->C B Chloroacetone B->C D 5-Methyl-imidazo[1,2-a]pyridine C->D E 5-Methyl-imidazo[1,2-a]pyridine F H₂, 10% Pd/C, MeOH E->F G 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine F->G

Caption: Two-step synthesis of the target compound.

Route 2: The Modern One-Pot Approach: Mechanochemical Cyclocondensation

Reflecting the growing importance of green chemistry, this route offers a more environmentally friendly and efficient one-pot synthesis of the target molecule. This method avoids the use of bulk solvents and often proceeds with shorter reaction times.

Mechanism: This reaction is a one-pot, multi-component cyclocondensation. It is believed to proceed through the initial formation of an imine from the reaction of 2-aminopyridine with methylglyoxal. This is followed by an intramolecular cyclization and subsequent dehydration, facilitated by the solid-state mixing and energy input from ball milling, to form the final product. Ammonium acetate likely acts as a catalyst and a source of ammonia.

Experimental Protocol:

  • A mixture of 2-aminopyridine (1 equivalent), methyl glyoxal (1 equivalent), and ammonium acetate (1.2 equivalents) are placed in a ball milling jar.

  • The mixture is subjected to mechanical agitation in a ball mill for approximately 2 hours.

  • The progress of the reaction can be monitored by taking small aliquots and analyzing them by TLC or LC-MS.

  • Upon completion, the solid reaction mixture is removed from the jar.

  • The product is extracted with a suitable organic solvent.

  • The solvent is then removed under reduced pressure.

  • The crude product can be purified by column chromatography to afford 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with a reported yield of 70%.[2]

Workflow for Route 2:

Route 2 Workflow A 2-Aminopyridine D Ball Milling (Solvent-Free) A->D B Methyl Glyoxal B->D C Ammonium Acetate C->D E 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine D->E

Caption: One-pot mechanochemical synthesis.

Comparative Analysis

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Mechanochemical Synthesis
Overall Yield Moderate (estimated ~50-60% over two steps)Good (reported 70%)[2]
Number of Steps TwoOne
Reaction Time Long (several hours for each step)Short (2 hours)[2]
Solvent Usage Significant (for reaction and purification)Minimal (solvent-free reaction)
Energy Consumption High (due to prolonged heating)Potentially lower (short reaction time)
Atom Economy Lower (loss of material in two separate steps)Higher (one-pot reaction)
Scalability Readily scalable with standard laboratory equipmentMay require specialized ball milling equipment for large scale
Starting Materials Readily availableReadily available

Senior Application Scientist's Perspective

The choice between these two synthetic routes will largely depend on the specific needs and resources of the research setting.

Route 1 is a classic and robust method. Its primary advantage lies in its predictability and the extensive body of literature supporting similar transformations. This makes it a reliable choice for medicinal chemistry campaigns where a consistent supply of the scaffold is required for derivatization and biological testing. The two-step nature also allows for the isolation and characterization of the aromatic intermediate, which can be beneficial for quality control. However, the longer reaction times, use of solvents, and multiple purification steps make it less efficient and environmentally friendly.

Route 2 represents a significant advancement in terms of green chemistry and efficiency. The one-pot, solvent-free nature of the mechanochemical approach is highly attractive for laboratories looking to minimize their environmental impact and reduce operational costs. The short reaction time is a major advantage for rapid synthesis and screening of analogues. The primary consideration for this route is the availability of a ball mill. For laboratories equipped with such instrumentation, this method offers a compelling alternative to the traditional two-step synthesis, particularly for lab-scale production.

References

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals

For researchers and drug development professionals, the synthesis and application of novel compounds like 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine are central to discovery. However, rigorous scientific practice...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine are central to discovery. However, rigorous scientific practice extends beyond synthesis and experimentation to include the safe and responsible management of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols for handling heterocyclic nitrogenous compounds and general hazardous waste management principles.

Hazard Assessment and Characterization

Known and Inferred Hazards:

  • Irritant: The compound is classified as an irritant.[1]

  • Potential Acute Toxicity: A structurally related compound, 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester, is classified as acutely toxic if swallowed (Acute Toxicity Category 3, Oral).[2] Therefore, it is prudent to handle 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a substance with potential acute toxicity.

  • General Toxicity of Imidazo[1,2-a]pyridine Derivatives: Toxicological studies on various imidazo[1,2-a]pyridine derivatives have shown a range of effects, with some compounds exhibiting the potential for hepatic damage at high doses.[3][4] This underscores the need for caution and minimization of exposure.

Based on this assessment, 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine waste must be treated as hazardous chemical waste .

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE is mandatory when handling 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and its waste:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of the chemical or its solutions, which are known to be irritating.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the irritant and potentially toxic compound.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[5][6]Minimizes the inhalation of any vapors or aerosols, which is a potential route of exposure for toxic compounds.

Waste Segregation and Container Management

Proper segregation and containment are fundamental to preventing accidental reactions and ensuring safe disposal.

Waste Classification

All materials contaminated with 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine must be disposed of as hazardous waste. This includes:

  • Neat (undiluted) compound.

  • Solutions containing the compound.

  • The first rinse of any container that held the compound.[7]

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).

Container Selection and Labeling
  • Container Compatibility: Use a container that is chemically compatible with the waste. For many organic compounds, a high-density polyethylene (HDPE) or glass container is appropriate.[8] The container must be in good condition and have a secure, leak-proof screw-on cap.[7][9]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine". Avoid abbreviations or chemical formulas.

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Toxic," "Irritant").

Step-by-Step Disposal Procedure

The following workflow outlines the standard operating procedure for the collection and disposal of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine waste within a laboratory setting.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Prepare Labeled Hazardous Waste Container A->B Ensure safety and compliance C Collect Liquid Waste: - Neat compound - Solutions - First rinse of glassware B->C Start waste accumulation E Securely Cap Container C->E D Collect Solid Waste: - Contaminated gloves - Pipette tips - Absorbent paper D->E F Store in Designated Satellite Accumulation Area (SAA) E->F Keep closed when not adding waste G Use Secondary Containment F->G Prevent spills H Request Waste Pickup from Institutional EHS G->H When full or after max storage time

Caption: Disposal workflow for 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine waste.

Absolutely Prohibited Disposal Methods:

  • Sewer Disposal: Under no circumstances should 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine or its solutions be poured down the drain.[7][9][10] This can interfere with wastewater treatment processes and contaminate waterways.

  • Evaporation: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method.[10][11]

  • Regular Trash: Do not dispose of the chemical or its containers in the regular trash.[7][9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2.

  • Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Work from the outside of the spill inward.

  • Collection: Collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department, following institutional protocols.

Empty Container Disposal

Even "empty" containers that held 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine must be handled with care.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[10]

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous chemical waste.[7] Subsequent rinses may also require collection depending on local regulations.

  • Deface Label: Completely remove or deface the original chemical label on the container.[7][10]

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Final Disposal: Once thoroughly rinsed and dried, with the label removed, the container can typically be disposed of in the appropriate glass or plastic recycling bin, in accordance with institutional policy.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, upholding the principles of laboratory safety and environmental stewardship.

References

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Available at: [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. ResearchGate. Available at: [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed. Available at: [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. PubMed. Available at: [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. NICNAS. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. NCBI. Available at: [Link]

  • Pyridine - SAFETY DATA SHEET. Penta chemicals. Available at: [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. Available at: [Link]

  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.